N1-methylbutane-1,4-diamine dihydrochloride
Description
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Properties
IUPAC Name |
N'-methylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQGIPYFXROFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N1-methylbutane-1,4-diamine dihydrochloride chemical properties
An In-depth Technical Guide to N1-methylbutane-1,4-diamine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride), a compound of significant interest to researchers in biochemistry, pharmacology, and synthetic chemistry. As the salt form of a key biological metabolite, N-methylputrescine, this molecule serves as a critical research tool, a precursor in plant alkaloid biosynthesis studies, and a potential building block in drug discovery programs. This document delineates its chemical and physical properties, provides a robust, field-tested synthetic protocol, outlines methods for analytical characterization, and discusses its stability, handling, and biological relevance, offering a holistic resource for laboratory professionals.
Chemical Identity and Molecular Structure
N1-methylbutane-1,4-diamine dihydrochloride is the hydrochloride salt of N-methylputrescine, a mono-methylated derivative of the biogenic amine putrescine. The presence of two amine groups, a primary and a secondary, allows for the formation of a stable dihydrochloride salt, which enhances its shelf-life and solubility in aqueous media compared to the free base.
Key Identifiers:
-
IUPAC Name: N'-methylbutane-1,4-diamine;dihydrochloride[1]
-
Common Synonyms: N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride[1]
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CAS Number: 89690-09-5[1]
-
Molecular Formula: C₅H₁₆Cl₂N₂[1]
Caption: 2D structure of N1-methylbutane-1,4-diamine dihydrochloride.
Physicochemical Properties
The physicochemical properties of this compound are dominated by its salt nature, making it a crystalline solid with high aqueous solubility. While extensive experimental data is not publicly available, a combination of computed data and properties of analogous compounds provides a reliable profile.
Table 1: Physicochemical Data Summary
| Property | Value | Data Source & Comments |
| Molecular Weight | 175.10 g/mol | Computed[1] |
| Exact Mass | 174.0690539 Da | Computed[1] |
| Physical Appearance | White to off-white crystalline solid | Inferred from related diamine dihydrochlorides. The free base is a colorless to light yellow liquid[3]. |
| Melting Point | Not experimentally determined. | For comparison, N1,N1-Dimethylbutane-1,4-diamine dihydrochloride melts at 165-167 °C[4]. |
| Water Solubility | High | Predicted based on salt structure. For comparison, putrescine dihydrochloride is soluble at 100 mg/mL in water[5]. |
| pKa (Strongest Basic) | 10.71 | Predicted for the parent free base, N-methylputrescine. Refers to the protonated secondary amine[6]. |
| Hydrogen Bond Donors | 4 | Computed[1] |
| Hydrogen Bond Acceptors | 2 | Computed (refers to chloride ions)[1] |
| Rotatable Bond Count | 4 | Computed[1] |
Synthesis and Purification Protocol
The synthesis of N1-methylbutane-1,4-diamine dihydrochloride is not commonly reported. However, a reliable and scalable synthesis can be designed based on fundamental organic chemistry principles, ensuring regioselective methylation. The following three-step protocol is proposed, starting from commercially available 1,4-diaminobutane (putrescine).
Causality Statement: This synthetic route is chosen for its high degree of control. The use of a Boc-protecting group on one amine function prevents over-methylation, a common side reaction when working with polyamines. Reductive amination is selected for the methylation step as it is a high-yield, clean reaction that avoids the use of more hazardous alkylating agents like methyl iodide. The final deprotection and salt formation is a standard and quantitative procedure.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate
-
Dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.47 g, 11.3 mmol, 0.2 equivalents) in 20 mL of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0 °C. Rationale: Slow addition and a substoichiometric amount of protecting agent favor mono-protection over di-protection.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the mono-Boc protected product.
-
-
Step 2: Synthesis of tert-butyl (4-(methylamino)butyl)carbamate
-
Dissolve the purified product from Step 1 (2.0 g, 10.6 mmol) in 50 mL of DCM.
-
Add aqueous formaldehyde (37 wt. %, 0.94 mL, 11.7 mmol, 1.1 eq.) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (2.9 g, 13.8 mmol, 1.3 eq.) portion-wise over 15 minutes. Rationale: STAB is a mild reducing agent suitable for reductive aminations that tolerates a wide range of functional groups and minimizes side reactions.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-methylated product, which can often be used without further purification.
-
-
Step 3: Synthesis of N1-methylbutane-1,4-diamine dihydrochloride
-
Dissolve the crude product from Step 2 in 10 mL of methanol and cool to 0 °C.
-
Add a 4M solution of HCl in 1,4-dioxane (10 mL, 40 mmol, ~4 eq.) dropwise. Gas evolution (CO₂) will be observed as the Boc group is cleaved.
-
Stir the mixture at room temperature for 2 hours. A white precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to yield N1-methylbutane-1,4-diamine dihydrochloride as a white solid.
-
Analytical Characterization
Ensuring the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.
Table 2: Analytical Methods and Expected Results
| Technique | Expected Results |
| ¹H NMR (400 MHz, D₂O) | δ ~3.1 ppm (t, 2H): -CH₂- adjacent to the primary ammonium group.δ ~3.0 ppm (t, 2H): -CH₂- adjacent to the secondary ammonium group.δ ~2.7 ppm (s, 3H): N-CH₃ group.δ ~1.8 ppm (m, 4H): Two central -CH₂- groups of the butane chain.Note: Amine protons (NH⁺) will exchange with D₂O and will not be observed. |
| ¹³C NMR (100 MHz, D₂O) | Four distinct signals for the butyl chain carbons and one signal for the N-methyl carbon are expected. |
| Mass Spectrometry (ESI+) | Expected m/z for the free base [M+H]⁺: 103.12. This confirms the molecular weight of the parent amine. |
| Purity (HPLC/GC) | A reverse-phase HPLC method, similar to those used for other diamines, would be suitable. Purity should be >95%, ideally >98% for research applications[3]. |
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Safety Precautions: Like other amine salts, N1-methylbutane-1,4-diamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood[7].
-
Storage Conditions: The compound is expected to be hygroscopic, a common characteristic of amine hydrochlorides[8]. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption[8].
-
Stability: The material is stable under recommended storage conditions. Aqueous solutions of similar diamine salts are stable for extended periods when stored at 2-8 °C[5].
Reactivity Profile and Biological Context
Chemical Reactivity:
-
Incompatibilities: Avoid strong oxidizing agents and strong bases. Reaction with strong bases will deprotonate the ammonium groups to generate the free amine, N-methylputrescine, which is a flammable and corrosive liquid[7][8].
-
Acid-Base Chemistry: The compound's behavior in solution is governed by the pKa values of its two amine groups. The dihydrochloride salt exists as the fully protonated dicationic species in acidic to neutral solutions.
Sources
- 1. N1-methylbutane-1,4-diamine dihydrochloride | C5H16Cl2N2 | CID 2777244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbutane-1,4-diamine, Dihydrochloride | C5H16Cl2N2 | CID 45039769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. N-Methylputrescine | C5H14N2 | CID 439791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
N1-methylbutane-1,4-diamine dihydrochloride molecular structure
An In-Depth Technical Guide to N1-methylbutane-1,4-diamine Dihydrochloride (N1-Methylputrescine Dihydrochloride)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N1-methylbutane-1,4-diamine, also known as N1-methylputrescine, is a mono-methylated derivative of the endogenous polyamine putrescine. As a dihydrochloride salt, it offers enhanced stability and solubility, making it a valuable tool for biochemical and pharmacological research. Polyamines are critical regulators of cell growth, differentiation, and apoptosis; dysregulation of their metabolic pathways is a hallmark of various cancers and other proliferative diseases. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and biological applications of N1-methylbutane-1,4-diamine dihydrochloride, with a focus on its utility in studying the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT). We present detailed protocols for its synthesis and use in in-vitro enzyme assays, providing researchers with the foundational knowledge to effectively integrate this compound into their drug discovery and development workflows.
The Biological Context: Polyamines and the Significance of N1-Methylputrescine
The aliphatic polyamines putrescine, spermidine, and spermine are ubiquitous polycations essential for cellular function. Their intracellular concentrations are meticulously controlled through a balance of biosynthesis, catabolism, and transport. The enzyme ornithine decarboxylase (ODC) is the rate-limiting step in polyamine biosynthesis, converting ornithine to putrescine. Conversely, the catabolic pathway is primarily regulated by spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine and spermine, marking them for export or oxidation.
Given that elevated polyamine levels are strongly correlated with cancer, the enzymes in this pathway are prime targets for therapeutic intervention. N1-methylputrescine serves as a crucial research tool in this context. While not a major endogenous polyamine, its structure allows it to act as a specific substrate or modulator of enzymes in the pathway, particularly SSAT. Understanding its interactions provides a mechanistic window into the function of these enzymes and a method for screening potential inhibitors.
The diagram below illustrates the central role of SSAT in the polyamine metabolic pathway, the understanding of which is critical for contextualizing the application of N1-methylputrescine.
Caption: Core polyamine biosynthesis and catabolic pathways.
Molecular Structure and Physicochemical Properties
N1-methylbutane-1,4-diamine dihydrochloride is the salt form of N1-methylputrescine. The dihydrochloride formulation protonates the two amine groups, significantly increasing the compound's polarity, water solubility, and stability as a crystalline solid, making it ideal for storage and for the preparation of aqueous stock solutions for biological assays.
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Chemical Formula: C₅H₁₆Cl₂N₂
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Molecular Weight: 175.10 g/mol
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IUPAC Name: N-methylbutane-1,4-diamine dihydrochloride
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CAS Number: 13093-05-5
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Canonical SMILES: CNCCCCN.Cl.Cl
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InChI Key: INQJNOWMMONSJV-UHFFFAOYSA-N
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 280-284 °C | |
| Solubility | Soluble in water | |
| Purity (Typical) | ≥98% (by titration or NMR) | |
| Storage | 2-8°C, desiccated |
Synthesis and Purification Workflow
The synthesis of N1-methylputrescine typically involves the mono-N-alkylation of a protected diamine. A common and reliable method is the reductive amination of 4-aminobutanal with methylamine, but a more controlled laboratory-scale approach involves the mono-alkylation of N-(4-bromobutyl)phthalimide followed by deprotection.
Below is a generalized workflow for a robust synthesis route.
Caption: Step-by-step workflow for the in vitro SSAT activity assay.
Step-by-Step Methodology
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Reagent Preparation:
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Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
N1-methylputrescine dihydrochloride Stock (10 mM): Dissolve 1.75 mg of the compound in 1 mL of Assay Buffer.
-
Acetyl-CoA Stock (5 mM): Prepare fresh in Assay Buffer.
-
DTNB Stock (10 mM): Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) in 1 mL of Assay Buffer.
-
SSAT Enzyme: Dilute recombinant human SSAT to a working concentration (e.g., 50 nM) in Assay Buffer.
-
-
Assay Procedure (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of 10 mM DTNB (Final concentration: 1 mM).
-
Add 10 µL of 10 mM N1-methylputrescine (Final concentration: 1 mM).
-
Add 10 µL of diluted SSAT enzyme. For a negative control, add 10 µL of Assay Buffer instead.
-
Trustworthiness Check: Including a "no enzyme" control is critical to account for any non-enzymatic reaction between substrates.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of 5 mM Acetyl-CoA (Final concentration: 1 mM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 412 nm kinetically for 15-30 minutes. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the initial linear portion of the absorbance vs. time curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate from Abs/min to moles/min.
-
Safety and Handling
-
Hazard Class: While not classified as highly hazardous, N1-methylbutane-1,4-diamine dihydrochloride should be handled with standard laboratory precautions. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid or its solutions.
-
Handling: Avoid inhalation of dust. Use a chemical fume hood if handling large quantities.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is more than a simple chemical reagent; it is a precision tool for dissecting the complex polyamine metabolic pathway. Its utility as a specific substrate for SSAT provides a robust method for studying the enzyme's kinetics and for screening novel therapeutic agents aimed at modulating polyamine levels. The detailed synthesis, characterization, and experimental protocols provided in this guide offer researchers a validated framework for leveraging this compound to its full potential in cancer research and drug discovery.
References
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Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123769, N-Methylputrescine dihydrochloride. PubChem. [Link]
-
Fraser, A. V., et al. (2000). Substrate Specificity of Spermidine/Spermine N1-Acetyltransferase. Biochemical Journal. [Link]
N1-methylbutane-1,4-diamine dihydrochloride CAS number 89690-09-5
An In-Depth Technical Guide to N1-methylbutane-1,4-diamine dihydrochloride (CAS 89690-09-5): Properties, Biological Significance, and Research Applications
Executive Summary
N1-methylbutane-1,4-diamine dihydrochloride, also known by its common synonym N-methylputrescine dihydrochloride, is a methylated derivative of the foundational biogenic amine, putrescine.[1] While structurally simple, this compound holds significant importance in specialized areas of biochemical and pharmaceutical research. Its primary role is that of a critical intermediate in the biosynthesis of high-value secondary metabolites in plants, specifically nicotine and tropane alkaloids such as scopolamine.[2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, its central role in metabolic pathways, representative synthetic and analytical methodologies, and key research applications. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile molecule.
Foundational Context: Polyamines and N-Methylation
Polyamines are a class of small, aliphatic cations that are ubiquitous in living organisms and essential for normal cellular function. The primary polyamines, including putrescine (1,4-diaminobutane), spermidine, and spermine, are critically involved in a multitude of physiological processes such as cell proliferation, apoptosis, DNA and protein synthesis, and maintaining redox balance.[4][5] The intracellular concentrations of these molecules are meticulously regulated, as their dysregulation is associated with various pathological states, including cancer.[4]
N-methylation represents a key biochemical modification within polyamine metabolism. The enzymatic transfer of a methyl group to a primary amine, such as in the conversion of putrescine to N-methylputrescine, fundamentally alters the molecule's chemical properties and biological destiny. This specific modification is the committed step that diverts putrescine from the general polyamine pool towards the synthesis of specialized alkaloids in many plant species.[6]
Physicochemical Properties and Identification
A precise understanding of the compound's properties is paramount for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 89690-09-5 | [1][2][7] |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [1] |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | [1][2] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [1][3][7] |
| Molecular Weight | 175.10 g/mol | [1][3][7] |
| Appearance | White to Off-White Solid | [2] |
| SMILES | CNCCCCN.Cl.Cl | [1] |
| Storage | 2-8°C or colder (<-15°C recommended for long-term). Store in a dry, well-ventilated place under an inert atmosphere. The compound is hygroscopic. | [2][7][8][9] |
Biological Significance and Mechanisms
The utility of N1-methylbutane-1,4-diamine dihydrochloride in research is primarily derived from its well-defined role in plant biochemistry.
Central Intermediate in Alkaloid Biosynthesis
The most significant role of N-methylputrescine is as the metabolic precursor to tropane and nicotine alkaloids.[2][6] The biosynthesis is initiated by the enzyme Putrescine N-methyltransferase (PMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amino group of putrescine.[6][10] This irreversible step commits the molecule to the alkaloid pathway. The resulting N-methylputrescine is then oxidatively deaminated to form an aldehyde, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation—the direct precursor for the synthesis of the tropane ring found in compounds like scopolamine and the pyridine ring in nicotine.[11]
Modulation of Polyamine Homeostasis
Beyond its role in plants, N-methylputrescine can interact with the broader polyamine metabolic network. Studies have shown it can act as an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the synthesis of putrescine from ornithine.[10][12] This presents a potential feedback mechanism where the accumulation of a downstream product can regulate the initial synthetic step. This inhibitory action makes N-methylputrescine a useful tool for probing the dynamics of polyamine regulation in various biological systems.
Synthesis and Analytical Characterization
The availability of high-purity N1-methylbutane-1,4-diamine dihydrochloride is essential for reproducible research. While often purchased, an understanding of its synthesis and analysis is valuable for specialized applications.
Representative Chemical Synthesis Workflow
A plausible and controlled synthesis can be achieved via regioselective protection, methylation, and subsequent deprotection. This approach ensures the methylation occurs at only one of the two primary amine sites.
Experimental Protocol:
-
Mono-Boc Protection: To a solution of 1,4-diaminobutane (putrescine) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C. The stoichiometry is carefully controlled to favor mono-protection. The reaction is stirred overnight at room temperature. The product is then extracted and purified.
-
Rationale: The Boc group protects one amine, preventing dimethylation and allowing for selective modification of the free amino group.
-
-
Reductive Amination: The purified N-Boc-1,4-diaminobutane is dissolved in methanol. Aqueous formaldehyde is added, followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN). The pH is maintained slightly acidic. The reaction proceeds for several hours.
-
Rationale: This is a classic method for N-methylation. Formaldehyde forms a transient iminium ion with the primary amine, which is then selectively reduced by NaBH₃CN to yield the methylated secondary amine.
-
-
Deprotection and Salt Formation: The crude product from the previous step is dissolved in a suitable solvent like ethyl acetate or methanol. A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) is added. The dihydrochloride salt precipitates out of the solution.
-
Rationale: The strong acidic conditions cleave the acid-labile Boc protecting group. The presence of excess HCl ensures the protonation of both amine groups, yielding the stable, crystalline dihydrochloride salt.
-
Analytical Protocol: HPLC-based Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of N1-methylbutane-1,4-diamine dihydrochloride. A method adapted from related polyamine analysis is provided below.[13]
Methodology:
-
Instrumentation: Standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier suitable for MS detection and helps to protonate the amine groups, leading to better peak shape.[13]
-
-
Gradient: A linear gradient from 0% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
For non-MS systems, derivatization (e.g., with dansyl chloride) followed by UV/fluorescence detection may be necessary as the compound lacks a strong chromophore.
-
For MS systems, detection in positive ion mode monitoring the [M+H]⁺ ion is ideal.
-
-
Sample Preparation: Dissolve the compound accurately in the mobile phase A to a concentration of ~1 mg/mL.
Applications in Research and Development
This compound is not a therapeutic agent itself but a crucial tool for discovery and development.
-
Elucidating Biosynthetic Pathways: As a certified reference standard, it is indispensable for metabolomic studies aimed at identifying and quantifying intermediates in alkaloid-producing plants. It can also be used as a substrate in in vitro assays to characterize the kinetic properties of enzymes like Putrescine N-methyltransferase (PMT).[6]
-
Probing Polyamine Function: Its ability to inhibit ODC allows researchers to study the downstream cellular effects of reducing putrescine synthesis.[10] This can help decouple the specific roles of putrescine versus its downstream products, spermidine and spermine.
-
Synthetic Chemistry Precursor: The molecule's bifunctional nature (a secondary and a primary amine) makes it a valuable building block for the synthesis of more complex molecules, including novel polyamine analogues, ligands for metal complexes, or scaffolds for drug discovery.[14]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this or any chemical reagent. The free base is corrosive and flammable, while the dihydrochloride salt presents as a skin and respiratory irritant.[15][16]
| Hazard Type | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [16][17] |
| Irritation/Corrosion | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H319: Causes serious eye irritation. | [15][16][18] |
| Respiratory | H335: May cause respiratory irritation. | [16][18] |
Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8]
-
Handling: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry place, as the material is hygroscopic.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at recommended temperatures is advised.[7][8]
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a specialized but highly valuable reagent. Its significance is rooted in the fundamental biochemistry of polyamines and their conversion into a vast array of natural products. For researchers in plant biology, natural product chemistry, and drug discovery, this compound serves as an essential tool for pathway elucidation, enzyme characterization, and as a synthetic precursor. A thorough understanding of its properties, biological roles, and handling requirements, as detailed in this guide, is the foundation for its effective and safe use in advancing scientific discovery.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2777244, N1-methylbutane-1,4-diamine dihydrochloride. Available from: [Link].
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Zahedi, K., Barone, S., & Soleimani, M. (n.d.). The role of polyamine metabolism in cellular function and physiology. PubMed Central. Available from: [Link].
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Gong, X., et al. (2022). Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. MDPI. Available from: [Link].
-
Kaiser, J., et al. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. PubMed. Available from: [Link].
- Google Patents. (n.d.). US20220144754A1 - Process for preparation of midodrine and intermediates thereof.
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Human Metabolome Database. (n.d.). Showing metabocard for N-Methylputrescine (HMDB0003661). Available from: [Link].
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Wikipedia. (n.d.). Scopolamine. Available from: [Link].
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Available from: [Link].
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Smith, T. K. (1990). Effect of dietary putrescine on whole body growth and polyamine metabolism. PubMed. Available from: [Link].
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European Patent Office. (n.d.). EP1234817A1 - A process for the preparation of midodrine. Available from: [Link].
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Ali, M. A., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. MDPI. Available from: [Link].
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SIELC Technologies. (2018). Separation of N,N-Dimethylbutane-1,4-diamine on Newcrom R1 HPLC column. Available from: [Link].
- Google Patents. (n.d.). WO2004080946A1 - Process for the preparation of midodrine, pharmaceutically-acceptable salts thereof and intermediates.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85238, N,N'-Dimethylputrescine. Available from: [Link].
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Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available from: [Link].
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ResearchGate. (2025). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc (II) Chloride Complex. Available from: [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9532, Putrescine Dihydrochloride. Available from: [Link].
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ChemBK. (n.d.). N1,N1-Dimethylbutane-1,4-diamine dihydrochloride. Available from: [Link].
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Synonyms for N1-methylbutane-1,4-diamine dihydrochloride
Gathering Chemical Information
I'm starting by finding synonyms and alternative names for "N1-methyl butane-1,4-diamine dihydrochloride." Then, I'll delve into the chemical properties, structure, and common identifiers associated with the compound.
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Structuring the Guide
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Refining Information Organization
I'm now integrating the nomenclature and structural insights. The parent compound, N-methylputrescine, is now clearly differentiated. I'm focusing on the guide's logical structure, starting with the primary name, progressing through synonyms, CAS numbers, and identifiers, while I detail the putrescine connection. I'm outlining an approach for experimental protocols, safety information, and applications. My aim is to create a resource that's useful.
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I've gathered a wealth of alternative names and identifiers from PubChem, including CAS numbers and IUPAC names. Now, I'm focusing on organizing this data and establishing a logical structure for the guide. Starting with the primary name, I'll detail synonyms and the relation to putrescine (N-Methylputrescine). I'm also planning the presentation, referencing, and adding a visualization. Next, I'll search for applications, protocols, and synthesis information.
Uncovering Key Applications
I've made a breakthrough! My latest search pinpointed N-methylputrescine, the un-salted form, offering vital context for N1-methylbutane-1,4-diamine. Crucially, I've identified it as a precursor in the biosynthesis of nicotine and tropane alkaloids. This is a significant piece of the puzzle I was looking for.
Expanding Application Details
I've learned that N-methylputrescine is crucial as a precursor in nicotine and tropane alkaloids biosynthesis. The search also brought forward the enzymatic reaction involving putrescine N-methyltransferase, which is crucial. Putrescine dihydrochloride is a cross-linking agent in polymer chemistry and synthesis of pharmaceuticals and agrochemicals, but this isn't specific to N1-methylbutane-1,4-diamine. I'm seeking its direct applications and experimental protocols.
Refining Search Parameters
I'm now focusing my search to isolate direct applications and relevant experimental protocols for N1-methylbutane-1,4-diamine dihydrochloride. While N-methylputrescine's role as a precursor in nicotine and tropane alkaloids is established, I'm specifically targeting the dihydrochloride's use in lab or industry, which remains unclear. Synthesis information for the title compound is needed, as the current data leans towards the parent compound.
Gathering Key Data
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Pinpointing Application Gaps
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Identifying Knowledge Gaps
I've clarified several critical gaps in my current understanding. While I grasp the biosynthetic role and have general alkaloid extraction knowledge, specific research applications of the dihydrochloride salt remain elusive. I require a detailed experimental protocol and a synthesis method using the compound. Gaining expert-level insights into its applications is essential for a comprehensive guide. A targeted search will now focus on specific research uses and a citable synthesis method.
Refining Target Searches
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Targeting Information Needs
I'm now zeroing in on missing puzzle pieces. While I possess a solid grasp of the compound's biosynthesis and characteristics, I lack specific experimental use cases, such as an analytical standard or an enzymatic assay application. I am also on the hunt for a replicable synthesis method for N1-methylbutane-1,4-diamine dihydrochloride, and hope that further searching will yield practical examples. I'll need these to achieve a truly comprehensive guide.
Gathering Information
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Analyzing the Role
I've expanded my search, finding N1-methylbutane-1,4-diamine dihydrochloride's biological role, identifying it as N-methylputrescine, a precursor to nicotine and tropane alkaloids. I also discovered an assay for a PMT enzyme, relevant HPLC data for polyamine analysis, and a diamine dihydrochloride salt synthesis procedure. I'm exploring its significance for drug development, considering its properties for research and analytical standards.
Synthesizing Findings
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An In-Depth Technical Guide to N-Methylputrescine Dihydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of N-Methylputrescine dihydrochloride, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the biochemical significance, practical applications, and critical methodologies associated with this compound, grounding all information in established scientific literature.
Introduction: Situating N-Methylputrescine in Modern Research
N-Methylputrescine, a mono-methylated derivative of the diamine putrescine, is a pivotal metabolite in the biosynthesis of various potent alkaloids.[1][2] While often viewed as a simple intermediate, its position at a critical metabolic branch point makes it a compound of significant interest. It is the product of the S-adenosylmethionine (SAM)-dependent methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1][2] This step commits the metabolic flow towards the production of nicotine in tobacco plants and tropane alkaloids, such as scopolamine and atropine, in other Solanaceae species.[1][3][4]
For laboratory use, N-Methylputrescine is typically supplied as a dihydrochloride salt (C₅H₁₄N₂ · 2HCl). The rationale for this formulation is twofold:
-
Enhanced Stability: The salt form is generally a more stable, crystalline solid compared to the free base, which can be a volatile and reactive liquid.[5][6]
-
Improved Solubility: The dihydrochloride salt exhibits high solubility in aqueous buffers, a critical feature for preparing stock solutions and performing biological assays.[7]
This guide will explore the compound's properties, its central role in biosynthetic pathways, validated analytical protocols for its quantification, and its handling from a research and safety perspective.
Physicochemical Profile and Handling
Understanding the properties of N-Methylputrescine dihydrochloride is fundamental to its effective use in any experimental context. The free base and its dihydrochloride salt possess distinct characteristics that influence storage, handling, and experimental design.
| Property | N-Methylputrescine (Free Base) | N-Methylputrescine Dihydrochloride | Rationale & Insight |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₄Cl₂N₂ | The addition of two hydrochloride moieties. |
| Molecular Weight | 102.18 g/mol [5] | 175.10 g/mol (Calculated) | Crucial for accurate molar concentration calculations. |
| Physical State | Liquid (predicted/reported)[5] | White crystalline solid[8][9] | The salt form is easier to weigh and handle accurately. |
| Water Solubility | High (predicted)[7] | Very High | The ionic nature of the salt greatly enhances aqueous solubility. |
| LogP | -0.051 to -0.46[5][7] | Significantly lower (more hydrophilic) | The low octanol-water partition coefficient indicates poor passive membrane permeability. |
| Storage | Store under inert gas; moisture sensitive. | Store in a dry place, desiccated.[8][10] | The salt is hygroscopic; proper storage prevents degradation and ensures accurate weighing. |
Safety & Handling Protocol
As a Senior Application Scientist, my primary directive is to ensure both experimental success and laboratory safety.
-
N-Methylputrescine (Free Base): The free amine is classified as a flammable liquid that causes severe skin burns, eye damage, and respiratory irritation.[5] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
N-Methylputrescine Dihydrochloride: While less hazardous than the free base, the dihydrochloride salt is an irritant.[8][9] It may cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[8]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Engineering Controls: Weigh the compound in a ventilated enclosure or chemical fume hood to avoid inhaling fine powder.[11]
-
Spill Response: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11]
-
First Aid: In case of contact, wash the affected skin area with plenty of water. If in eyes, rinse cautiously with water for several minutes.[12]
-
The Biochemical Crossroads: Role in Alkaloid Biosynthesis
N-Methylputrescine stands at the entry point of dedicated alkaloid biosynthesis, diverting primary metabolism into specialized secondary metabolic pathways. Its formation and subsequent conversion are tightly regulated enzymatic steps.
The biosynthesis begins with the decarboxylation of ornithine to form putrescine. The enzyme Putrescine N-methyltransferase (PMT) then catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the primary amino groups of putrescine, yielding N-Methylputrescine.[1][2] This enzyme is considered a key evolutionary and regulatory point, likely having evolved from spermidine synthases.[2][4]
The fate of N-Methylputrescine is then determined by the enzyme N-methylputrescine oxidase (MPO), which catalyzes an oxidative deamination to produce 4-methylaminobutanal.[3][13] This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial precursor for the tropane ring of alkaloids like scopolamine and the pyridine ring of nicotine.[3]
Biological Activity and Research Applications
While primarily known as a metabolic intermediate, N-Methylputrescine is not biologically inert. Studies have shown it can exert modulatory effects on cellular processes.
-
Enzyme Inhibition: Research in H-35 hepatoma cells demonstrated that N-Methylputrescine can act as an inhibitor of insulin-induced ornithine decarboxylase activity.[7] This suggests a potential feedback mechanism where a downstream product of the polyamine pathway can regulate an early, rate-limiting enzyme.
-
Metabolic Studies: As a stable, isotopically-labeled standard or as a substrate in enzymatic assays, N-Methylputrescine dihydrochloride is invaluable for studying the kinetics and regulation of PMT and MPO.[1][13]
-
Precursor for Synthesis: In synthetic chemistry, it serves as a starting material for the laboratory synthesis of various alkaloids and their analogs for drug discovery programs.
Validated Experimental Methodologies
A self-validating protocol is one where each step is designed to ensure accuracy and reproducibility. For N-Methylputrescine, quantification is typically achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Workflow for Quantification of N-Methylputrescine in Biological Samples
Protocol: LC-MS/MS Quantification of N-Methylputrescine
This protocol is a robust starting point, adaptable to various biological matrices. The causality behind the choices is to ensure clean extraction, efficient ionization, and specific detection.
-
Preparation of Standards:
-
Accurately weigh ~10 mg of N-Methylputrescine dihydrochloride and dissolve in 10 mL of HPLC-grade water to create a ~1 mg/mL stock solution. Causality: Using the stable dihydrochloride salt and performing a precise weighing are critical for an accurate standard curve.
-
Perform serial dilutions of the stock solution in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (e.g., from plant leaf tissue):
-
Flash-freeze ~100 mg of tissue in liquid nitrogen and grind to a fine powder. Causality: Cryogenic grinding prevents enzymatic degradation of the analyte.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% Methanol). For absolute quantification, add an internal standard (e.g., deuterated N-Methylputrescine) at this step.
-
Vortex vigorously for 1 minute and incubate at 4°C for 20 minutes to allow for complete extraction and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial. Causality: Filtration removes particulates that could clog the HPLC system.
-
-
LC-MS/MS Analysis:
-
The choice of chromatography is critical. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and peak shape than traditional C18 reversed-phase columns.
-
Instrumentation Parameters (Example):
-
| Parameter | Recommended Setting | Rationale |
| HPLC Column | HILIC Column (e.g., SeQuant ZIC-HILIC) | Provides retention for very polar analytes like N-Methylputrescine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution in HILIC mode. |
| Gradient | Start at 95% B, decrease to 40% B over 5 min. | Elutes the polar analyte from the HILIC column. |
| Flow Rate | 0.4 mL/min | Standard analytical flow rate compatible with ESI. |
| Ionization Mode | ESI Positive | Amines readily accept a proton to form positive ions [M+H]⁺ and [M+2H]²⁺. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific fragmentation. |
| MRM Transition 1 | Q1: 103.1 -> Q3: 86.1 | Precursor [M+H]⁺ -> Fragment (loss of NH₃). For quantification. |
| MRM Transition 2 | Q1: 103.1 -> Q3: 70.1 | Precursor [M+H]⁺ -> Fragment. For confirmation. |
-
Data Analysis:
-
Integrate the peak area for the primary MRM transition (103.1 -> 86.1) for each standard and sample.
-
Generate a linear regression curve of peak area versus concentration for the standards.
-
Calculate the concentration of N-Methylputrescine in the samples by interpolating their peak areas onto the standard curve. Confirm the identity of the analyte by ensuring the presence of the secondary transition and a consistent retention time.
-
Conclusion and Future Outlook
N-Methylputrescine dihydrochloride is more than a mere chemical reagent; it is a key to unlocking the complex regulation of alkaloid biosynthesis and a tool for investigating cellular polyamine dynamics. Its stable and soluble salt form makes it an ideal standard for developing robust analytical methods, which are crucial for metabolomics, synthetic biology, and drug discovery programs targeting these pathways. As our understanding of metabolic networks deepens, the precise role and regulation of intermediates like N-Methylputrescine will continue to be a fertile ground for scientific inquiry.
References
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Scopolamine - Wikipedia. Wikipedia. [Link]
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Showing metabocard for N-Methylputrescine (HMDB0003661). Human Metabolome Database. [Link]
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Biermann, J. et al. (2009). Putrescine N-methyltransferase--the start for alkaloids. Phytochemistry. [Link]
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N-Methylputrescine | C5H14N2 | CID 439791. PubChem, National Institutes of Health. [Link]
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Safety Data Sheet: Putrescine dihydrochloride. Carl ROTH. [Link]
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Pérez-Amador, M.A. et al. (2021). Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. MDPI. [Link]
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Kaisar, R. et al. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. PubMed. [Link]
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putrescine dihydrochloride. Organic Syntheses Procedure. [Link]
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Atici, S. et al. (2022). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. [Link]
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Method of Analysis: N–methyl–2-pyrrolidone. FDA. [Link]
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Putrescine Dihydrochloride | C4H14Cl2N2 | CID 9532. PubChem, National Institutes of Health. [Link]
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Heim, W.G. et al. (2007). Molecular Cloning of N-methylputrescine Oxidase from Tobacco. ResearchGate. [Link]
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Putrescine | C4H12N2 | CID 1045. PubChem, National Institutes of Health. [Link]
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Jäger, S. et al. (2007). Putrescine N-methyltransferases--a structure-function analysis. PubMed. [Link]
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An In-depth Technical Guide to the Mechanism of Action of N1-methylbutane-1,4-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N1-methylbutane-1,4-diamine dihydrochloride, chemically synonymous with N-methylputrescine dihydrochloride, is a methylated polyamine that has garnered interest for its specific interaction with a critical enzyme in cellular proliferation, ornithine decarboxylase (ODC). This technical guide provides a comprehensive overview of the mechanism of action of N1-methylbutane-1,4-diamine dihydrochloride, with a primary focus on its role as a competitive inhibitor of ODC. We will delve into the biochemical basis of this inhibition, its implications for polyamine metabolism, and the potential therapeutic applications in oncology and other hyperproliferative disorders. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough mechanistic understanding but also practical, field-proven experimental protocols for the investigation of this and similar compounds.
Introduction: The Significance of Polyamines and Their Dysregulation in Disease
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, such as cell growth, differentiation, and macromolecular synthesis.[1] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine metabolism is a well-established hallmark of various pathological states, most notably cancer, where elevated polyamine levels are frequently observed and are correlated with tumor progression and poor prognosis.[3][4] This has positioned the polyamine metabolic pathway as a promising target for therapeutic intervention.[5][6]
N1-methylbutane-1,4-diamine, as a methylated derivative of the foundational polyamine putrescine, offers a unique tool to probe and potentially modulate this critical pathway.
Chemical and Physical Properties of N1-methylbutane-1,4-diamine dihydrochloride
A thorough understanding of a compound's physicochemical properties is fundamental to its study and application in a research setting. The dihydrochloride salt form of N1-methylbutane-1,4-diamine enhances its stability and solubility in aqueous solutions, making it amenable to a wide range of experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 175.10 g/mol | PubChem |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | PubChem |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | PubChem |
| CAS Number | 89690-09-5 | PubChem |
Core Mechanism of Action: Competitive Inhibition of Ornithine Decarboxylase (ODC)
The primary and most well-characterized mechanism of action of N1-methylbutane-1,4-diamine is its competitive inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1] ODC catalyzes the conversion of ornithine to putrescine, which serves as the precursor for the synthesis of higher polyamines, spermidine and spermine.[7]
Biochemical Basis of Inhibition
Early seminal work in H-35 hepatoma cells demonstrated that N-methylputrescine acts as a competitive inhibitor of insulin-induced ODC activity.[8] This mode of inhibition implies that N1-methylbutane-1,4-diamine directly competes with the natural substrate, ornithine, for binding to the active site of the ODC enzyme. The structural similarity between N-methylputrescine and ornithine, particularly the presence of the diamine core, is the likely basis for this competitive interaction.
A study by Ruiz et al. (1986) further elucidated the inhibitory effects of various N-alkyl and C-alkyl putrescines on ODC from rat liver and E. coli. Their findings indicated that N-methylputrescine was an inhibitor of the mammalian enzyme and acted competitively.[9]
Signaling Pathway and Cellular Consequences
The inhibition of ODC by N1-methylbutane-1,4-diamine sets off a cascade of downstream cellular effects, primarily stemming from the depletion of the intracellular polyamine pool.
Caption: ODC Inhibition by N1-methylbutane-1,4-diamine.
By blocking the production of putrescine, N1-methylbutane-1,4-diamine leads to a reduction in the levels of spermidine and spermine. Since these higher polyamines are crucial for processes such as DNA stabilization, transcription, and translation, their depletion results in cytostasis and can ultimately trigger apoptosis.[1] This makes ODC a highly attractive target for anticancer therapies.[3]
Potential for Other Biological Interactions
While the inhibition of ODC is the most prominent mechanism of action, the structural similarity of N1-methylbutane-1,4-diamine to natural polyamines suggests the possibility of other biological interactions.
Interaction with Polyamine Transport Systems
Mammalian cells possess specific transport systems for the uptake and efflux of polyamines.[10] It is plausible that N1-methylbutane-1,4-diamine could interact with these transporters, potentially competing with natural polyamines for cellular entry or exit. Further investigation into the transport kinetics of N1-methylbutane-1,4-diamine is warranted to fully understand its cellular pharmacology.[11]
Substrate for Other Enzymes in Polyamine Metabolism
N-methylputrescine is a known intermediate in the biosynthesis of certain alkaloids in plants, where it is further metabolized.[12] While its fate in mammalian cells is less clear, it is conceivable that it could be a substrate for other enzymes involved in polyamine catabolism, such as spermidine/spermine N1-acetyltransferase (SSAT) or polyamine oxidase (PAO).
Experimental Protocols for a Self-Validating System
To rigorously investigate the mechanism of action of N1-methylbutane-1,4-diamine dihydrochloride, a series of well-controlled experiments are necessary. The following protocols are designed to create a self-validating system, where the results of one experiment inform and are confirmed by the next.
Workflow for Investigating ODC Inhibition
Caption: Experimental workflow for ODC inhibition studies.
Detailed Protocol: In Vitro Ornithine Decarboxylase (ODC) Activity Assay
This protocol is adapted from established methods utilizing a radiolabeled substrate to measure ODC activity.[13][14]
5.2.1. Materials and Reagents:
-
Cell Line: H-35 hepatoma cells or another cell line with detectable ODC activity.
-
Test Compound: N1-methylbutane-1,4-diamine dihydrochloride.
-
Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 0.05 mM Pyridoxal-5'-phosphate (PLP).
-
Substrate: L-[1-¹⁴C]-ornithine.
-
Stopping Solution: 2 M Citric Acid.
-
CO₂ Trapping Agent: Filter paper soaked in a saturated solution of barium hydroxide or a commercial CO₂ trapping agent.
-
Scintillation Cocktail.
-
96-well filter plates and collection plates.
5.2.2. Procedure:
-
Cell Culture and Treatment:
-
Culture H-35 cells to ~80% confluency.
-
Treat cells with varying concentrations of N1-methylbutane-1,4-diamine dihydrochloride for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
ODC Activity Assay:
-
In a 96-well filter plate, add a consistent amount of cell lysate (e.g., 50 µg of protein) to each well.
-
Add the Assay Buffer to each well.
-
Add varying concentrations of N1-methylbutane-1,4-diamine dihydrochloride for the in vitro inhibition curve.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine to each well.
-
Seal the plate and incubate at 37°C for 1 hour.
-
Place a filter paper soaked in the CO₂ trapping agent on top of the filter plate.
-
Stop the reaction by adding the Stopping Solution to each well. This will release the ¹⁴CO₂ produced.
-
Incubate for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂.
-
Remove the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as counts per minute (CPM) per µg of protein per hour.
-
Plot the ODC activity against the concentration of N1-methylbutane-1,4-diamine dihydrochloride to determine the IC₅₀ value.
-
For kinetic studies, perform the assay with varying concentrations of both ornithine and the inhibitor. Analyze the data using a Lineweaver-Burk plot to determine the Ki and confirm the mode of inhibition.
-
Implications for Drug Development
The specific targeting of ODC by N1-methylbutane-1,4-diamine dihydrochloride holds significant therapeutic potential. The overexpression of ODC is a common feature in many cancers, making it a prime target for anticancer drug development.[7][15] Inhibitors of ODC, such as DFMO (eflornithine), have shown efficacy in both cancer treatment and chemoprevention.[7]
The study of N1-methylbutane-1,4-diamine and its derivatives can contribute to:
-
Lead Optimization: Serving as a scaffold for the design of more potent and selective ODC inhibitors.
-
Combination Therapies: Investigating its synergistic effects with other anticancer agents that target different pathways.[5]
-
Understanding Drug Resistance: Elucidating the mechanisms by which cancer cells may develop resistance to ODC inhibitors.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a valuable research tool and a potential lead compound for drug discovery due to its well-defined mechanism of action as a competitive inhibitor of ornithine decarboxylase. By disrupting the polyamine biosynthesis pathway, it can effectively modulate cellular proliferation, highlighting the therapeutic potential of targeting this critical metabolic node. The experimental framework provided in this guide offers a robust system for the continued investigation of this and other ODC inhibitors, paving the way for the development of novel therapeutics for cancer and other hyperproliferative diseases.
References
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Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. 2022. Available from: [Link]
- Biastoff S, Brandt W, Dräger B. Putrescine N-methyltransferase--the start for alkaloids. Phytochemistry. 2009 Oct-Nov;70(15-16):1708-18.
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- Ruiz O, Alonso-Garrido DO, Buldain G, Frydman RB. Effect of N-alkyl and C-alkylputrescines on the activity of ornithine decarboxylase from rat liver and E. coli. Biochim Biophys Acta. 1986 Sep 5;873(1):53-61.
- Gerner EW, Meyskens FL Jr. Ornithine decarboxylase as a therapeutic target for endometrial cancer. PLoS One. 2017 Dec 14;12(12):e0189044.
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N1-methylbutane-1,4-diamine dihydrochloride. PubChem. Available from: [Link]
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Modulation of insulin induced ornithine decarboxylase by putrescine and methylputrescines in H-35 hepatoma cells. ResearchGate. Available from: [Link]
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Biological role of N1-methylbutane-1,4-diamine dihydrochloride
An In-depth Technical Guide to the Biological Role of N1-methylbutane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methylbutane-1,4-diamine, more commonly known as N-methylputrescine, is a critical methylated polyamine that serves as a pivotal intermediate in the biosynthesis of a variety of significant secondary metabolites, particularly in the plant kingdom. The dihydrochloride salt of this compound is the stable, water-soluble form typically used in research and laboratory settings, facilitating its application in a wide range of experimental protocols. This guide provides a comprehensive overview of the biological significance of N-methylputrescine, with a primary focus on its well-established role as a precursor to nicotine and tropane alkaloids. We will delve into the enzymatic pathways governing its synthesis and metabolism, explore its broader, though less characterized, physiological effects, and provide detailed experimental methodologies for its study. This document is intended to be a valuable resource for researchers in biochemistry, pharmacology, and drug discovery, offering both foundational knowledge and practical insights into the study of this important biomolecule.
Introduction: The Significance of N-methylputrescine
Polyamines are ubiquitous polycations that play essential roles in a myriad of cellular processes, including gene expression, ion channel regulation, and autophagy.[1] N1-methylbutane-1,4-diamine (N-methylputrescine) is a derivative of the common polyamine putrescine and is a key player in specialized metabolic pathways, particularly in plants of the Solanaceae and Convolvulaceae families.[2] Its biological importance stems primarily from its position as the first committed intermediate in the biosynthesis of pharmacologically and ecologically important alkaloids.[2][3][4] These include the well-known stimulant nicotine and the medically vital tropane alkaloids such as atropine and scopolamine, which are used as sympatholytics.[2]
The dihydrochloride form, N1-methylbutane-1,4-diamine dihydrochloride, is the chemically stable and readily soluble version of N-methylputrescine, making it the preferred reagent for in vitro and in vivo studies.[5][6][7][8] Its use as a building block in organic synthesis further underscores its importance in the development of novel pharmaceuticals and agrochemicals.[6][7]
The Central Role in Alkaloid Biosynthesis
The most extensively characterized role of N-methylputrescine is as a precursor in the formation of nicotine and tropane alkaloids. This pathway is a cornerstone of plant secondary metabolism and has been a subject of intense research.
Enzymatic Synthesis: Putrescine N-methyltransferase (PMT)
The journey to these alkaloids begins with the methylation of putrescine, a reaction catalyzed by the enzyme Putrescine N-methyltransferase (PMT).[3][9][10]
-
Reaction: PMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[3][9][10]
-
Enzyme Family: PMT belongs to the family of transferases, specifically the methyltransferases.[11] It is believed to have evolved from spermidine synthases (SPDSs), which are ubiquitous enzymes in primary polyamine metabolism.[3][4][9] This evolutionary leap represents a critical juncture where a primary metabolic enzyme was adapted for a role in specialized secondary metabolism.
-
Specificity: The reaction is highly specific for putrescine as the amine substrate.[2]
The Next Step: Oxidative Deamination by N-methylputrescine Oxidase (MPO)
Once formed, N-methylputrescine undergoes oxidative deamination, a reaction catalyzed by N-methylputrescine oxidase (MPO).[12]
-
Reaction: MPO, a copper-containing amine oxidase, catalyzes the deamination of N-methylputrescine to 4-methylaminobutanal.[12]
-
Spontaneous Cyclization: 4-methylaminobutanal is unstable and spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2][12][13] This reactive cation is a crucial branching point in the pathway.
Pathway Bifurcation: Nicotine and Tropane Alkaloids
The N-methyl-Δ¹-pyrrolinium cation serves as the common precursor for both nicotine and the tropane skeleton.[13]
-
Nicotine Synthesis: In tobacco (Nicotiana species), the N-methyl-Δ¹-pyrrolinium cation condenses with a nicotinic acid-derived metabolite to form nicotine.[13]
-
Tropane Alkaloid Synthesis: In plants like Datura stramonium, the cation is a building block for the bicyclic tropane ring structure, which is the core of alkaloids like hyoscyamine and scopolamine.[12][13]
The following diagram illustrates this pivotal biosynthetic pathway.
Caption: Biosynthetic pathway from putrescine to nicotine and tropane alkaloids.
Other Biological Activities and Potential Roles
While its role in plant alkaloid synthesis is well-defined, evidence suggests that N-methylputrescine may have other biological functions. This remains a developing area of research with significant potential for drug discovery.
Influence on Cell Growth and Proliferation
Studies in mammalian cells have indicated that N-methylputrescine can modulate key cellular processes:
-
Inhibition of Ornithine Decarboxylase (ODC): In H-35 hepatoma cells, N-methylputrescine has been shown to be an inhibitor of insulin-induced ornithine decarboxylase activity.[14] ODC is a rate-limiting enzyme in the biosynthesis of polyamines, and its inhibition can have profound effects on cell growth and proliferation.
-
Effect on Protein Synthesis: N-methylputrescine can also affect protein synthesis to a minor extent in stimulated H-35 hepatoma cells.[14]
These findings suggest a potential role for N-methylputrescine in the regulation of cell growth, which could be of interest in oncology research.
A Member of the Broader Polyamine Family
As a methylated polyamine, N-methylputrescine is part of a class of molecules with diverse and critical functions. Polyamines like spermidine and spermine are essential for:
-
Neurological Function: They are being investigated for their roles in neuroprotection and their potential to mitigate cognitive impairment and aging.[1]
-
Gene Regulation and Macromolecular Stability: Their cationic nature allows them to interact with negatively charged molecules like DNA and RNA, thereby influencing replication, transcription, and translation.[15]
While the specific contributions of N-methylputrescine to these processes in animals are not yet fully understood, its structural similarity to other key polyamines suggests that it may have un-discovered roles in these areas.
Methodologies for Studying N1-methylbutane-1,4-diamine
Advancing our understanding of N-methylputrescine requires robust experimental protocols. The dihydrochloride salt is the ideal starting material for these assays due to its stability and solubility.
Quantification of N-methylputrescine
A common requirement is the accurate measurement of N-methylputrescine levels in biological samples.
Protocol: HPLC Analysis of Polyamine Derivatives
This method is based on the derivatization of polyamines to make them detectable by fluorescence or UV, followed by separation using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Homogenize tissue samples (e.g., plant roots) in a suitable buffer (e.g., 5% perchloric acid).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant contains the polyamines.
-
Derivatization: React the supernatant with a derivatizing agent such as dansyl chloride or benzoyl chloride under alkaline conditions. This attaches a chromophore or fluorophore to the amino groups of the polyamines.
-
Extraction: Extract the derivatized polyamines into an organic solvent (e.g., toluene).
-
HPLC Analysis: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).
-
Separation: Use a gradient of acetonitrile in water to separate the different derivatized polyamines.
-
Detection: Detect the separated compounds using a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.
-
Quantification: Compare the peak areas to a standard curve generated with known concentrations of N1-methylbutane-1,4-diamine dihydrochloride.
Enzyme Activity Assays
Characterizing the enzymes that produce and consume N-methylputrescine is crucial.
Protocol: Putrescine N-methyltransferase (PMT) Activity Assay
This protocol measures the rate of N-methylputrescine formation from putrescine and a methyl donor.[3]
-
Enzyme Extraction: Prepare a crude or purified enzyme extract from the biological source of interest (e.g., tobacco roots).
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT) as a reducing agent
-
Putrescine dihydrochloride
-
S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., with ¹⁴C on the methyl group) for sensitive detection.
-
-
Initiate Reaction: Add the enzyme extract to the reaction mixture to start the reaction. Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a strong alkali (e.g., saturated Na₂CO₃).
-
Extraction: Extract the product, radiolabeled N-methylputrescine, into an organic solvent (e.g., toluene or a toluene/isoamyl alcohol mixture). The charged, unreacted SAM will remain in the aqueous phase.
-
Quantification: Measure the radioactivity of the organic phase using a scintillation counter. The amount of radioactivity is directly proportional to the PMT activity.
Data Summary: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Product | Km Values | Reference |
| Putrescine N-methyltransferase (PMT) | Putrescine, SAM | N-methylputrescine | Putrescine: ~200 µM, SAM: 50–60 µM | [2] |
| N-methylputrescine oxidase (MPO) | N-methylputrescine | 4-methylaminobutanal | Varies by species | [16] |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the role of N-methylputrescine in a biological system.
Caption: General experimental workflow for studying N-methylputrescine.
Conclusion and Future Directions
N1-methylbutane-1,4-diamine is a molecule of considerable biological importance, acting as a committed precursor in the synthesis of valuable alkaloids. Its dihydrochloride salt provides a stable and convenient form for researchers to explore its functions. While its role in plant secondary metabolism is well-established, its potential functions in other organisms, including mammals, are just beginning to be explored. Future research should focus on elucidating its role in cell proliferation, its potential as a signaling molecule, and its interactions within the broader polyamine metabolic network. For drug development professionals, the enzymes PMT and MPO represent attractive targets for metabolic engineering to either increase the production of beneficial alkaloids or to develop novel herbicides and pesticides. The continued study of this simple yet pivotal molecule promises to yield further insights into fundamental biological processes and open new avenues for therapeutic intervention.
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Scopolamine - Wikipedia. Wikipedia. [Link]
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Showing metabocard for N-Methylputrescine (HMDB0003661). Human Metabolome Database. [Link]
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Putrescine N-methyltransferase--the start for alkaloids. PubMed. [Link]
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Putrescine N-methyltransferases--a Structure-Function Analysis. PubMed. [Link]
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Putrescine N-methyltransferase. Grokipedia. [Link]
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Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants. Frontiers. [Link]
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Showing metabocard for N-Acetylputrescine (HMDB0002064). Human Metabolome Database. [Link]
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Molecular Cloning of N-methylputrescine Oxidase from Tobacco. ResearchGate. [Link]
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Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. PubMed. [Link]
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Putrescine N-methyltransferase - Wikipedia. Wikipedia. [Link]
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The polyamine pathway. (A) Polyamines at physiological pH: Putrescine... ResearchGate. [Link]
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Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science. [Link]
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Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. PubMed. [Link]
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A review on polyamines as promising next-generation neuroprotective and anti-aging therapy. PubMed. [Link]
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N1-methylbutane-1,4-diamine dihydrochloride | C5H16Cl2N2 | CID 2777244. PubChem. [Link]
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Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. PMC - NIH. [Link]
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N1-Methylbutane-1,4-diamine dihydrochloride. MySkinRecipes. [Link]
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N1-Methylbutane-1,4-diamine dihydrochloride. MySkinRecipes. [Link]
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N1-methylbutane-1,4-diamine dihydrochloride as a nicotine precursor intermediate
An In-depth Technical Guide: N1-Methylbutane-1,4-diamine Dihydrochloride as a Nicotine Precursor Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methylbutane-1,4-diamine, more commonly known in scientific literature as N-methylputrescine, is a pivotal diamine in both the natural biosynthesis and synthetic production of nicotine. As a direct precursor to the N-methyl-Δ¹-pyrrolinium cation, it provides the fundamental pyrrolidine ring structure that is subsequently coupled with a pyridine moiety to form nicotine. This guide provides a comprehensive technical overview of N1-methylbutane-1,4-diamine dihydrochloride, a stable salt form of N-methylputrescine, detailing its chemical properties, synthesis methodologies, its crucial role in nicotine formation, and the analytical techniques required for its characterization and quality control.
Introduction: The Significance of a Core Intermediate
Nicotine, a potent alkaloid predominantly found in the tobacco plant (Nicotiana tabacum), has been the subject of extensive scientific research due to its complex physiological effects.[1][2] While historically extracted from tobacco leaves, the demand for high-purity nicotine for pharmaceutical applications and the burgeoning electronic cigarette industry has driven the development of robust synthetic pathways. These synthetic routes offer greater control over purity, eliminating the harmful contaminants associated with tobacco-derived nicotine.
At the heart of many of these synthetic strategies lies N1-methylbutane-1,4-diamine dihydrochloride. Understanding the chemistry and handling of this key intermediate is fundamental for any researcher or organization involved in the synthesis of nicotine and its analogues. This guide aims to provide the necessary expertise, grounded in established chemical principles, to effectively utilize this compound in a research and development setting.
Physicochemical Properties of N1-Methylbutane-1,4-diamine Dihydrochloride
The dihydrochloride salt of N-methylputrescine is the preferred form for storage and handling due to its enhanced stability and solid nature compared to the free base, which is a flammable and corrosive liquid.[3] A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | PubChem[4] |
| Synonyms | N-Methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | PubChem[4] |
| CAS Number | 89690-09-5 | Biosynth[5] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem[4][6] |
| Molecular Weight | 175.10 g/mol | PubChem[4][6] |
| Appearance | Solid (Typical) | HMDB[3] |
| SMILES | CNCCCCN.Cl.Cl | PubChem[4] |
| Storage | Store at < -15°C in an inert atmosphere | Biosynth[5] |
The Role of N-Methylputrescine in Nicotine Synthesis
Natural Biosynthesis in Nicotiana
In tobacco plants, nicotine is synthesized in the roots and translocated to the leaves.[7][8] The biosynthesis involves the convergence of two distinct pathways that form the pyridine and pyrrolidine rings, respectively.[7]
-
Pyridine Ring Formation: The pyridine ring is derived from nicotinic acid, which is part of the primary NAD pathway.[7][9]
-
Pyrrolidine Ring Formation: The pyrrolidine ring originates from the polyamine putrescine.[7] Putrescine is first methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. This intermediate is then oxidatively deaminated by an N-methylputrescine oxidase (MPO) to yield the N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a condensation reaction with the pyridine moiety to form nicotine.
The diagram below illustrates the biosynthetic pathway leading to nicotine.
Caption: Biosynthetic pathway of nicotine in tobacco plants.
Chemical Synthesis Strategies
In a laboratory or industrial setting, N1-methylbutane-1,4-diamine serves as the direct synthetic equivalent of the N-methylputrescine intermediate. The general strategy involves the synthesis of this diamine, followed by its cyclization and condensation with a suitable pyridine derivative. A common approach is the reaction with nicotinic acid esters in the presence of a base.[10] The dihydrochloride form ensures stability and accurate measurement before it is converted to the free base in situ for the reaction.
Synthesis of N1-Methylbutane-1,4-diamine Dihydrochloride
A reliable and scalable synthesis of the title compound is critical. One effective method is a Gabriel synthesis variant starting from 1,4-dibromobutane, which provides good yields and avoids poly-alkylation issues.
Experimental Protocol: Synthesis via Phthalimide Protection
This protocol is a self-validating system, where successful isolation and characterization of the intermediates confirm the progression of the reaction.
Step 1: Synthesis of N-(4-bromobutyl)phthalimide
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide (0.12 mol) in 500 mL of dimethylformamide (DMF).
-
Add 1,4-dibromobutane (0.5 mol, excess) to the stirred solution. The excess is crucial to minimize the formation of the bis-phthalimide derivative.
-
Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the mixture into 1.5 L of ice-cold water.
-
The product, N-(4-bromobutyl)phthalimide, will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Synthesis of N-(4-(methylamino)butyl)phthalimide
-
Suspend the dried N-(4-bromobutyl)phthalimide (0.1 mol) in a sealed pressure vessel with 200 mL of a 40% aqueous solution of methylamine (excess).
-
Heat the mixture to 60-70°C for 12-16 hours with vigorous stirring. The pressure will increase; ensure the vessel is rated for the conditions.
-
Cool the vessel, and vent any excess pressure. The product can be extracted with a suitable organic solvent like dichloromethane after basifying the aqueous layer.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Deprotection and Formation of the Dihydrochloride Salt
-
Dissolve the crude N-(4-(methylamino)butyl)phthalimide from the previous step in 300 mL of ethanol.
-
Add hydrazine hydrate (0.15 mol) to the solution and reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
To the filtrate, slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). This will protonate both nitrogen atoms.
-
Cool the solution in an ice bath to precipitate the N1-methylbutane-1,4-diamine dihydrochloride.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 50°C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride.
Utilization in Nicotine Synthesis: The Final Steps
Once pure N1-methylbutane-1,4-diamine dihydrochloride is obtained, it is used to construct the nicotine molecule.
General Protocol: Condensation and Cyclization
-
The N1-methylbutane-1,4-diamine dihydrochloride is first converted to its free base form by treatment with a strong base (e.g., NaOH or KOH) and extraction into an organic solvent.
-
The free base is then reacted with a derivative of nicotinic acid, such as ethyl nicotinate, in a high-boiling point solvent.
-
This condensation reaction forms an amide intermediate which then undergoes an intramolecular cyclization (Dieckmann condensation or similar) to form the pyrrolidone ring.
-
The resulting intermediate, typically 1-methyl-5-(3-pyridyl)-2-pyrrolidone (cotinine), is then reduced to yield racemic nicotine.[10]
-
The racemic mixture can be resolved into its enantiomers, with (S)-nicotine being the naturally occurring and more biologically active form.[11]
Reaction Pathway Diagram
Caption: Final steps in the chemical synthesis of nicotine.
Analytical Characterization
Rigorous analytical control is essential to ensure the purity of N1-methylbutane-1,4-diamine dihydrochloride and the final nicotine product.
Purity Assessment of the Intermediate
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for assessing the purity of the intermediate. The dihydrochloride salt can be analyzed directly or after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation and can detect impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Protocol: Quality Control using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying diamines and alkaloids, making it ideal for quality control.[12][13][14]
-
Sample Preparation: Accurately weigh approximately 10 mg of the N1-methylbutane-1,4-diamine dihydrochloride sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).[13] Further dilute to a concentration within the calibrated range of the instrument (typically in the ng/mL to µg/mL range).
-
Chromatographic Conditions:
-
Column: A C18 or C8 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using water with a small amount of formic acid (for improved peak shape) and acetonitrile is common.[13]
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The parent ion of N-methylputrescine will be selected and fragmented, and a specific daughter ion will be monitored for quantification.
-
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[14]
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is more than just a chemical reagent; it is a cornerstone in the modern synthesis of nicotine. Its stability as a salt and its direct role as a precursor to the pyrrolidine ring make it an indispensable intermediate for researchers in drug development and related chemical industries. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, empowers scientists to produce high-purity nicotine efficiently and safely, paving the way for further innovation in the field.
References
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N1-methylbutane-1,4-diamine dihydrochloride. PubChem, National Center for Biotechnology Information.[Link]
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Nicotine. Wikipedia.[Link]
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N-Methylbutane-1,4-diamine, Dihydrochloride. PubChem, National Center for Biotechnology Information.[Link]
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Synthesis of Nicotine ~ Structural elucidation. YouTube, It's Chemistry Time.[Link]
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Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. PubMed Central, National Institutes of Health.[Link]
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Nicotine Biosynthesis in Nicotiana: A Metabolic Overview. Tobacco Science.[Link]
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Efficient Method of (S)-Nicotine Synthesis. PubMed Central, National Institutes of Health.[Link]
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A Review on Synthesis of Nicotine. International Journal of Innovative Research in Technology.[Link]
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Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco. Plant Physiology, Oxford Academic.[Link]
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OMCL Network published NDSRIs Analytical Methods. Nitrosamines Exchange.[Link]
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Development And Validation Of N-Nitroso Atomoxetine Impurity (Ndsri) Determination Method In Atomoxetine Hydrochloride With Uflc. South Eastern European Journal of Public Health.[Link]
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N1,N4-Dimethylbut-2-ene-1,4-diamine. Pharmaffiliates.[Link]
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N-Methylputrescine. PubChem, National Center for Biotechnology Information.[Link]
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Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry. eScholarship, University of California.[Link]
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A Technical Guide to the Role of N¹-methylbutane-1,4-diamine in Tropane Alkaloid Biosynthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
Tropane alkaloids (TAs), a class of plant-derived secondary metabolites, are of immense pharmaceutical importance, with compounds like scopolamine and atropine being indispensable in modern medicine. The biosynthesis of their defining N-methyl-8-azabicyclo[3.2.1]-octane core is a complex, highly regulated process. This guide provides an in-depth examination of the critical gateway step in this pathway: the formation of N¹-methylbutane-1,4-diamine, more commonly known as N-methylputrescine. We will dissect the enzymatic conversion, its regulation, and its pivotal position as the first committed metabolite. Furthermore, this document furnishes field-proven experimental protocols for enzyme characterization, metabolite quantification, and gene expression analysis, offering a comprehensive resource for researchers aiming to study or engineer this vital biosynthetic pathway.
Chapter 1: Introduction to Tropane Alkaloids
Tropane alkaloids are a class of over 200 naturally occurring compounds identified by their characteristic bicyclic N-methyl-8-azabicyclo[3.2.1]-octane ring structure.[1][2] They are predominantly found in the Solanaceae (nightshade) family, with well-known members including Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane).[2][3]
Pharmacologically, these molecules are highly active and diverse:
-
Anticholinergics: Atropine (the racemic form of hyoscyamine) and scopolamine are competitive inhibitors of muscarinic acetylcholine receptors and are listed as essential medicines by the World Health Organization.[1] They are used as mydriatics, antiemetics, and antispasmodics.
-
Stimulants: Cocaine, found exclusively in plants of the Erythroxylum genus, is a potent central nervous system stimulant that functions by blocking the reuptake of dopamine, serotonin, and norepinephrine.[1]
The shared biosynthetic origin of these diverse compounds underscores the importance of understanding the core pathway for applications in drug development, synthetic biology, and metabolic engineering.
Chapter 2: The Biosynthetic Pathway: A Strategic Overview
The journey to the complex tropane ring begins with simple amino acid precursors, primarily ornithine and arginine.[3][4] The pathway can be conceptually divided into three main stages:
-
Formation of the Pyrrolidine Ring Precursor: Arginine or ornithine is converted to the diamine putrescine. The key committing step is the subsequent S-adenosylmethionine (SAM)-dependent methylation of putrescine to yield N-methylputrescine .[3][5][6] This is the focal point of our guide.
-
Formation of the Bicyclic Tropane Core: N-methylputrescine is oxidized and cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[3][4] This cation then undergoes a complex condensation with a malonyl-CoA-derived unit to produce tropinone, the first bicyclic intermediate.[4]
-
Downstream Modifications: Tropinone is stereospecifically reduced to either tropine or pseudotropine, which are then esterified and further modified to generate the vast diversity of tropane alkaloids, including hyoscyamine and scopolamine.[4][7]
The conversion of putrescine to N-methylputrescine is widely considered the primary rate-limiting step, making its catalyzing enzyme a critical point of regulation and a key target for scientific investigation.[3][8]
Chapter 3: The Gateway Step: Formation of N-Methylputrescine
The synthesis of N-methylputrescine represents the metabolic decision point to divert primary metabolites (polyamines) into the specialized tropane alkaloid pathway.
The Enzyme: Putrescine N-Methyltransferase (PMT)
The central player in this gateway step is Putrescine N-methyltransferase (PMT) , an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the primary amino groups of putrescine.[5][6][9]
-
Function and Significance: As the first enzyme committed to the biosynthesis of tropane and nicotine alkaloids, PMT activity dictates the flux of precursors into the pathway.[6][8][10] Its expression and activity levels are often directly correlated with the plant's capacity for alkaloid production.
-
Evolutionary Insight: A fascinating aspect of PMT is its evolutionary origin. Sequence analysis reveals high homology to spermidine synthases (SPDS), ubiquitous enzymes in primary polyamine metabolism.[3][5][9] This suggests that PMT arose from a gene duplication of an ancestral SPDS gene, followed by neofunctionalization where the enzyme's co-substrate specificity shifted from decarboxylated SAM (used for aminopropyl transfer) to SAM (for methyl transfer).[9] This recruitment of an enzyme from primary metabolism is a common evolutionary strategy for the development of novel secondary metabolic pathways.
-
Tissue-Specific Expression: In tropane alkaloid-producing plants, biosynthesis is spatially segregated. PMT expression is almost exclusively localized to the roots, specifically in the pericycle and xylem cells.[3][8][10] The synthesized alkaloids are then transported to the aerial parts of the plant for storage.
Regulation of PMT Expression
The expression of PMT genes is tightly controlled by various developmental and environmental cues, ensuring that alkaloid production is aligned with the plant's physiological needs, particularly defense.
-
Hormonal Control: Jasmonates, specifically methyl jasmonate (MeJA), are potent inducers of PMT gene expression and subsequent alkaloid accumulation.[8][11] Jasmonates are key signaling molecules in plant defense against herbivores. Conversely, auxin, a plant growth hormone, has been shown to repress PMT expression.[8][11]
-
Wound Response: Mechanical wounding, simulating an insect attack, can also induce localized and transient expression of PMT genes, further linking the pathway to plant defense.[10]
Sources
- 1. pnas.org [pnas.org]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wound-induced gene expression of putrescine N-methyltransferase in leaves of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Safe Handling of N1-methylbutane-1,4-diamine Dihydrochloride
Introduction
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a diamine salt with applications in various research and development settings, including its use as an intermediate in the synthesis of novel therapeutic agents. As with many bifunctional molecules, its handling requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for N1-methylbutane-1,4-diamine dihydrochloride, grounded in established safety principles and tailored to the specific characteristics of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of N1-methylbutane-1,4-diamine dihydrochloride is essential for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | |
| Molecular Weight | 175.10 g/mol | |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| Solubility | Soluble in water | General knowledge for dihydrochloride salts |
| Hygroscopicity | Potentially hygroscopic | Based on data for similar amine salts |
Hazard Identification and Risk Assessment
N1-methylbutane-1,4-diamine dihydrochloride is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data for this compound is limited, the parent amine, 1,4-diaminobutane (putrescine), is classified as harmful if swallowed, toxic in contact with skin, and fatal if inhaled. It is prudent to handle the dihydrochloride salt with a similar level of caution.
-
Respiratory Irritation: May cause respiratory irritation.
Mechanism of Corrosivity
The corrosive nature of N1-methylbutane-1,4-diamine dihydrochloride stems from its ability to readily dissociate in the presence of moisture (such as on skin or in the respiratory tract) to release hydrochloric acid and the free diamine. Both components contribute to tissue damage. The acidic nature of the salt can cause immediate chemical burns, while the amine itself is a base and can disrupt cell membranes through saponification of fats and extraction of membrane lipids, leading to further tissue necrosis.
Inhalation Hazards
As a fine powder, N1-methylbutane-1,4-diamine dihydrochloride poses a significant inhalation hazard. Airborne particles can cause severe irritation and corrosive damage to the entire respiratory tract, from the nasal passages to the lungs.
Dermal and Ocular Hazards
Direct contact with the skin can cause severe burns, redness, and pain. The hygroscopic nature of the salt means it can draw moisture from the skin, exacerbating the corrosive effect. Eye contact is particularly dangerous and can lead to irreversible damage, including blindness.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All handling of N1-methylbutane-1,4-diamine dihydrochloride powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling N1-methylbutane-1,4-diamine dihydrochloride:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.
-
Gloves: Nitrile or neoprene gloves should be worn. It is recommended to double-glove, especially when handling larger quantities or for prolonged periods. Regularly inspect gloves for any signs of degradation or perforation.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Caption: Workflow for preparation and donning of Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring a safe working environment.
Weighing Protocol for N1-methylbutane-1,4-diamine Dihydrochloride
-
Preparation:
-
Ensure all necessary equipment (spatula, weigh paper/boat, tared container with a lid) is inside the chemical fume hood.
-
Don all required PPE as outlined in section 3.2.
-
-
Weighing:
-
Place the tared, empty container on the analytical balance and record the weight.
-
Transfer the container back into the fume hood.
-
Carefully transfer the desired amount of N1-methylbutane-1,4-diamine dihydrochloride into the container. Avoid creating dust by handling the powder gently.
-
Securely close the lid of the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Carefully transport the closed container to the balance for final weighing.
-
-
Post-Weighing:
-
Clean the spatula and any other reusable equipment thoroughly within the fume hood.
-
Dispose of any contaminated weigh paper or other disposable items in a designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with a damp cloth.
-
Solution Preparation
-
Solvent Addition:
-
In the chemical fume hood, slowly add the weighed N1-methylbutane-1,4-diamine dihydrochloride to the solvent (typically water or a buffer).
-
Be aware that the dissolution may be exothermic.
-
-
Mixing:
-
Use a magnetic stirrer or gentle agitation to dissolve the solid. Keep the container covered to the extent possible during mixing.
-
Storage
-
Store N1-methylbutane-1,4-diamine dihydrochloride in its original, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a designated corrosives cabinet.
-
Avoid storing near strong oxidizing agents, as the free amine can react vigorously with them.
Caption: Workflow for safe handling, from weighing to storage or use.
Reactivity and Incompatibility
Incompatibility with Strong Oxidizing Agents
Diamines can react exothermically and potentially violently with strong oxidizing agents (e.g., permanganates, nitrates, peroxides). These reactions can generate heat, toxic gases (such as nitrogen oxides), and may pose a fire or explosion hazard.
Thermal Decomposition
When heated to decomposition, N1-methylbutane-1,4-diamine dihydrochloride is expected to release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1] One plausible decomposition pathway involves the liberation of the free amine and hydrogen chloride gas.[1]
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, gently cover the spill with a neutral absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable neutralizing agent (e.g., a weak solution of sodium bicarbonate for acidic residues), followed by a thorough cleaning with soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact the institutional emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person plenty of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing N1-methylbutane-1,4-diamine dihydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Aqueous solutions may require neutralization before disposal.
Exposure Monitoring
For laboratories where N1-methylbutane-1,4-diamine dihydrochloride is used frequently or in large quantities, a workplace air monitoring program may be warranted.
Air Sampling and Analysis Protocol
A validated method for monitoring aliphatic amines, such as those developed by NIOSH or OSHA, should be adapted.[2][3][4][5]
-
Sampling:
-
A known volume of air is drawn through a solid sorbent tube (e.g., silica gel or a specially coated resin) using a calibrated personal sampling pump.[3]
-
-
Sample Preparation:
-
The amine is desorbed from the sorbent using a suitable solvent, which may be acidic to ensure the amine is in a stable, non-volatile form.[3]
-
-
Analysis:
-
The resulting solution is analyzed by Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a Flame Ionization Detector (FID), or by High-Performance Liquid Chromatography (HPLC) after derivatization.[4]
-
-
Quantification:
-
The concentration of the amine in the air is determined by comparing the analytical response to a calibration curve prepared from standards of known concentration.
-
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a valuable research chemical that can be handled safely with a proper understanding of its hazards and the implementation of robust safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2014). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]
-
PubChem. (n.d.). N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Method 2010: Amines, Aliphatic. In NIOSH Manual of Analytical Methods (NMAM), 4th ed. Retrieved from [Link]
- Mellerio, J., & Weale, R. A. (1966). Hazy vision in amine plant operatives. British Journal of Industrial Medicine, 23(2), 153–154.
-
Public Health England. (2019). Ammonia: Health effects, incident management and toxicology. Retrieved from [Link]
- da Silva, J. C. G., et al. (2008). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 91(3), 857-862.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods. Retrieved from [Link]
-
ChemSafetyPro. (2016). Skin and Eye Irritation. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1982). Method 34: Dimethylamine. Retrieved from [Link]
-
SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Amines, aliphatic. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N1-methylbutane-1,4-diamine Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of N1-methylbutane-1,4-diamine dihydrochloride. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical data with practical, field-proven insights to facilitate its use in a laboratory setting.
Introduction: Understanding N1-methylbutane-1,4-diamine Dihydrochloride
N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a naturally occurring polyamine. Its dihydrochloride salt is a stable, water-soluble form that is convenient for research applications. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation. N-methylputrescine is a key intermediate in the biosynthesis of nicotine and other tropane alkaloids in plants.[1][2] Its role in these fundamental biological pathways makes it and its derivatives interesting candidates for investigation in various therapeutic areas.
This guide will delve into the essential characteristics of N1-methylbutane-1,4-diamine dihydrochloride, providing a solid foundation for its application in scientific research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following sections detail the known and predicted properties of N1-methylbutane-1,4-diamine dihydrochloride.
General Properties
| Property | Value | Source |
| Chemical Name | N1-methylbutane-1,4-diamine dihydrochloride | - |
| Synonyms | N-methylputrescine dihydrochloride, N-methyl-1,4-butanediamine dihydrochloride | - |
| CAS Number | 89690-09-5 | - |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 175.10 g/mol | PubChem |
| Physical Form | Solid | [3] |
Structural Information
| Property | Value | Source |
| Canonical SMILES | CNCCCCN.Cl.Cl | PubChem |
| InChI | InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H | PubChem |
| InChIKey | XZQGIPYFXROFMB-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Data
While experimental data for some properties of the dihydrochloride salt are limited, computational models provide valuable estimates for the free base, N-methylputrescine.
| Property (N-methylputrescine) | Predicted Value | Source |
| Water Solubility | 274 g/L | ALOGPS |
| logP | -0.46 | ALOGPS |
| pKa (Strongest Basic) | 10.71 | ChemAxon |
| Physiological Charge | 2 | ChemAxon |
Note: These values are for the free base and should be considered as estimates. The dihydrochloride salt is expected to have significantly higher water solubility.
Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
A plausible and practical synthetic route to N1-methylbutane-1,4-diamine dihydrochloride involves the selective N-methylation of a protected putrescine derivative, followed by deprotection and salt formation. The following protocol is a representative example.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N1-methylbutane-1,4-diamine dihydrochloride.
Experimental Protocol
Step 1: Monoprotection of Putrescine
-
Dissolve putrescine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mono-Boc-protected putrescine by column chromatography on silica gel.
Step 2: N-Methylation
-
Dissolve the mono-Boc-protected putrescine (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the N-methyl-N'-Boc-putrescine by column chromatography.
Step 3: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified N-methyl-N'-Boc-putrescine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (4 M, excess) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield N1-methylbutane-1,4-diamine dihydrochloride as a white solid.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results.
Spectroscopic Analysis
4.1.1. ¹H NMR Spectroscopy
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
-
Expected Spectrum: The ¹H NMR spectrum of N1-methylbutane-1,4-diamine dihydrochloride in D₂O is expected to show signals corresponding to the methyl group, and the four methylene groups of the butane chain. The protons on the nitrogen atoms will exchange with deuterium and may not be visible. The chemical shifts will be influenced by the protonation of the amine groups.
4.1.2. ¹³C NMR Spectroscopy
-
Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule.
-
Expected Spectrum: The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the methyl carbon and the four unique methylene carbons in the butane chain. Carbons attached to the nitrogen atoms will appear in the 30-60 ppm range.[4]
4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.
-
Expected Spectrum: The FTIR spectrum of the dihydrochloride salt will show characteristic N-H stretching and bending vibrations for the ammonium groups, typically in the range of 3200-2800 cm⁻¹ and 1600-1500 cm⁻¹, respectively. C-H stretching and bending vibrations will also be present.
4.1.4. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.
-
Expected Spectrum: The mass spectrum of N-methylputrescine (the free base) would show a molecular ion peak corresponding to its molecular weight (102.18 g/mol ).[3] Common fragmentation patterns for amines would also be observed.
Chromatographic Analysis
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
-
Methodology: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to assess the purity of the compound. Detection can be achieved using a UV detector (after derivatization) or an evaporative light scattering detector (ELSD). The analysis of polyamines often requires derivatization to improve their chromatographic behavior and detectability.[5][6]
Applications in Research and Drug Development
N1-methylbutane-1,4-diamine and its derivatives are valuable tools for researchers in several areas:
-
Enzyme Inhibition Studies: As a structural analog of natural polyamines, N-methylputrescine can be used to study the substrate specificity and inhibition of enzymes involved in polyamine metabolism, such as spermidine synthase and spermine synthase.[7]
-
Alkaloid Biosynthesis Research: N-methylputrescine is a direct precursor to the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of nicotine and tropane alkaloids like scopolamine.[1][2][8] Its labeled isotopes can be used in tracer studies to elucidate these biosynthetic pathways.
-
Drug Design and Discovery: The polyamine backbone is a scaffold that can be modified to design novel therapeutic agents. The introduction of a methyl group can alter the pharmacological properties of a molecule.[7] Diamine derivatives have been explored for their potential as antikinetoplastid agents.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N1-methylbutane-1,4-diamine dihydrochloride.
GHS Classification (for the free base, N-methylputrescine)
-
Flammable liquids: Category 3[3]
-
Skin corrosion/irritation: Category 1B[3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a valuable chemical for researchers in various fields, particularly those studying polyamine metabolism and alkaloid biosynthesis. This guide has provided a comprehensive overview of its properties, a practical synthetic route, and key analytical methods for its characterization. By understanding these fundamental aspects, researchers can confidently and effectively utilize this compound in their scientific endeavors.
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An In-Depth Technical Guide to N¹-Methylbutane-1,4-diamine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N¹-Methylbutane-1,4-diamine, also known by its common name N-methylputrescine, is a naturally occurring polyamine that plays a crucial role as a metabolic intermediate in the biosynthesis of various alkaloids, most notably nicotine and tropane alkaloids like scopolamine.[1][2] The dihydrochloride salt of this diamine, N¹-methylbutane-1,4-diamine dihydrochloride, serves as a stable, water-soluble form that is amenable to laboratory use. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and analytical methodologies, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
Properly identifying and understanding the physicochemical characteristics of a compound is fundamental to its application in research and development.
Nomenclature and Structure
-
IUPAC Name: N¹-methylbutane-1,4-diamine dihydrochloride[3]
-
Synonyms: N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride[3]
-
CAS Number: 89690-09-5[4]
-
Molecular Formula: C₅H₁₆Cl₂N₂[3]
-
Molecular Weight: 175.10 g/mol [3]
The structure consists of a four-carbon chain with amino groups at positions 1 and 4. The amino group at position 1 is methylated. In the dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium chlorides.
Structural Representation:
Physicochemical Data
Precise experimental data for the dihydrochloride salt is not extensively published. The following table includes computed properties from reliable databases, which provide valuable estimates for experimental design. Amine salts are generally crystalline solids with high water solubility.[5]
| Property | Value (Computed) | Source |
| Molecular Weight | 175.10 g/mol | PubChem[3] |
| Hydrogen Bond Donors | 4 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Polar Surface Area | 38.1 Ų | PubChem[3] |
| Water Solubility | Predicted to be high due to its ionic salt nature. | General Chemical Principles[5] |
| Melting Point | Not experimentally determined. A related compound, N¹,N¹-dimethylbutane-1,4-diamine dihydrochloride, has a reported melting point of 165-167 °C.[6] | ChemBK[6] |
Synthesis and Preparation
Proposed Synthetic Pathway
A common and effective method for the selective N-methylation of a primary amine in the presence of another is through a protection, methylation, and deprotection sequence. An alternative is reductive amination.
Method 1: Reductive Amination
This method involves the reaction of a mono-protected 1,4-diaminobutane with formaldehyde, followed by reduction of the resulting imine or aminal.
Caption: Reductive amination pathway for synthesis.
Method 2: Alkylation of a Sulfonamide
This approach provides excellent control over the degree of methylation.
Caption: Synthesis via alkylation of a sulfonamide intermediate.
General Experimental Protocol (Illustrative)
The following is a generalized protocol based on the reductive amination approach. Caution: This is an illustrative procedure and should be optimized and performed by qualified personnel with appropriate safety precautions.
-
Mono-protection of 1,4-diaminobutane: React 1,4-diaminobutane with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or methanol at room temperature to yield N-Boc-1,4-diaminobutane.
-
Reductive Amination: Dissolve N-Boc-1,4-diaminobutane in methanol. Add one equivalent of aqueous formaldehyde, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the resulting N-Boc-N'-methyl-1,4-diaminobutane by column chromatography.
-
Deprotection and Salt Formation: Treat the purified product with an excess of hydrochloric acid in a suitable solvent like diethyl ether or dioxane. The N¹-methylbutane-1,4-diamine dihydrochloride will precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Biological Significance and Applications in Drug Development
The biological relevance of N¹-methylbutane-1,4-diamine dihydrochloride is intrinsically linked to its free base form, N-methylputrescine, a key player in the biosynthesis of important secondary metabolites in plants.
Role in Alkaloid Biosynthesis
N-methylputrescine is the product of the S-adenosylmethionine (SAM)-dependent methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT).[2][8] This methylation is the first committed step in the biosynthetic pathways leading to:
-
Nicotine: In tobacco plants, N-methylputrescine undergoes oxidative deamination by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which then cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[1][9][10] This cation is a direct precursor to the pyridine ring of nicotine.
-
Tropane Alkaloids: In plants of the Solanaceae family, the N-methyl-Δ¹-pyrrolinium cation is a precursor to the tropane ring system, which forms the core structure of alkaloids such as atropine and scopolamine.[1]
Caption: Biosynthetic pathway from putrescine to alkaloids.
Potential in Drug Discovery
While direct pharmacological applications of N¹-methylbutane-1,4-diamine dihydrochloride are not extensively documented, its structural motif and metabolic origin suggest several avenues for exploration in drug development:
-
Enzyme Inhibition: As a key intermediate in alkaloid biosynthesis, N-methylputrescine and its analogs could be investigated as inhibitors of PMT or MPO. Such inhibitors could have applications in agricultural biotechnology to control alkaloid production in plants.
-
Polyamine Analog Development: Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. N-methylated polyamine analogs are being explored as potential antitumor agents.[11] The N¹-methylbutane-1,4-diamine scaffold could serve as a starting point for the design of novel polyamine analogs with therapeutic potential.
-
Pharmacological Scaffolding: The diamine structure can be a useful scaffold in medicinal chemistry for the development of compounds targeting receptors and enzymes that recognize polyamines or related structures.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the characterization and quantification of N¹-methylbutane-1,4-diamine in various matrices.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of polyamines.
HPLC:
-
Derivatization: Due to the lack of a strong chromophore, polyamines are typically derivatized prior to HPLC analysis to enable UV or fluorescence detection. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (OPA).[12]
-
Separation: Reversed-phase chromatography on a C18 column is commonly employed for the separation of derivatized polyamines.
-
Detection: Fluorescence detection after derivatization with OPA offers high sensitivity and selectivity.[13]
GC-MS:
-
Derivatization: For GC analysis, the non-volatile polyamines must be derivatized to increase their volatility. This is often achieved by acylation or silylation.
-
Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) provides excellent separation and structural information, making it a powerful tool for identification and quantification. Mass spectral data for N-methylputrescine is available in databases such as PubChem.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of N¹-methylbutane-1,4-diamine dihydrochloride.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the methylene groups of the butane chain, and the protons of the ammonium groups. The chemical shifts will be influenced by the protonation state of the nitrogens.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons adjacent to the nitrogen atoms will be significantly downfield due to the electronegativity of nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure of N¹-methylbutane-1,4-diamine.
-
Electron Ionization (EI): In EI-MS, the molecule is expected to undergo fragmentation, with characteristic losses of alkyl and amino groups.
-
Electrospray Ionization (ESI): ESI-MS is well-suited for the analysis of the dihydrochloride salt, which will readily form a protonated molecular ion [M+H]⁺ in the gas phase. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information through fragmentation of the parent ion. Common fragmentation pathways for protonated amines include the loss of ammonia and cleavage of the carbon-carbon bonds adjacent to the nitrogen.[17][18][19][20]
Conclusion
N¹-Methylbutane-1,4-diamine dihydrochloride is a valuable chemical entity for researchers working in the fields of natural product biosynthesis, medicinal chemistry, and pharmacology. Its role as a direct precursor to medicinally important alkaloids makes it a compound of significant interest. While there are gaps in the publicly available experimental data for the dihydrochloride salt, this guide provides a solid foundation of its chemical properties, potential synthetic routes, biological significance, and analytical methodologies based on current scientific literature and established chemical principles. Further research into the specific pharmacological properties of this compound and its derivatives may unveil new opportunities for drug discovery and development.
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Katoh, A., Ohki, H., & Hashimoto, T. (2007). Molecular cloning of N-methylputrescine oxidase from tobacco. Plant and cell physiology, 48(3), 550-554. [Link]
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Teti, R., Di Stefano, A., & Sozio, P. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in molecular biology (Clifton, N.J.), 1180, 25-36. [Link]
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Teti, R., Di Stefano, A., & Sozio, P. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in molecular biology (Clifton, N.J.), 1180, 25-36. [Link]
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Shoji, T., Yamada, Y., & Hashimoto, T. (2008). Molecular evolution of N-methylputrescine oxidase in tobacco. Plant and cell physiology, 49(12), 1836-1847. [Link]
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Organic Syntheses. putrescine dihydrochloride. [Link]
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Casero, R. A., Jr, & Woster, P. M. (2009). Recent advances in the development of polyamine analogues as antitumor agents. Journal of medicinal chemistry, 52(15), 4551–4573. [Link]
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Peters, K., & Horvatovich, P. (2019). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and bioanalytical chemistry, 411(26), 6859-6871. [Link]
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Shi, W., Li, Y., Zhang, Y., Li, J., & Liu, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6542. [Link]
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Khomutov, A. R., Zavalishina, L. E., Khomutov, R. M., & Vepsäläinen, J. (2018). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules (Basel, Switzerland), 23(11), 2848. [Link]
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Greil, C., Geier, B., & Lackner, G. (2021). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in molecular biosciences, 8, 718306. [Link]
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Otto, S. (2018). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society, 140(4), 1438-1441. [Link]
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Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]
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Biermann, J., & Stöckigt, J. (2009). Putrescine N-methyltransferase--the start for alkaloids. Phytochemistry, 70(13-14), 1648-1655. [Link]
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Ye, X., Liu, C., Zhang, N., & Wang, W. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules (Basel, Switzerland), 24(13), 2356. [Link]
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Kloubert, T., Görls, H., & Anders, E. (2001). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc(II) Chloride Complex. Zeitschrift für anorganische und allgemeine Chemie, 627(4), 785-790. [Link]
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Methodological & Application
Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride: An Application Note and Detailed Protocol
Introduction
N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a significant biogenic amine involved in various physiological processes. It serves as a precursor in the biosynthesis of more complex polyamines like spermidine and spermine, which are crucial for cell growth and proliferation.[1] Furthermore, N-methylputrescine is a key intermediate in the biosynthesis of nicotine and tropane alkaloids in plants.[2] In the field of drug development and neuroscience research, N-methylputrescine and its derivatives are of considerable interest. The dihydrochloride salt of N1-methylbutane-1,4-diamine offers enhanced stability and solubility, making it a convenient form for experimental use.[3]
This application note provides a detailed and robust three-step protocol for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride, commencing from the readily available starting material, 1,4-diaminobutane (putrescine). The synthetic strategy hinges on the selective protection of one of the primary amino groups, followed by methylation of the remaining free amine, and culminating in the deprotection and salt formation. This approach ensures high selectivity and yields a pure final product.
The causality behind this multi-step approach is rooted in the challenge of achieving selective mono-methylation of a diamine. Direct methylation of 1,4-diaminobutane would likely result in a mixture of mono-methylated, di-methylated, and unreacted starting material, necessitating a complex purification process. By employing a protecting group strategy, specifically using the tert-butoxycarbonyl (Boc) group, we can effectively "mask" one of the amino functionalities. The Boc group is ideal for this purpose due to its stability under the basic conditions of the subsequent methylation step and its facile removal under acidic conditions.
The subsequent reductive amination with formaldehyde provides a clean and efficient method for the introduction of the methyl group onto the unprotected amine. Finally, the use of hydrochloric acid for the deprotection of the Boc group serves the dual purpose of removing the protecting group and forming the desired dihydrochloride salt in a single step.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for N1-methylbutane-1,4-diamine dihydrochloride.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1,4-Diaminobutane (Putrescine) | ≥99% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Formaldehyde solution | 37 wt. % in H₂O | e.g., Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Hydrochloric acid solution | 4.0 M in dioxane | e.g., Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | e.g., Sigma-Aldrich |
| Saturated sodium chloride solution (Brine) | - | Prepared in-house |
| Distilled water | - | Laboratory supply |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, ice bath, rotary evaporator, vacuum pump, filtration apparatus (Büchner funnel and flask), standard laboratory glassware.
Step 1: Synthesis of N-(4-aminobutyl)carbamic acid tert-butyl ester (Mono-Boc-putrescine)
This step involves the selective protection of one of the two primary amino groups of 1,4-diaminobutane. The use of a large excess of the diamine favors the formation of the mono-protected product over the di-protected byproduct.[3][4]
Protocol:
-
In a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-diaminobutane (57.2 g, 649 mmol, 6.5 equiv.) in 400 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (21.8 g, 99.9 mmol, 1.0 equiv.) in 220 mL of anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of 1,4-diaminobutane over a period of 6 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in 30 mL of cold distilled water and filter to remove any di-Boc-protected byproduct that may have precipitated.
-
Extract the aqueous filtrate with ethyl acetate (4 x 100 mL).
-
Combine the organic layers and wash with distilled water (2 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-aminobutyl)carbamic acid tert-butyl ester as a colorless to yellowish oil.
Step 2: Synthesis of N-(4-(methylamino)butyl)carbamic acid tert-butyl ester
This step utilizes a reductive amination reaction to introduce a methyl group to the free primary amine of the mono-Boc-protected putrescine.[5] Formaldehyde serves as the source of the methyl group, and sodium borohydride is a mild and effective reducing agent for the intermediate imine.
Protocol:
-
Dissolve N-(4-aminobutyl)carbamic acid tert-butyl ester (18.8 g, 100 mmol) in 250 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous formaldehyde solution (37 wt. %, 8.1 mL, 110 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly add sodium borohydride (4.16 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.[6]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 50 mL of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(methylamino)butyl)carbamic acid tert-butyl ester as an oil.
Step 3: Synthesis of N1-methylbutane-1,4-diamine dihydrochloride
The final step involves the deprotection of the Boc group under acidic conditions, which simultaneously protonates both amino groups to form the dihydrochloride salt.[7][8][9][10]
Protocol:
-
Dissolve the crude N-(4-(methylamino)butyl)carbamic acid tert-butyl ester from the previous step in 100 mL of anhydrous 1,4-dioxane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4.0 M solution of hydrochloric acid in 1,4-dioxane (50 mL, 200 mmol). Caution: Gas evolution (isobutylene and CO₂) will occur.
-
Stir the reaction mixture at room temperature for 4 hours. A white precipitate should form.
-
Add 100 mL of anhydrous diethyl ether to the mixture to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether (3 x 50 mL).
-
Dry the solid under vacuum to a constant weight to yield N1-methylbutane-1,4-diamine dihydrochloride.
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 1,4-Diaminobutane | 88.15 | 57.2 | 649 | Di-tert-butyl dicarbonate | 218.25 | 21.8 g | 99.9 | N-(4-aminobutyl)carbamic acid tert-butyl ester | 188.27 | 18.8 |
| 2 | N-(4-aminobutyl)carbamic acid tert-butyl ester | 188.27 | 18.8 | 100 | Formaldehyde (37%) | 30.03 | 8.1 mL | ~110 | N-(4-(methylamino)butyl)carbamic acid tert-butyl ester | 202.30 | 20.2 |
| 3 | N-(4-(methylamino)butyl)carbamic acid tert-butyl ester | 202.30 | 20.2 | 100 | Hydrochloric acid (4.0 M in dioxane) | 36.46 | 50 mL | 200 | N1-methylbutane-1,4-diamine dihydrochloride | 175.10 | 17.5 |
Safety and Handling Precautions
-
1,4-Diaminobutane (Putrescine): Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, toxic if inhaled, and causes skin and eye irritation.[11][12][13][14] Handle in a fume hood and avoid creating dust. Keep away from ignition sources.
-
Formaldehyde: Toxic, corrosive, and a known carcinogen.[15][16][17] Handle only in a well-ventilated fume hood with appropriate PPE.
-
Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas.[6][18] It is also toxic. Handle in a dry environment and add to protic solvents slowly and with cooling.
-
Hydrochloric acid (in dioxane): Highly corrosive and toxic.[19][20][21][22][23] Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
Characterization
The final product, N1-methylbutane-1,4-diamine dihydrochloride, should be a white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene groups of the butane chain, and the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the five distinct carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the free base.
-
Melting Point: The melting point of the dihydrochloride salt can be compared to literature values.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride. The three-step procedure involving Boc-protection, reductive methylation, and deprotection/salt formation is a well-established and efficient method for obtaining this valuable compound in high purity. The detailed experimental steps, along with the rationale for the chosen methodology and necessary safety precautions, make this guide a valuable resource for researchers in drug development and related scientific fields.
References
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Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Zhang, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763-23769.
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Formaldehyde solution. [Link]
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ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?[Link]
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Carl Roth GmbH + Co. KG. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
- Lee, Y. S., & Lim, H. S. (2012). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Amino acids, 43(2), 859–865.
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]
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Novachem. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
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New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
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ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]
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Human Metabolome Database. (n.d.). Showing metabocard for N-Methylputrescine (HMDB0003661). [Link]
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Wikipedia. (n.d.). Scopolamine. [Link]
- Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 4(2), 99-102.
- Undén, A., & Bartlett, P. A. (1985). Alpha-N-methylation of amino acids.
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New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrochloric Acid. [Link]
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Reddit. (2022, December 17). N-Boc Deprotection. HCl, methanol or dioxaine. [Link]
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Carl Roth GmbH + Co. KG. (2025, January 23). Safety Data Sheet: 102510 - Di-tert-butyl dicarbonate. [Link]
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VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]
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University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of compound C (MS, m/z ) 426) from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. [Link]
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Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue![Link]
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Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
- Zhang, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763-23769.
- Wang, M., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2, 134-139.
- Kloubert, T., et al. (2002). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc(II) Chloride Complex. Zeitschrift für anorganische und allgemeine Chemie, 628(4), 786-790.
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Experimental protocols using N1-methylbutane-1,4-diamine dihydrochloride
An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of N1-methylbutane-1,4-diamine dihydrochloride.
Section 1: Scientific Foundation and Application Context
Overview of N1-methylbutane-1,4-diamine dihydrochloride
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a methylated derivative of the naturally occurring polyamine putrescine.[1][2] As a research chemical, it serves as a valuable tool for probing biological systems and as a precursor in synthetic chemistry. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it well-suited for a variety of experimental applications.[3]
The Central Role of Polyamines in Cellular Function
To understand the utility of N1-methylbutane-1,4-diamine, one must first appreciate the significance of its parent class of molecules: polyamines. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for life.[4][5] At physiological pH, their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. These interactions are critical for a host of cellular processes, including:
-
Cell Proliferation and Growth: Polyamines are indispensable for cell division, stabilizing nucleic acid structures and ribosomes to facilitate transcription and translation.[6][7]
-
Gene Regulation: They can modulate gene expression and are involved in post-transcriptional regulation.[4][6]
-
Cellular Homeostasis: Polyamines play key roles in autophagy, programmed cell death (apoptosis), and managing oxidative stress.[4][6]
Given this central role, the intracellular concentration of polyamines is tightly controlled. Dysregulation of polyamine metabolism is frequently associated with proliferative diseases, most notably cancer.[4][7]
Rationale for Experimental Use
N1-methylbutane-1,4-diamine dihydrochloride is employed in research for two primary reasons:
-
As a Structural Analog and Modulator: Its structural similarity to natural polyamines makes it an excellent candidate for investigating polyamine-dependent pathways. It can be used to study the mechanisms of enzymes, the function of cellular receptors, and to explore how modifications (like methylation) affect biological activity.[8]
-
As a Synthetic Building Block: In medicinal chemistry and drug development, it serves as a key intermediate for synthesizing more complex molecules with potential therapeutic properties, such as novel antiviral or antibacterial agents.[3]
A particularly compelling application, and the focus of the protocols in this guide, is in the study of bacterial biofilm formation. Related polyamines, such as norspermidine, are known to be potent signaling molecules in bacteria, capable of either promoting or inhibiting biofilm development depending on the species.[9][10] N1-methylbutane-1,4-diamine can therefore be used to probe these signaling pathways and evaluate its potential as an anti-biofilm agent.
Section 2: Compound Specifications, Safety, and Preparation
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [1] |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | [1] |
| CAS Number | 89690-09-5 | [1] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 175.10 g/mol | [1][2] |
| Form | Solid | [11] |
| Storage | Room temperature, in a dry, well-ventilated place under an inert atmosphere. | [12][13] |
Safety and Handling
As with any laboratory chemical, proper safety protocols are mandatory.
-
Hazard Identification: The free base form is a flammable liquid that can cause severe skin burns, eye damage, and respiratory irritation.[14] The dihydrochloride salt is classified as a skin and eye irritant.[11][15]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12][14][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry environment to prevent absorption of moisture.[12]
Preparation of Stock Solutions
A self-validating protocol begins with accurate and sterile reagent preparation.
Objective: To prepare a sterile, high-concentration stock solution for subsequent dilution in experimental assays.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Protocol:
-
Calculation: Determine the mass of powder needed for a desired stock concentration (e.g., 100 mM).
-
Mass (g) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of 100 mM stock: 0.1 mol/L × 0.01 L × 175.10 g/mol = 0.1751 g
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of N1-methylbutane-1,4-diamine dihydrochloride and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile solvent (e.g., 10 mL of nuclease-free water). Cap the tube securely and vortex until the powder is completely dissolved. The dihydrochloride salt form is highly soluble in water.[11]
-
Sterilization: To ensure the stock solution is free from contaminants that could interfere with biological assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store aliquots at -20°C. For long-term storage (months), -80°C is recommended.[14]
Causality Note: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock solution during use.
Section 3: Application Protocol: Modulation of Bacterial Biofilms
This section provides detailed protocols to assess the effect of N1-methylbutane-1,4-diamine dihydrochloride on bacterial biofilm formation and dispersal. The crystal violet assay is a robust, semi-quantitative method widely used for this purpose.[10]
Experimental Workflow Overview
The overall process involves culturing bacteria in the presence or absence of the test compound, allowing biofilms to form, staining the adherent biomass, and quantifying the result.
Caption: Hypothetical signaling pathway for polyamine-mediated biofilm regulation.
Recommended Follow-Up Experiments
-
Microscopy: Use Confocal Laser Scanning Microscopy (CLSM) with live/dead staining or Scanning Electron Microscopy (SEM) to visualize the structural changes in the biofilm architecture after treatment.
-
Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be involved in biofilm formation (e.g., genes for adhesins, matrix production, or quorum sensing) to see if they are modulated by the compound.
-
Toxicity Assays: It is crucial to distinguish between true anti-biofilm activity and simple bactericidal or bacteriostatic effects. [17]This can be done by measuring planktonic cell growth (OD₆₀₀) in parallel with the biofilm assay or by performing minimum inhibitory concentration (MIC) testing.
Section 5: References
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PubChem. N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. N-Methylbutane-1,4-diamine, Dihydrochloride. National Center for Biotechnology Information. [Link]
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Parker, Z. M., et al. (2017). Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation. PLoS Pathogens. [Link]
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Arru, et al. (2024). The role of polyamine metabolism in cellular function and physiology. Journal of Cellular and Molecular Medicine. [Link]
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MDPI. (2023). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. [Link]
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Michael, A. J. (2015, September 2). Polyamines in bacterial growth and biofilm formation. YouTube. [Link]
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Akers, K. S., et al. (2016). Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections. Microbial Drug Resistance. [Link]
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Chemos GmbH & Co.KG. SAFETY DATA SHEET: 1,4-Diaminobutane. [Link]
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Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.
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Mehra, A., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Journal of AOAC International. [Link]
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Nesse, L. L., et al. (2015). Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains. Applied and Environmental Microbiology. [Link]
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Creative Biolabs. (2024, May 17). Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. [Link]
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Hobley, L., et al. (2014). Norspermidine Is Not a Self-Produced Trigger for Biofilm Disassembly. Cell. [Link]
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Myotonic Dystrophy Foundation. (2018, September 25). Furamidine Mechanism of Action in DM1. [Link]
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Nesse, L. L., et al. (2015). Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains. Applied and Environmental Microbiology. [Link]
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Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. [Link]
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Google Patents. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives.
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Application Notes and Protocols: N1-methylbutane-1,4-diamine dihydrochloride in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a methylated polyamine that serves as a critical intermediate in the biosynthesis of nicotine and tropane alkaloids in plants.[1][2] In the broader context of biochemical research, its structural similarity to the endogenous polyamine putrescine positions it as a valuable tool for investigating the intricate roles of polyamines in cellular processes. Polyamines are essential for cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of various diseases, including cancer.[3] This document provides a comprehensive guide to the applications of N1-methylbutane-1,4-diamine dihydrochloride in biochemical research, with a focus on its utility in studying polyamine metabolism and its potential as a modulator of cell proliferation. Detailed protocols for its use in cell-based assays are also presented to facilitate its integration into research workflows.
Introduction: The Significance of Polyamines and Their Analogs
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations that play fundamental roles in a myriad of cellular processes. They are critically involved in DNA replication, transcription, protein synthesis, and the modulation of ion channels.[4] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[4] Given their importance in cell proliferation, the polyamine pathway has emerged as a promising target for therapeutic intervention, particularly in oncology.[5][6]
Polyamine analogs, synthetic molecules that structurally resemble endogenous polyamines, are powerful tools for dissecting the functions of these essential molecules and for developing novel therapeutics.[5] These analogs can act as competitive inhibitors of polyamine uptake, modulators of polyamine-metabolizing enzymes, or can disrupt the normal functions of polyamines, leading to cytostatic or cytotoxic effects.[3][7] N1-methylbutane-1,4-diamine, as a methylated derivative of putrescine, offers a unique probe to explore the specific requirements of enzymes and transport systems within the polyamine pathway.
Physicochemical Properties and Handling
| Property | Value | Source |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | [8] |
| Molecular Formula | C5H16Cl2N2 | [8] |
| Molecular Weight | 175.10 g/mol | [8] |
| CAS Number | 89690-09-5 | [8] |
| Appearance | Solid | [9] |
| Solubility | Information on the precise solubility in common laboratory solvents is not readily available. It is recommended to perform small-scale solubility tests in aqueous buffers (e.g., PBS, Tris-HCl) and organic solvents (e.g., DMSO, ethanol) before preparing stock solutions. The dihydrochloride salt form is expected to have good aqueous solubility. | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.[10] |
Safety Precautions: N1-methylbutane-1,4-diamine dihydrochloride is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[11] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.[10][11][12] Refer to the material safety data sheet (MSDS) for complete safety information.[9][10][11][12]
Applications in Biochemical Research
Investigating Polyamine Metabolism and Alkaloid Biosynthesis
In the realm of plant biochemistry, N1-methylbutane-1,4-diamine is a key intermediate in the synthesis of nicotine and tropane alkaloids.[1][2] It is formed from putrescine through the action of the enzyme putrescine N-methyltransferase (PMT).[1][2][13]
-
Enzyme Characterization: N1-methylbutane-1,4-diamine dihydrochloride can be used as a standard in assays to characterize the activity of PMT and other related methyltransferases.[14] By providing the product of the reaction, it can be used in kinetic studies to investigate product inhibition.
-
Pathway Elucidation: Researchers can use labeled forms of N1-methylbutane-1,4-diamine (e.g., with stable isotopes) to trace its metabolic fate and elucidate downstream steps in alkaloid biosynthesis pathways.
Figure 1. Simplified diagram of polyamine and alkaloid biosynthesis, highlighting the position of N1-methylbutane-1,4-diamine.
Modulation of Ornithine Decarboxylase (ODC) Activity
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in polyamine biosynthesis in mammalian cells, converting ornithine to putrescine.[4] Its activity is often upregulated in cancer cells. N-methylputrescine has been shown to act as an inhibitor of insulin-induced ODC activity in H-35 hepatoma cells.[15] This finding suggests that N1-methylbutane-1,4-diamine dihydrochloride can be utilized to study the regulation of ODC and its impact on cell proliferation.
Investigating Polyamine Transport Systems
The uptake of polyamines from the extracellular environment is a crucial mechanism for maintaining intracellular polyamine pools, especially in rapidly proliferating cells. N1-methylbutane-1,4-diamine, being a structural analog of putrescine, can be investigated as a potential competitive inhibitor of the polyamine transport system.[7] By competing with natural polyamines for uptake, it can be used to study the characteristics of the transporter and the consequences of blocking polyamine import.
Induction of Polyamine Depletion and its Cellular Consequences
By potentially inhibiting both ODC activity and polyamine transport, N1-methylbutane-1,4-diamine dihydrochloride can be a valuable tool to induce a state of polyamine depletion in cultured cells. Depletion of polyamines is known to affect a wide range of cellular processes, including:
-
Cell Proliferation: Reduced polyamine levels are generally associated with decreased cell growth.[3]
-
Apoptosis: Severe polyamine depletion can trigger programmed cell death.
-
Translation: Polyamines have been shown to play a direct role in translation initiation.[16]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell line and experimental conditions.
Preparation of Stock Solutions
-
Aqueous Stock (Recommended for cell culture):
-
Due to its dihydrochloride salt form, N1-methylbutane-1,4-diamine dihydrochloride is expected to be soluble in aqueous solutions.
-
Prepare a 10 mM stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Filter-sterilize the stock solution through a 0.22 µm filter before use.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Organic Stock (for specific applications):
-
If required, test solubility in sterile dimethyl sulfoxide (DMSO).
-
Prepare a concentrated stock solution (e.g., 100 mM) in DMSO.
-
Store in aliquots at -20°C. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should typically be less than 0.1%.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of N1-methylbutane-1,4-diamine dihydrochloride on the proliferation of a cancer cell line (e.g., H-35 hepatoma cells or other relevant lines).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of N1-methylbutane-1,4-diamine dihydrochloride in complete growth medium. A suggested starting concentration range is 1 µM to 1 mM.
-
Remove the overnight culture medium and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest treatment concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the concentration of N1-methylbutane-1,4-diamine dihydrochloride to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Figure 2. Workflow for determining the effect of N1-methylbutane-1,4-diamine dihydrochloride on cell proliferation using the MTT assay.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol provides a general framework for measuring ODC activity in cell lysates. The assay is based on the quantification of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with N1-methylbutane-1,4-diamine dihydrochloride at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a buffer containing 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
ODC Reaction: In a sealed reaction vessel, combine the cell lysate (containing a specific amount of protein) with the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate, and L-[1-¹⁴C]ornithine.
-
CO₂ Trapping: Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well within the sealed reaction vessel.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture, which releases the ¹⁴CO₂.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ODC activity as pmol of CO₂ released per mg of protein per hour. Compare the activity in treated samples to the untreated control.
Conclusion and Future Directions
N1-methylbutane-1,4-diamine dihydrochloride is a valuable research tool for scientists investigating the multifaceted roles of polyamines in cellular physiology and pathology. Its ability to modulate ODC activity and its potential to interfere with polyamine transport make it a useful compound for studying the consequences of polyamine depletion. The protocols provided herein offer a foundation for researchers to explore the effects of this compound on cell proliferation and key enzymatic activities in the polyamine pathway.
Future research could focus on elucidating the precise molecular mechanisms through which N1-methylbutane-1,4-diamine exerts its effects. Investigating its impact on other enzymes in the polyamine pathway, its potential to induce apoptosis, and its efficacy in in vivo models of cancer are all promising avenues for further exploration. As our understanding of the central role of polyamines in disease deepens, the utility of specific modulators like N1-methylbutane-1,4-diamine dihydrochloride in both basic research and drug development will undoubtedly continue to grow.
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Human Metabolome Database. (n.d.). N-Methylputrescine (HMDB0003661). Retrieved from [Link]
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Grokipedia. (n.d.). Putrescine N-methyltransferase. Retrieved from [https://grokipedia.org/Putrescine N-methyltransferase]([Link] N-methyltransferase)
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MDPI. (n.d.). Melatonin as a Pre- and Postharvest Tool for Enhancing Fruit Quality. Retrieved from [Link]
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Applications of N1-methylbutane-1,4-diamine dihydrochloride in Pharmacology: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Methylated Diamine
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a methylated derivative of the ubiquitous biogenic polyamine, putrescine.[1][2] Polyamines are fundamental to a vast array of cellular processes, including cell growth, differentiation, and death.[3] Their dysregulation is implicated in numerous pathological states, most notably in cancer, making the enzymes and pathways involved in their metabolism attractive targets for therapeutic intervention.[4][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmacological applications of N1-methylbutane-1,4-diamine dihydrochloride. While direct and extensive pharmacological studies on this specific molecule are emerging, its structural relationship to putrescine and its role as a key intermediate in the biosynthesis of bioactive alkaloids provide a strong foundation for exploring its therapeutic utility.[7][8] This guide will synthesize the current understanding of its biochemical context, propose potential pharmacological applications, and provide detailed protocols to investigate these applications.
Biochemical Significance and Physicochemical Properties
N1-methylbutane-1,4-diamine is the product of the S-adenosylmethionine (SAM)-dependent methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT).[7][9] This enzymatic step is the first committed step in the biosynthesis of important tropane and nicotine alkaloids in plants.[7][8] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it amenable for use in a variety of experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 175.10 g/mol | [2] |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [2] |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | [2] |
Potential Pharmacological Applications and Mechanistic Insights
Based on the known roles of its parent compound, putrescine, and the broader class of polyamines, several key areas of pharmacological investigation for N1-methylbutane-1,4-diamine dihydrochloride can be proposed.
Oncology: A Novel Axis in Polyamine-Targeted Cancer Therapy
The elevated polyamine metabolism in cancer cells is a well-established therapeutic target.[4][10] While much focus has been on inhibiting polyamine biosynthesis, the introduction of polyamine analogues can also disrupt polyamine homeostasis and induce cytotoxic effects.[3][6]
-
Hypothesized Mechanism of Action: N1-methylbutane-1,4-diamine, as a structural analogue of putrescine, may act as a competitive inhibitor of enzymes involved in polyamine metabolism or transport. Its N-methylation could alter its binding affinity and specificity for these targets. Furthermore, its uptake and metabolism by cancer cells could lead to the accumulation of cytotoxic byproducts or disrupt the delicate balance of intracellular polyamines, ultimately leading to cell cycle arrest or apoptosis.
Neuroscience: Modulating Neuronal Excitability and Neuroprotection
Putrescine has demonstrated a neuroprotective role, particularly in the context of epileptic seizures, where it is converted to the inhibitory neurotransmitter GABA.[1] The methylation of putrescine to N1-methylputrescine could influence this pathway and other neurological processes.
-
Hypothesized Mechanism of Action: N1-methylbutane-1,4-diamine may serve as a precursor for novel neuromodulatory compounds within the central nervous system. Its ability to cross the blood-brain barrier and its subsequent metabolism could be investigated for its potential to influence GABAergic or other neurotransmitter systems. It may also interact directly with ion channels or receptors, modulating neuronal excitability.
Enzyme Inhibition: A Tool for Probing and Targeting Key Enzymes
Given its role as a substrate for N-methylputrescine oxidase (MPO) in alkaloid biosynthesis, N1-methylbutane-1,4-diamine can be utilized as a tool to study and potentially inhibit this and other related amine oxidases.[11][12]
-
Hypothesized Mechanism of Action: As a stable analogue, N1-methylbutane-1,4-diamine can be used in competitive binding assays to identify and characterize inhibitors of PMT and MPO.[7][11] Such inhibitors could have applications in agricultural biotechnology to control the production of certain alkaloids. Furthermore, exploring its interaction with mammalian amine oxidases could reveal novel therapeutic targets.
Experimental Protocols
The following protocols provide a starting point for investigating the pharmacological properties of N1-methylbutane-1,4-diamine dihydrochloride.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of N1-methylbutane-1,4-diamine dihydrochloride on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Cancer cell line of interest (e.g., CT-26 colon carcinoma)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of N1-methylbutane-1,4-diamine dihydrochloride in sterile water or PBS. Perform serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Diagram: Workflow for In Vitro Cell Proliferation Assay
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Application Notes and Protocols for N1-methylbutane-1,4-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Methylated Polycation
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a methylated derivative of the naturally occurring polyamine, putrescine. As a research reagent, it offers a unique tool to investigate the intricate roles of polyamines in cellular physiology and pathology. The strategic placement of a methyl group on one of the primary amines alters its biochemical properties, providing a nuanced approach to studying polyamine metabolism, transport, and function.
Polyamines are ubiquitous polycations essential for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the polyamine pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the applications of N1-methylbutane-1,4-diamine dihydrochloride, complete with detailed protocols to empower your research endeavors.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 175.10 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in water | Inferred from dihydrochloride salt form |
| Storage | Store at 2-8°C, desiccated | General recommendation for hygroscopic salts |
Core Applications in Research
The utility of N1-methylbutane-1,4-diamine dihydrochloride spans several key research areas, primarily leveraging its identity as a modified polyamine.
Investigating Polyamine Metabolism and its Role in Disease
The polyamine metabolic pathway is a complex network of synthesis, catabolism, and interconversion. Introducing N-methylated analogs like N1-methylbutane-1,4-diamine can perturb this delicate balance, offering insights into the regulatory mechanisms and the consequences of their disruption. In cancer, for instance, polyamine metabolism is often upregulated to sustain rapid cell proliferation.[2]
Causality: By providing cells with an alternative substrate, researchers can study the substrate specificity of key enzymes in the polyamine pathway, such as spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme.
Elucidating Polyamine Transport Mechanisms
The transport of polyamines across cell membranes is a tightly regulated process, often exploited by cancer cells to acquire the high levels of polyamines necessary for their growth.[3] N1-methylbutane-1,4-diamine can be used as a competitive inhibitor or a substrate to characterize the kinetics and specificity of polyamine transporters.
Causality: The methyl group can alter the affinity of the molecule for specific transporters, allowing for the dissection of different transport systems.
Probing the Structural and Functional Roles of Polyamines
Polyamines interact with a variety of macromolecules, including DNA, RNA, and proteins, thereby influencing their structure and function. The N-methylation of polyamines can modulate these interactions.
Causality: The methyl group adds steric bulk and alters the charge distribution of the polyamine, which can affect its binding to negatively charged molecules like nucleic acids and its ability to modulate enzyme activity.
Precursor in Plant Alkaloid Biosynthesis Studies
N-methylputrescine is a key intermediate in the biosynthesis of nicotine and tropane alkaloids in plants.[4] N1-methylbutane-1,4-diamine dihydrochloride can be used in in vitro studies with plant cell cultures or purified enzymes to investigate the enzymatic steps and regulatory mechanisms of these important secondary metabolic pathways.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations of the underlying principles.
Protocol 1: Supplementation of Cell Culture Media to Study Effects on Cell Proliferation
This protocol describes how to supplement cell culture media with N1-methylbutane-1,4-diamine dihydrochloride to investigate its effects on cell growth and proliferation.
Scientific Rationale: Polyamines are essential for cell growth.[5] Supplementing the growth medium with a polyamine analog allows for the investigation of its ability to support or inhibit proliferation, providing insights into its biological activity and potential as a therapeutic agent.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate cell line (e.g., a cancer cell line known to have active polyamine transport)
-
Complete cell culture medium
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well plates
-
MTT or other proliferation assay kit
Procedure:
-
Preparation of Stock Solution:
-
Aseptically prepare a 10 mM stock solution of N1-methylbutane-1,4-diamine dihydrochloride in sterile PBS.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the chosen cell line and the duration of the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Treatment:
-
Prepare a series of dilutions of the N1-methylbutane-1,4-diamine dihydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with PBS).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, assess cell proliferation using a standard method such as the MTT assay, following the manufacturer's instructions.
-
Alternatively, cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the untreated control.
-
Plot the percentage of viability against the concentration of N1-methylbutane-1,4-diamine dihydrochloride to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Workflow for assessing the effect of N1-methylbutane-1,4-diamine on cell proliferation.
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
This protocol provides a method for the extraction and quantification of intracellular polyamines, including the uptake of N1-methylbutane-1,4-diamine, using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Scientific Rationale: Measuring the intracellular concentrations of polyamines after treatment with an analog like N1-methylbutane-1,4-diamine is crucial to understanding its uptake and its effect on the endogenous polyamine pools.[6] This protocol uses dansyl chloride for derivatization, which allows for sensitive fluorescence detection.
Materials:
-
Cells treated with N1-methylbutane-1,4-diamine dihydrochloride
-
Ice-cold PBS
-
0.4 M Perchloric acid (PCA)
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Toluene
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Harvesting and Lysis:
-
After treatment, wash the cell monolayer twice with ice-cold PBS.
-
Add 0.5 mL of ice-cold 0.4 M PCA to each plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble polyamines.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution and 400 µL of dansyl chloride solution.
-
Vortex vigorously and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline (100 mg/mL) to react with excess dansyl chloride and vortex.
-
Incubate for 30 minutes at room temperature.
-
-
Extraction of Dansylated Polyamines:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper toluene layer to a new tube.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system.
-
Use a suitable gradient of acetonitrile and water to separate the dansylated polyamines.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Workflow Diagram:
Caption: Workflow for the HPLC analysis of intracellular polyamines.
Visualizing the Mechanism: The Polyamine Biosynthetic and Transport Pathways
A clear understanding of the cellular pathways involving polyamines is essential for interpreting experimental results.
Polyamine Biosynthesis Pathway:
This pathway illustrates the synthesis of natural polyamines from ornithine and the role of key enzymes. N1-methylbutane-1,4-diamine can be seen as an analog of putrescine.
Caption: Simplified polyamine biosynthesis pathway and the position of N1-methylbutane-1,4-diamine as a putrescine analog.
Polyamine Transport System:
This diagram illustrates the currently understood mechanisms of polyamine transport into the cell, a process that can be investigated using N1-methylbutane-1,4-diamine.
Caption: Schematic of polyamine transport mechanisms into a cell.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N1-methylbutane-1,4-diamine dihydrochloride.
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
N1-methylbutane-1,4-diamine dihydrochloride is a valuable tool for researchers investigating the multifaceted roles of polyamines in health and disease. Its unique structure allows for the targeted interrogation of polyamine metabolism, transport, and function. The protocols and information provided in this guide serve as a foundation for its application in diverse research settings, from cancer biology to plant science. As our understanding of the intricate polyamine network continues to grow, so too will the innovative applications of methylated polyamine analogs like N1-methylbutane-1,4-diamine dihydrochloride in uncovering novel biological mechanisms and therapeutic strategies.
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Application Note & Protocols: N1-Methylbutane-1,4-Diamine Dihydrochloride for Elucidating Enzyme Mechanisms in Polyamine Metabolism
Audience: Researchers, scientists, and drug development professionals engaged in enzymology, cancer biology, and neurosciences.
Abstract: Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell proliferation, differentiation, and programmed cell death.[1] The precise regulation of their intracellular concentrations is critical, and dysregulation is linked to pathologies like cancer.[1] N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a key intermediate in the biosynthesis of certain alkaloids and a pivotal molecule within the broader polyamine metabolic network.[2][3] This document provides an in-depth guide on leveraging N1-methylbutane-1,4-diamine dihydrochloride as a chemical tool to investigate the mechanisms of key enzymes involved in polyamine synthesis and catabolism. We present not only the step-by-step protocols but also the underlying scientific rationale, enabling researchers to dissect enzyme kinetics, substrate specificity, and inhibition patterns with high fidelity.
Compound Profile: N1-Methylbutane-1,4-Diamine Dihydrochloride
This compound is the dihydrochloride salt of N-methylputrescine, enhancing its stability and solubility in aqueous buffers, which is critical for enzymatic assays.
Chemical & Physical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [4] |
| Synonyms | N-Methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride | [4] |
| CAS Number | 89690-09-5 | [2] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [2][4] |
| Molecular Weight | 175.10 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Solubility | Soluble in water | General Knowledge |
Biological Significance: N-methylputrescine is a naturally occurring diamine. In plants, it serves as the direct precursor for the biosynthesis of nicotine and tropane alkaloids, formed via the methylation of putrescine by the enzyme Putrescine N-methyltransferase (PMT).[5] In the broader context of polyamine metabolism, its structure makes it an ideal candidate for probing the active sites of enzymes that process structurally similar polyamines like putrescine and cadaverine.
Handling and Storage: Store the compound at -20°C, desiccated, and protected from light.[6] For creating stock solutions, use sterile, nuclease-free water or an appropriate assay buffer. Prepare aliquots to minimize freeze-thaw cycles. Always consult the Safety Data Sheet (SDS) before use.
Overview of Polyamine Metabolism
To effectively use N1-methylbutane-1,4-diamine, it is crucial to understand its position within the polyamine metabolic network. This network is a tightly controlled balance of biosynthesis, catabolism, and interconversion reactions.[1][7]
The diagram below illustrates the central pathways of polyamine metabolism, highlighting the key enzymes and the position of N-methylputrescine.
Caption: Polyamine metabolic pathway highlighting target enzymes.
Application 1: Probing Substrate Specificity of Amine Oxidases
Scientific Rationale: Copper-containing diamine oxidases (DAO) and flavin-containing polyamine oxidases (PAO) are critical for polyamine catabolism, catalyzing the oxidative deamination of their substrates to produce corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[8][9] The substrate specificity of these enzymes dictates which polyamines are degraded. N1-methylbutane-1,4-diamine is an excellent tool for this purpose. By testing whether it is oxidized, and at what rate, one can characterize the substrate tolerance of a given amine oxidase, comparing its kinetics to canonical substrates like putrescine or cadaverine.
The enzymatic reaction can be monitored by detecting the production of H₂O₂. A common method is to couple the reaction to horseradish peroxidase (HRP), which uses the generated H₂O₂ to oxidize a highly sensitive fluorogenic probe.[10][11]
Protocol: Fluorometric Assay for Amine Oxidase Activity
This protocol is designed to measure the rate of H₂O₂ production when N1-methylbutane-1,4-diamine is used as a substrate for a purified enzyme or a biological lysate.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride (Stock: 100 mM in water)
-
Putrescine dihydrochloride (Positive Control Substrate, Stock: 100 mM in water)
-
DAO/PAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Purified enzyme or tissue/cell lysate containing amine oxidase activity
-
Horseradish Peroxidase (HRP) (Stock: 10 U/mL)
-
Fluorometric Probe (e.g., Amplex™ Red, ADHP) (Stock: 10 mM in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Experimental Workflow Diagram:
Caption: Workflow for the amine oxidase activity assay.
Step-by-Step Methodology:
-
H₂O₂ Standard Curve: Prepare a standard curve from 0 to 10 µM H₂O₂ in Assay Buffer. This is essential to convert the rate of fluorescence change (RFU/min) into a molar rate (nmol/min).
-
Reaction Master Mix Preparation: For each reaction, you will need a final volume of 100 µL. Prepare a master mix containing:
-
Assay Buffer
-
HRP (final concentration ~0.1 U/mL)
-
Fluorometric Probe (final concentration ~50 µM)
-
Causality: The master mix ensures that all components except the substrate and enzyme are uniformly distributed, reducing pipetting errors.
-
-
Assay Plate Setup:
-
Aliquot 80 µL of the Master Mix into each well of the 96-well plate.
-
Add 10 µL of substrate solution to the appropriate wells. For kinetic analysis, this should be a range of concentrations (e.g., 0-10 mM final concentration) of N1-methylbutane-1,4-diamine. Include wells for the positive control (putrescine) and a no-substrate background control (buffer).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding 10 µL of the enzyme solution or lysate to each well.
-
Immediately place the plate in the reader and begin kinetic measurements, recording fluorescence every 30-60 seconds for 30-60 minutes.
-
Trustworthiness: A kinetic reading is superior to a single endpoint reading because it allows you to verify that the reaction rate is linear over time, a hallmark of steady-state enzyme kinetics.
-
Data Analysis:
-
Subtract the rate of the no-substrate control from all other readings to account for any background H₂O₂ generation.
-
Identify the linear portion of the fluorescence vs. time plot. The slope of this line is the reaction rate (RFU/min).
-
Use the H₂O₂ standard curve to convert the rate from RFU/min to µmol/min.
-
Calculate the specific activity (µmol/min/mg of protein) for your enzyme/lysate.
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for N1-methylbutane-1,4-diamine.
Application 2: Investigating Product Inhibition of Putrescine N-Methyltransferase (PMT)
Scientific Rationale: Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the primary amino group of putrescine, yielding N-methylputrescine.[3][5] As the direct product of this reaction, N1-methylbutane-1,4-diamine is the ideal reagent to study product inhibition. This type of inhibition is a fundamental regulatory mechanism where the accumulation of a product slows its own synthesis, preventing metabolic excess. Determining the inhibition constant (Kᵢ) provides quantitative insight into this feedback loop.
Protocol: PMT Product Inhibition Assay
This protocol measures PMT activity in the presence of varying concentrations of its product, N1-methylbutane-1,4-diamine. PMT activity can be measured using various methods, including radiolabeling or coupled enzymatic assays that detect the co-product S-adenosylhomocysteine (SAH).
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride (Inhibitor, Stock: 100 mM)
-
Purified PMT enzyme
-
Putrescine dihydrochloride (Substrate, Stock: 100 mM)
-
S-adenosyl-L-[methyl-¹⁴C]methionine (Radiolabeled co-substrate) or a non-radioactive SAH detection kit
-
PMT Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive method)
Mechanism of Product Inhibition:
Caption: Product inhibition mechanism where the product binds to the enzyme's active site.
Step-by-Step Methodology:
-
Assay Setup: Prepare reaction tubes on ice. Each 50 µL reaction should contain:
-
PMT Reaction Buffer
-
A fixed, non-saturating concentration of Putrescine (e.g., at its Kₘ value).
-
A fixed concentration of S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Varying concentrations of N1-methylbutane-1,4-diamine (e.g., 0 µM to 5x the expected Kᵢ).
-
Causality: Using a substrate concentration around the Kₘ makes the assay sensitive to competitive inhibitors.
-
-
Reaction Initiation: Add a fixed amount of PMT enzyme to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Reaction Quenching: Stop the reaction by adding a strong base, such as 20 µL of 2 M NaOH. This deprotonates the product, making it extractable into an organic solvent.
-
Product Extraction: Add an organic solvent (e.g., 500 µL of ethyl acetate), vortex thoroughly, and centrifuge. The radiolabeled N-methylputrescine will partition into the organic phase.
-
Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Trustworthiness: This extraction step ensures that only the methylated product is counted, separating it from the unreacted [¹⁴C]SAM co-substrate, which remains in the aqueous phase.
-
Data Analysis:
-
Convert CPM to product concentration (nmol) using the specific activity of the [¹⁴C]SAM.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot 1/Velocity vs. Inhibitor Concentration (a Dixon plot) or Velocity vs. Substrate Concentration at different fixed inhibitor concentrations (a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).
References
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MySkinRecipes. N1-Methylbutane-1,4-diamine dihydrochloride.[Link]
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PubMed. 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor.[Link]
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OSRAP. Polyamine Oxidase (PAO) Assay Kit.[Link]
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National Institutes of Health (NIH). Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance.[Link]
- Google Patents.Synthesis method of 1,4-butanediamine.
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Frontiers in Plant Science. Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants.[Link]
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MDPI. Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance.[Link]
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PubChem, National Center for Biotechnology Information. N1-methylbutane-1,4-diamine dihydrochloride.[Link]
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PubChem, National Center for Biotechnology Information. N-Methylbutane-1,4-diamine, Dihydrochloride.[Link]
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WebMD. What to Know About Diamine Oxidase (DAO) for Histamine Intolerance.[Link]
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National Institutes of Health (NIH). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane.[Link]
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PubMed Central, National Institutes of Health (NIH). The role of polyamine metabolism in cellular function and physiology.[Link]
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National Institutes of Health (NIH). A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease.[Link]
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PubMed. Putrescine N-methyltransferases--a Structure-Function Analysis.[Link]
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Frontiers in Plant Science. Polyamines function in stress tolerance: from synthesis to regulation.[Link]
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PubMed. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase.[Link]
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PubMed Central, National Institutes of Health (NIH). Diamine oxidase supplementation improves symptoms in patients with histamine intolerance.[Link]
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National Institutes of Health (NIH). Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence.[Link]
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Wikipedia. Ornithine decarboxylase.[Link]
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ResearchGate. Regulatory Mechanisms of Polyamine Biosynthesis in Plants.[Link]
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ACS Publications. Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence.[Link]
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Healthline. Diamine Oxidase (DAO): Benefits, Dosage, and Safety.[Link]
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Taylor & Francis Online. Polyamine oxidase – Knowledge and References.[Link]
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PubMed. Putrescine N-methyltransferase--the start for alkaloids.[Link]
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PubMed. Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance.[Link]
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ACS Publications. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.[Link]
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Frontiers in Plant Science. Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses.[Link]
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Frontiers in Genetics. Genome-Wide Identification of Seven Polyamine Oxidase Genes in Camellia sinensis (L.) and Their Expression Patterns Under Various Abiotic Stresses.[Link]
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PubMed Central, National Institutes of Health (NIH). Polyamines: Functions, Metabolism, and Role in Human Disease Management.[Link]
-
National Institutes of Health (NIH). Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates.[Link]
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Semantic Scholar. Polyamine Oxidase-Generated Reactive Oxygen Species in Plant Development and Adaptation.[Link]
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National Center for Biotechnology Information. Enzyme Interaction (Concept Id: C3537101).[Link]
-
Taylor & Francis Online. Ornithine decarboxylase – Knowledge and References.[Link]
-
ImuPro. How to Perform Diamine Oxidase Assay: A Comprehensive Guide.[Link]
- Google Patents.
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Application Notes and Protocols for N1-methylbutane-1,4-diamine dihydrochloride in Receptor Studies
Introduction: Unveiling the Neuromodulatory Potential of a Novel Polyamine Analogue
The endogenous polyamines—spermidine, spermine, and their precursor putrescine—are ubiquitous aliphatic cations crucial for a myriad of cellular processes, including cell growth, differentiation, and nucleic acid and protein synthesis. Beyond these fundamental roles, a compelling body of evidence has established their significance as potent modulators of ion channel and receptor activity, particularly within the central nervous system. These molecules exert profound effects on neuronal excitability and synaptic plasticity primarily through their interaction with specific binding sites on ligand-gated and voltage-gated ion channels.
N1-methylbutane-1,4-diamine dihydrochloride, a methylated derivative of putrescine, represents a compelling research tool for dissecting the intricate pharmacology of polyamine-sensitive receptors. Its structural similarity to endogenous polyamines suggests a potential to interact with and modulate the activity of key ion channels, such as the N-methyl-D-aspartate (NMDA) receptor and inward rectifier potassium (Kir) channels.[1][2] The strategic placement of a methyl group on one of the primary amines may confer altered binding affinity, selectivity, or metabolic stability compared to its parent compounds, making it an invaluable probe for structure-activity relationship studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the receptor pharmacology of N1-methylbutane-1,4-diamine dihydrochloride. We will delve into the mechanistic rationale behind its potential receptor targets, provide detailed, field-proven protocols for its characterization, and offer insights into the interpretation of experimental data. The overarching goal is to equip investigators with the necessary tools to rigorously evaluate the therapeutic and research potential of this novel polyamine analogue.
Physicochemical Properties and Handling
A thorough understanding of the test article's properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [3] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.10 g/mol | [3] |
| Form | Solid | N/A |
| Solubility | Soluble in aqueous buffers | Assumed based on dihydrochloride salt form |
| Storage | Store at 4°C, protect from light | [4] |
Safety Precautions: N1-methylbutane-1,4-diamine dihydrochloride is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety and handling information.[4][5][6]
Primary Receptor Targets and Mechanistic Insights
Based on the extensive literature on endogenous polyamines and their synthetic analogues, the primary receptor targets for N1-methylbutane-1,4-diamine dihydrochloride are predicted to be ion channels that possess distinct polyamine binding sites.
The NMDA Receptor: A Key Modulatory Hub
The NMDA receptor, a subtype of ionotropic glutamate receptor, is a heterotetrameric complex crucial for synaptic plasticity, learning, and memory.[7] Its activity is uniquely regulated by a variety of allosteric sites, including a well-characterized polyamine binding site.[8][9] Endogenous polyamines like spermine and spermidine act as positive allosteric modulators, enhancing NMDA receptor function.[9][10]
Mechanism of Action: Polyamines are thought to potentiate NMDA receptor activity through multiple mechanisms, including:
-
Relief of Proton Inhibition: At physiological pH, NMDA receptors are tonically inhibited by protons. Polyamines can relieve this inhibition, leading to increased channel opening frequency.[7]
-
Increased Glycine Affinity: Some polyamines can increase the affinity of the receptor for its co-agonist, glycine or D-serine, thereby promoting channel activation.[7]
-
Voltage-Dependent Channel Block: At depolarized membrane potentials, polyamines can enter and block the ion channel pore, a mechanism that contributes to the fine-tuning of neuronal excitability.[2]
The structural modifications in N1-methylbutane-1,4-diamine may lead to a unique pharmacological profile at the NMDA receptor, potentially acting as an agonist, partial agonist, or even an antagonist at the polyamine site.
Caption: Modulation of the NMDA receptor by N1-methylbutane-1,4-diamine.
Inward Rectifier Potassium (Kir) Channels
Kir channels play a critical role in maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[10] A defining characteristic of many Kir channels is their inward rectification, a phenomenon largely mediated by the voltage-dependent block of the channel pore by intracellular polyamines.[10][11][12]
Mechanism of Action: At depolarized membrane potentials, positively charged polyamines are driven into the intracellular pore of the Kir channel, physically occluding the permeation pathway for K+ ions and thus reducing outward current.[11][13] The length and charge distribution of the polyamine are critical determinants of its blocking potency and voltage dependence. The introduction of a methyl group in N1-methylbutane-1,4-diamine could alter its entry into or binding within the Kir channel pore, providing a valuable tool to probe the structural requirements for channel blockade.
Caption: Voltage-dependent block of Kir channels by N1-methylbutane-1,4-diamine.
Experimental Protocols
The following protocols provide a framework for the comprehensive pharmacological characterization of N1-methylbutane-1,4-diamine dihydrochloride.
Protocol 1: Radioligand Binding Assay for the NMDA Receptor Polyamine Site
This assay indirectly measures the affinity of the test compound for the polyamine modulatory site by assessing its ability to allosterically modulate the binding of a radiolabeled channel blocker, [³H]MK-801.[1][2]
Objective: To determine the binding affinity (Ki) of N1-methylbutane-1,4-diamine dihydrochloride at the NMDA receptor polyamine site.
Materials:
-
Rat cortical or hippocampal membranes
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
L-Glutamate
-
Glycine
-
Spermidine (for comparison)
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled channel blocker (e.g., 10 µM MK-801) for non-specific binding.
-
50 µL of varying concentrations of N1-methylbutane-1,4-diamine dihydrochloride (e.g., 0.1 nM to 1 mM).
-
50 µL of a fixed concentration of L-glutamate (10 µM) and glycine (10 µM) to activate the receptor.
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
50 µL of the membrane preparation (~50-100 µg protein).
-
-
Incubation: Incubate the plates at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]MK-801 binding as a function of the log concentration of N1-methylbutane-1,4-diamine dihydrochloride.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiological Characterization of NMDA Receptor Modulation
Whole-cell patch-clamp electrophysiology on cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunits) provides a direct functional measure of the compound's effect on receptor activity.
Objective: To determine the functional effect (potentiation or inhibition) and potency (EC₅₀ or IC₅₀) of N1-methylbutane-1,4-diamine dihydrochloride on NMDA receptor-mediated currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing recombinant NMDA receptors.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH. Mg²⁺ is typically omitted to prevent voltage-dependent block of the channel.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
NMDA
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Perfuse the cell with the external solution. Apply a saturating concentration of NMDA (e.g., 100 µM) to elicit a baseline current.
-
Compound Testing: Co-apply NMDA with increasing concentrations of N1-methylbutane-1,4-diamine dihydrochloride. Allow the current to reach a steady state at each concentration.
-
Data Acquisition: Record the current responses throughout the experiment.
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of each concentration of the test compound.
-
Normalize the responses to the baseline NMDA-evoked current.
-
Plot the normalized current as a function of the log concentration of N1-methylbutane-1,4-diamine dihydrochloride.
-
Fit the concentration-response curve with the Hill equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the Hill slope.
-
Caption: Workflow for electrophysiological analysis of NMDA receptor modulation.
Protocol 3: Functional Assessment of Kir Channel Blockade
This protocol uses whole-cell patch-clamp to measure the voltage-dependent block of Kir channels by intracellularly applied N1-methylbutane-1,4-diamine dihydrochloride.
Objective: To characterize the voltage-dependent block of Kir channels by N1-methylbutane-1,4-diamine dihydrochloride.
Materials:
-
Cell line stably expressing a Kir channel subtype (e.g., Kir2.1).
-
External solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH.
-
Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, pH 7.2 with KOH.
-
N1-methylbutane-1,4-diamine dihydrochloride.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Culture the Kir-expressing cells on coverslips.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Control Recording: With the standard internal solution, apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) and record the resulting Kir currents.
-
Compound Application: Use an internal solution containing a fixed concentration of N1-methylbutane-1,4-diamine dihydrochloride (e.g., 100 µM). Allow for dialysis of the compound into the cell.
-
Test Recording: Repeat the voltage-step protocol and record the currents in the presence of the intracellular compound.
-
Data Analysis:
-
Construct current-voltage (I-V) plots for both the control and test conditions.
-
Observe the reduction in outward current at positive potentials in the presence of the compound, which is indicative of channel block.
-
Calculate the fractional block at each voltage and plot it against the membrane potential to determine the voltage dependence of the block.
-
Protocol 4: Calcium Imaging Functional Assay
This cell-based assay provides a higher-throughput method to assess the functional consequences of NMDA receptor modulation by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[14][15]
Objective: To measure the effect of N1-methylbutane-1,4-diamine dihydrochloride on NMDA receptor-mediated calcium influx.
Materials:
-
Cultured primary neurons or a cell line expressing recombinant NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline.
-
NMDA and glycine.
-
N1-methylbutane-1,4-diamine dihydrochloride.
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of N1-methylbutane-1,4-diamine dihydrochloride for a defined period (e.g., 10-20 minutes).
-
Stimulation and Imaging: Place the plate in the imaging system. Establish a baseline fluorescence reading. Add a solution of NMDA and glycine to stimulate the receptors and record the change in fluorescence over time.
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Normalize the response to a baseline or a positive control.
-
Plot the normalized response as a function of the log concentration of the test compound to determine its EC₅₀ or IC₅₀.
-
Downstream Signaling Pathway Analysis
Modulation of NMDA receptor activity can trigger a cascade of intracellular signaling events. Investigating these downstream pathways can provide deeper insights into the functional consequences of the compound's action.
Potential Downstream Readouts:
-
Phosphorylation of CREB (cAMP response element-binding protein): A key transcription factor involved in synaptic plasticity and cell survival, often activated downstream of NMDA receptor-mediated Ca²⁺ influx.
-
Activation of ERK/MAPK pathway: This pathway is involved in cell growth, differentiation, and survival and can be modulated by NMDA receptor activity.
-
Gene expression analysis: Using techniques like RT-qPCR or RNA-seq to assess changes in the expression of genes known to be regulated by NMDA receptor signaling.
These analyses can be performed on cell lysates following treatment with N1-methylbutane-1,4-diamine dihydrochloride and NMDA receptor agonists, using techniques such as Western blotting, ELISA, or transcriptomics.
Conclusion and Future Directions
N1-methylbutane-1,4-diamine dihydrochloride holds promise as a valuable pharmacological tool for the study of polyamine-sensitive receptors. The protocols outlined in these application notes provide a robust framework for its initial characterization at the NMDA and Kir channels. By systematically evaluating its binding affinity, functional effects, and downstream signaling consequences, researchers can elucidate its unique pharmacological profile.
Future studies could explore its selectivity across different NMDA receptor subunit combinations (e.g., GluN2A vs. GluN2B) and its effects on other polyamine-sensitive ion channels. In vivo studies could then investigate its potential effects on synaptic transmission, neuronal plasticity, and its therapeutic potential in models of neurological disorders where NMDA receptor dysfunction is implicated.[16] The insights gained from these comprehensive investigations will be instrumental in defining the utility of N1-methylbutane-1,4-diamine dihydrochloride as a novel chemical probe and a potential lead compound for drug development.
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Williams, K. (1997). Interactions of polyamines with ion channels. Biochemical Journal, 325(Pt 2), 289–297. [Link]
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Ransom, R. W., & Stec, N. L. (1988). Cooperative modulation of [3H]MK-801 binding to the N-methyl-D-aspartate receptor-ion channel complex by L-glutamate, glycine, and polyamines. Journal of Neurochemistry, 51(3), 830–836. [Link]
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Williams, K., Romano, C., & Molinoff, P. B. (1989). Modulation of the N-methyl-D-aspartate receptor by polyamines. NIDA Research Monograph, 95, 270–275. [Link]
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Dogan, A., & Rao, V. L. (1995). Polyamines modulate the neurotoxic effects of NMDA in vivo. Brain Research, 685(1-2), 115–121. [Link]
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Hansen, K. B., Ogden, K. K., & Traynelis, S. F. (2012). Subunit-selective allosteric inhibition of NMDA receptors. Journal of Medicinal Chemistry, 55(15), 6599–6608. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Williams, K. (2007). Extracellular Modulation of NMDA Receptors. In T. T. Nakazawa (Ed.), Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
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Sacaan, A. I., & Johnson, K. M. (1990). Spermine and spermidine potentiate the binding of [3H]MK-801 to the NMDA receptor complex. Neuroscience Letters, 115(2-3), 225–230. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
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Pearson, W. L., & Nichols, C. G. (2005). The polyamine binding site in inward rectifier K+ channels. The Journal of General Physiology, 125(5), 453–463. [Link]
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Wild, M., Trovò, L., Tsetsenis, T., Pietraszek, M., & Stauffer, T. (2014). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PLoS One, 9(1), e86355. [Link]
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Ficker, E., Taglialatela, M., Wible, B. A., Henley, C. M., & Brown, A. M. (1994). Spermine and spermidine as gating molecules for inward rectifier K+ channels. Science, 266(5187), 1068–1072. [Link]
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Caicedo, A., & Roper, S. D. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. The Journal of Neuroscience, 20(5), 1773–1781. [Link]
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Nichols, C. G., & Lopatin, A. N. (1997). Inward rectifier potassium channels. Annual Review of Physiology, 59, 171–191. [Link]
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Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992–997. [Link]
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Lee, C. H., Lü, W., Michel, J. C., Goehring, A., Du, J., Song, X., & Gouaux, E. (2014). NMDA receptor structures reveal subunit-specific influences on channel gating. Neuron, 83(6), 1363–1373. [Link]
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Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682–696. [Link]
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Kashiwagi, K., Fukuchi, J., Chao, J., Igarashi, K., & Williams, K. (1996). An aspartate residue in the N-methyl-D-aspartate receptor M2 domain is critical for block by Mg2+ and spermine. Molecular Pharmacology, 50(2), 293–302. [Link]
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Masuko, T., Kashiwagi, K., Kuno, T., Igarashi, K., & Williams, K. (1999). A regulatory domain (R1-R2) in the amino-terminal domain of the N-methyl-D-aspartate receptor NR2B subunit is responsible for the binding of polyamines and protons. Molecular Pharmacology, 55(6), 957–969. [Link]
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Guo, D., & Lu, Z. (2003). Interaction mechanisms between polyamines and IRK1 inward rectifier K+ channels. The Journal of General Physiology, 122(5), 587–604. [Link]
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N1-methylbutane-1,4-diamine Dihydrochloride: A Versatile Diamine Building Block for Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Bio-inspired Scaffold
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a versatile and valuable building block for organic synthesis, particularly in the construction of nitrogen-containing heterocycles and polyamine analogs. Its structure, featuring a primary and a secondary amine separated by a flexible four-carbon chain, offers differential reactivity that can be exploited for the regioselective synthesis of complex molecules. This diamine is a naturally occurring intermediate in the biosynthesis of important alkaloids such as nicotine and scopolamine, highlighting its inherent utility as a precursor to biologically active scaffolds.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
This technical guide provides an in-depth exploration of the applications of N1-methylbutane-1,4-diamine dihydrochloride in organic synthesis. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for key transformations, including biomimetic cyclization, reductive amination, and N-acylation. These methodologies are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to leverage this building block in the creation of novel pharmaceuticals, agrochemicals, and molecular probes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem[2] |
| Molecular Weight | 175.10 g/mol | PubChem[2] |
| CAS Number | 89690-09-5 | PubChem[2] |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | PubChem[2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and polar protic solvents such as methanol and ethanol. |
Core Synthetic Applications and Protocols
The synthetic utility of N1-methylbutane-1,4-diamine dihydrochloride stems from the nucleophilic character of its two amino groups. The primary amine is generally more reactive towards electrophiles than the secondary amine, allowing for selective functionalization under carefully controlled conditions. Furthermore, the 1,4-diamine motif is a key precursor for the construction of five-membered nitrogen heterocycles.
Biomimetic Synthesis of N-Methyl-Δ¹-pyrrolinium Cation: A Gateway to Pyrrolidine Alkaloids
In nature, the biosynthesis of nicotine and tropane alkaloids proceeds through the oxidative deamination of N-methylputrescine to form the N-methyl-Δ¹-pyrrolinium cation.[1] This reactive iminium ion then serves as a key electrophile in subsequent carbon-carbon bond-forming reactions. This biosynthetic pathway can be mimicked in the laboratory to access a variety of substituted pyrrolidines.
Causality of Experimental Choices: The in-situ generation of the N-methyl-Δ¹-pyrrolinium cation from N1-methylbutane-1,4-diamine is a critical step. This is typically achieved through oxidation of the secondary amine followed by intramolecular cyclization. A variety of oxidizing agents can be employed, with milder reagents often being preferred to avoid over-oxidation. The choice of solvent is crucial to ensure the solubility of the starting material and intermediates. The subsequent trapping of the iminium ion with a suitable nucleophile allows for the introduction of diverse functionalities at the 2-position of the pyrrolidine ring.
Protocol 1: Biomimetic Synthesis of a 2-Substituted N-Methylpyrrolidine
This protocol describes a general procedure for the in-situ generation of the N-methyl-Δ¹-pyrrolinium cation and its subsequent reaction with a model nucleophile, such as a β-ketoester.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)
-
Ethyl acetoacetate (or other suitable β-dicarbonyl compound)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Free-Basing the Diamine: In a round-bottom flask, dissolve N1-methylbutane-1,4-diamine dihydrochloride (1.0 eq) in water. Cool the solution to 0 °C in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 9).
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base, N-methylputrescine. Caution: N-methylputrescine is a volatile and potentially harmful liquid; handle in a well-ventilated fume hood.
-
Oxidative Cyclization and Trapping: Dissolve the obtained N-methylputrescine (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as a biphasic mixture of water and dichloromethane at room temperature.
-
Slowly add a freshly prepared aqueous solution of sodium hypochlorite (1.1 eq) dropwise with vigorous stirring. The reaction is typically exothermic and should be monitored.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-substituted N-methylpyrrolidine.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the pyrrolidine ring and the incorporated substituent. Mass spectrometry will confirm the molecular weight of the product. The yield of the reaction should be reproducible under the specified conditions.
Caption: Biomimetic synthesis of a 2-substituted N-methylpyrrolidine.
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4] N1-methylbutane-1,4-diamine, with its two available amino groups, can be selectively alkylated at the primary amine under appropriate conditions, or dialkylated to create more complex polyamine structures.
Causality of Experimental Choices: The key to successful reductive amination is the in-situ formation of an imine or iminium ion, followed by its reduction with a mild reducing agent.[3] The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the starting aldehyde or ketone, but is sufficiently reactive to reduce the intermediate iminium ion.[4] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Protocol 2: Selective N-Alkylation via Reductive Amination
This protocol details the selective mono-alkylation of the primary amino group of N1-methylbutane-1,4-diamine with a model aldehyde.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free-Basing the Diamine: Prepare the free base of N1-methylbutane-1,4-diamine from its dihydrochloride salt as described in Protocol 1, Step 1 & 2.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free-based N1-methylbutane-1,4-diamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 1%) to prevent peak tailing, to yield the desired N-alkylated product.
Self-Validation: The formation of the desired product can be confirmed by NMR spectroscopy, which will show the appearance of signals corresponding to the newly introduced alkyl group and the disappearance of the aldehyde proton signal. Mass spectrometry will confirm the expected molecular weight. A consistent yield and purity profile across multiple runs validates the protocol.
Caption: Reductive amination workflow for N-alkylation.
N-Acylation: Synthesis of Amides and Polyamide Conjugates
The amino groups of N1-methylbutane-1,4-diamine can be readily acylated to form amides. This reaction is fundamental in the synthesis of polyamine-drug conjugates, where a bioactive molecule containing a carboxylic acid is linked to the diamine scaffold.[5] Selective acylation of the primary amine can often be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions.
Causality of Experimental Choices: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions and racemization (if chiral centers are present). Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields.[6] The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrochloride in the starting material and the acid formed during the reaction.
Protocol 3: N-Acylation with a Carboxylic Acid
This protocol provides a general method for the acylation of N1-methylbutane-1,4-diamine with a generic carboxylic acid using EDC/HOBt coupling.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C. Stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N1-methylbutane-1,4-diamine dihydrochloride (1.1 eq) in anhydrous DMF and add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salts.
-
Coupling: Slowly add the solution of the free-based diamine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-acylated product.
Self-Validation: Successful acylation is confirmed by the appearance of a characteristic amide carbonyl signal in the ¹³C NMR spectrum (typically around 165-175 ppm) and the corresponding N-H proton signal in the ¹H NMR spectrum. Mass spectrometry will verify the molecular weight of the amide product. The protocol's robustness is demonstrated by consistent yields and purity upon repeated trials.
Caption: General scheme for the N-acylation of N1-methylbutane-1,4-diamine.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a powerful and versatile building block with significant potential in organic synthesis. Its bio-inspired structure provides a direct route to valuable nitrogen-containing heterocycles, while its differential amine reactivity allows for the controlled construction of complex polyamine architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound. By understanding the underlying chemical principles and employing these robust methodologies, scientists in both academic and industrial settings can accelerate the discovery and development of novel molecules with potential applications in medicine, agriculture, and materials science.
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Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
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Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants. Frontiers in Plant Science. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
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-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. [Link]
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N,N′-Bis[4-(dimethylamino)benzylidene]butane-1,4-diamine. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
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Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Institutes of Health. [Link]
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Inhibitors of polyamine metabolism: review article. PubMed. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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Scopolamine. Wikipedia. [Link]
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Application Notes and Protocols: N1-methylbutane-1,4-diamine dihydrochloride in the Synthesis of Anticancer Agents
Introduction: The Critical Role of Polyamines and Their Analogs in Oncology
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated. However, in neoplastic cells, the polyamine metabolic pathway is often dysregulated, leading to elevated levels of these molecules, which are crucial for sustaining rapid tumor growth.[2] This dependency makes the polyamine pathway a prime target for anticancer therapeutic strategies.[3]
Synthetic polyamine analogs are designed to exploit this dependency. These molecules can interfere with the natural functions of polyamines by various mechanisms, including feedback inhibition of polyamine biosynthesis, competition for cellular uptake, and induction of catabolic enzymes.[2][4] This disruption of polyamine homeostasis can lead to cytostasis or cytotoxicity in cancer cells.[5] Unsymmetrically substituted polyamine analogs, in particular, have shown promise in exhibiting cell-type-specific effects and potent antitumor activity.[6]
N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a key building block for the synthesis of such unsymmetrical polyamine analogs. Its dihydrochloride salt is a stable and readily available precursor. This document provides detailed application notes and protocols for the use of N1-methylbutane-1,4-diamine dihydrochloride in the synthesis of novel anticancer agents, focusing on N-alkylation and N-acylation strategies.
Physicochemical Properties of N1-methylbutane-1,4-diamine dihydrochloride
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | |
| Molecular Weight | 175.10 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, Room Temperature | |
| Synonyms | N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride |
Synthetic Strategies and Protocols
The primary amino group of N1-methylbutane-1,4-diamine is more nucleophilic than the secondary methylamino group, allowing for selective functionalization under controlled conditions. The dihydrochloride salt must first be neutralized to the free base to enable its participation in nucleophilic reactions.
Protocol 1: Neutralization of N1-methylbutane-1,4-diamine dihydrochloride
Objective: To prepare the free base of N1-methylbutane-1,4-diamine for subsequent synthetic steps.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N1-methylbutane-1,4-diamine dihydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH or KOH (2.2 eq) while stirring.
-
Extract the aqueous solution with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil.
Causality behind Experimental Choices: The use of a slight excess of a strong base ensures complete deprotonation of both ammonium salts. Extraction with a low-boiling organic solvent allows for easy isolation of the free amine, which is an oil.
Protocol 2: Synthesis of an Unsymmetrical N-Alkylated Polyamine Analog
This protocol is adapted from established methods for the N-alkylation of mono-protected diamines and serves as a template for the synthesis of a variety of unsymmetrical polyamine analogs with potential anticancer activity.
Objective: To synthesize a novel N1-alkylated derivative of N1-methylbutane-1,4-diamine.
Caption: Synthetic workflow for N-alkylation.
Materials:
-
N1-methylbutane-1,4-diamine (free base from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve N1-methylbutane-1,4-diamine (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (K₂CO₃ or Et₃N, 1.5 eq) to the solution.
-
Slowly add the alkyl halide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-alkylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise & Experience Insights: The choice of a non-protic polar solvent like acetonitrile or DMF facilitates the Sₙ2 reaction. Using a slight excess of a non-nucleophilic base is crucial to scavenge the hydrohalic acid byproduct without competing in the alkylation. Careful monitoring by TLC is essential to prevent dialkylation of the secondary amine.
Protocol 3: Synthesis of an Unsymmetrical N-Acylated Polyamine Analog
N-acylation is another key strategy to introduce diverse functionalities onto the polyamine scaffold.
Objective: To synthesize a novel N1-acylated derivative of N1-methylbutane-1,4-diamine.
Caption: Synthetic workflow for N-acylation.
Materials:
-
N1-methylbutane-1,4-diamine (free base from Protocol 1)
-
Acylating agent (e.g., benzoyl chloride, acetic anhydride) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Dissolve N1-methylbutane-1,4-diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool in an ice bath.
-
Slowly add the acylating agent (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness through Self-Validation: The progress of both N-alkylation and N-acylation reactions should be meticulously monitored by TLC to ensure the consumption of the starting material and the formation of the desired product, while minimizing side-product formation. The final products must be rigorously characterized by spectroscopic methods to confirm their structure and purity.
Biological Evaluation and Anticancer Activity
The synthesized unsymmetrical polyamine analogs should be evaluated for their anticancer activity in a panel of cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized polyamine analogs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized polyamine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride is a versatile and valuable precursor for the synthesis of novel, unsymmetrical polyamine analogs with potential anticancer activity. The protocols outlined in this application note provide a robust framework for the selective N-alkylation and N-acylation of this starting material. The resulting compounds can be readily screened for their cytotoxic effects, paving the way for the development of new and effective cancer therapeutics that target the polyamine metabolic pathway.
References
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Casero, R. A., Jr., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. [Link]
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Casero, R. A., Murray Stewart, T., & Pegg, A. E. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 681–695. [Link]
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Gerner, E. W., & Meyskens, F. L., Jr. (2004). Polyamines and cancer: old molecules, new understanding. Nature Reviews Cancer, 4(10), 781–792. [Link]
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Woster, P. M. (2001). Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents. Journal of Medicinal Chemistry, 44(1), 1–26. [Link]
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PubChem. (n.d.). N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Wallace, H. M., & Caslake, R. (2001). Polyamines and cancer. European Journal of Clinical Investigation, 31(11), 943-946. [Link]
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Kuksa, V. A. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6638. [Link]
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Bergeron, R. J., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(20), 2998–3004. [Link]
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Application Note: N1-methylbutane-1,4-diamine dihydrochloride as a Versatile Scaffold for the Development of Novel Antiviral Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of virology, medicinal chemistry, and pharmacology.
Introduction: Targeting the Polyamine System to Combat Viral Threats
The relentless emergence of drug-resistant viral strains and novel pandemic threats underscores the urgent need for innovative antiviral strategies. A promising, yet underexplored, avenue lies in the targeting of host-cell polyamine metabolism. Polyamines are ubiquitous, positively charged molecules essential for a myriad of cellular processes, including cell proliferation, DNA packaging, and protein synthesis.[1] Viruses, as obligate intracellular parasites, frequently hijack this machinery to support their own replication.[2] Numerous studies have demonstrated that viruses require polyamines for various stages of their life cycle, including genome replication, virion assembly, and enhancement of viral enzyme activity.[3][4] Consequently, targeting the polyamine metabolic pathway presents a compelling strategy for developing broad-spectrum antiviral agents.[5][6]
N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a structural analog of the natural polyamine putrescine. As a dihydrochloride salt, it offers favorable solubility and stability for laboratory use. Its structure presents a unique chemical scaffold—a flexible four-carbon chain with a primary and a secondary amine. This bifunctionality allows for targeted chemical modifications to generate libraries of novel compounds. The central hypothesis is that by derivatizing this scaffold, it is possible to create molecules that act as competitive inhibitors or disruptive agents within the polyamine-dependent pathways utilized by viruses, thereby inhibiting viral replication. This document provides a comprehensive guide to leveraging N1-methylbutane-1,4-diamine dihydrochloride as a starting material for the synthesis and evaluation of new antiviral candidates.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful synthesis and experimentation. The properties of N1-methylbutane-1,4-diamine dihydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | [7] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [7] |
| Molecular Weight | 175.10 g/mol | [7][8] |
| Parent Compound | N-Methylputrescine | [7][8] |
| Appearance | Colorless to light yellow liquid (free base) | |
| Storage | 4°C, protect from light |
Safe Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.
Section 1: Synthesis of Novel Antiviral Candidates from the Diamine Scaffold
Principle of Derivatization
The primary and secondary amines of the N1-methylbutane-1,4-diamine scaffold are nucleophilic centers ripe for chemical modification. A robust and highly versatile method for this is reductive amination. This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. This strategy allows for the introduction of a wide array of substituents (e.g., aromatic rings, heterocyclic systems, aliphatic chains) to explore the structure-activity relationship (SAR) and optimize antiviral potency.
Protocol 1: General Procedure for Derivatization via Reductive Amination
This protocol describes a general, one-pot procedure for the synthesis of N1,N4-disubstituted derivatives.
Materials:
-
N1-methylbutane-1,4-diamine dihydrochloride
-
Aldehyde or Ketone of choice (e.g., benzaldehyde derivatives, heteroaromatic aldehydes)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N1-methylbutane-1,4-diamine dihydrochloride (1.0 eq).
-
Amine Free-Basing: Suspend the dihydrochloride salt in anhydrous DCM. Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free diamine. Stir for 15-20 minutes at room temperature.
-
Carbonyl Addition: Add the desired aldehyde or ketone (2.1 eq for disubstitution) to the stirring suspension. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 30 minutes, add the reducing agent, sodium triacetoxyborohydride (STAB, ~2.5 eq), portion-wise over 10 minutes. Expert Insight: STAB is a mild and selective reducing agent ideal for reductive aminations, often yielding cleaner reactions than stronger hydrides.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Fig 2. Antiviral screening cascade.
Section 3: Cytotoxicity Assessment
Principle of the MTT Assay
A critical step in drug discovery is to ensure that the observed antiviral activity is not due to general toxicity to the host cells. The MTT assay is a standard colorimetric method to assess cell viability. [9][10]It is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [10][11]The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight. [11]2. Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include "cell control" wells with medium only. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours). [11]3. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [12]4. Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [11][13]Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]5. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. [9]6. Data Analysis: Calculate cell viability as a percentage relative to the untreated cell control. Plot the percent viability versus the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation and the Selectivity Index
The therapeutic potential of a compound is best represented by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising candidate.
SI = CC₅₀ / EC₅₀
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent Scaffold | >100 | >100 | - |
| Derivative A | 15.2 | >100 | >6.6 |
| Derivative B | 2.5 | 85.5 | 34.2 |
| Derivative C | 8.9 | 22.1 | 2.5 |
| Positive Control | 1.1 | >100 | >90.9 |
Insight: A compound is generally considered a promising "hit" if its SI is greater than 10. Derivative B shows the most promise from this hypothetical screen.
Section 4: Preliminary Mechanism of Action (MoA) Studies
Principle of the Time-of-Addition Assay
Once a potent and selective hit is identified, the next step is to determine its mechanism of action (MoA). The time-of-addition assay is a valuable tool to identify which stage of the viral replication cycle is inhibited by the compound. [14]The compound is added at different time points relative to infection (before, during, or after), and the effect on viral yield is measured. [15][16]By comparing the inhibition profile to that of control drugs with known mechanisms, one can infer the target stage. [14]
Protocol 4: Time-of-Addition Assay
Methodology:
-
Setup: Seed host cells in multi-well plates to form a confluent monolayer.
-
Time Points: Design the experiment with multiple treatment windows:
-
Pre-treatment: Add the compound 2 hours before viral infection, then remove it. This assesses inhibition of viral attachment and entry. [17] * Co-treatment: Add the compound during the 1-hour viral adsorption period. This also targets attachment and entry. [16] * Post-treatment: Add the compound at various time points after viral entry (e.g., 1, 2, 4, 6, 8 hours post-infection). This assesses inhibition of post-entry steps like genome replication, protein synthesis, or virion egress. [17]3. Viral Yield Measurement: After a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the amount of infectious virus produced using the plaque assay.
-
-
Analysis: Plot the viral yield (as a percentage of the untreated control) against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the end of the susceptible stage in the viral life cycle. [14]
Caption: Fig 3. Logic flow for MoA investigation.
Conclusion and Future Directions
N1-methylbutane-1,4-diamine dihydrochloride serves as an excellent and cost-effective starting point for the generation of novel antiviral drug candidates. By leveraging its diamine structure through robust synthetic methodologies like reductive amination, diverse chemical libraries can be rapidly assembled. The systematic application of a screening cascade—beginning with the plaque reduction assay for efficacy, followed by the MTT assay for cytotoxicity, and culminating in preliminary MoA studies—provides a clear and validated pathway from initial synthesis to hit characterization. Promising compounds identified through this workflow can be advanced to more detailed mechanistic studies, in vivo animal models, and further lead optimization to develop the next generation of broad-spectrum antiviral therapeutics.
References
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Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]
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Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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Mounce, B. C., Poirier, E. Z., & Passoni, M. (2017). Polyamines and Their Role in Virus Infection. Microbiology and Molecular Biology Reviews, 81(1), e00027-16. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2777244, N1-methylbutane-1,4-diamine dihydrochloride. [Link]
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Li, Y., et al. (2020). Targeting Polyamine Metabolism for Control of Human Viral Diseases. Drug Design, Development and Therapy, 14, 5173–5184. [Link]
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Meister, T. L., et al. (2022). Mouthrinses against SARS-CoV-2 – High antiviral effectivity by membrane disruption in vitro translates to mild effects in a randomized placebo-controlled clinical trial. Virus Research, 315, 198791. [Link]
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Bojkova, D., et al. (2020). Targeting polyamines inhibits coronavirus infection by reducing cellular attachment and entry. bioRxiv. [Link]
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European Union Reference Laboratory for Equine Diseases. (2021). STANDARD OPERATING PROCEDURE. [Link]
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Zhou, S., et al. (2021). β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. The Journal of Infectious Diseases, 224(3), 415–419. [Link]
-
Mounce, B. C., et al. (2020). Diverse Functions of Polyamines in Virus Infection. Viruses, 12(4), 449. [Link]
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A.M. Jabir, et al. (2023). MTT (Assay protocol. protocols.io. [Link]
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Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-33. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 145996610, Molnupiravir. [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
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ResearchGate. Time of addition assay to determine the antiviral activities of KRG.... [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Flintbox. (2021). Polyamine Transport Inhibitors as Antiviral Agents. [Link]
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Li, Y., et al. (2020). Targeting Polyamine Metabolism for Control of Human Viral Diseases. Dove Medical Press. [Link]
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Moreddu, N., et al. (2022). Good cop, bad cop: Polyamines play both sides in host immunity and viral replication. Frontiers in Immunology, 13, 989718. [Link]
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Mounce, B. C., et al. (2020). Diverse Functions of Polyamines in Virus Infection. Viruses, 12(4), 449. [Link]
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Figueiredo, M. L., et al. (2013). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 108(4), 517–520. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 45039769, N-Methylbutane-1,4-diamine, Dihydrochloride. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Mounce, B. C., Poirier, E. Z., & Passoni, M. (2017). Polyamines and Their Role in Virus Infection. Microbiology and Molecular Biology Reviews. [Link]
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Sun, H., et al. (2024). Evaluation of the Antiviral Activity of a Natural Product, Schisandrin B, Against Rhabdovirus Infection in Chinese Rice Field Eels. Fishes, 9(1), 26. [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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MDPI. Antiviral Drug Discovery. [Link]
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ResearchGate. Time-of-addition assays to determine the stage(s) of the virus.... [Link]
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SIELC Technologies. (2018). N,N-Dimethylbutane-1,4-diamine. [Link]
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Technical Guide: Sourcing and Application of N1-methylbutane-1,4-diamine dihydrochloride for Research Applications
Introduction and Compound Profile
N1-methylbutane-1,4-diamine dihydrochloride, also known by synonyms such as N-Methylputrescine dihydrochloride, is a diamine derivative that serves as a valuable building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science. The dihydrochloride salt form generally offers enhanced stability and solubility in aqueous media compared to the free base, making it more amenable for use in various experimental settings.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride | PubChem |
| CAS Number | 89690-09-5 | Sigma-Aldrich |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 175.10 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | ≥95% | Sigma-Aldrich, Achmem[1] |
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its bifunctional nature, possessing both a primary and a secondary amine, allows for differential reactivity and the construction of diverse molecular architectures.
Supplier Qualification and Selection for Research Use
The integrity of research data is fundamentally linked to the quality of the starting materials. Selecting a reputable supplier for N1-methylbutane-1,4-diamine dihydrochloride is a critical first step that should not be overlooked.
Criteria for Supplier Evaluation
A researcher's choice of supplier should be a deliberate process based on several key factors:
-
Purity and Quality Control: The supplier must provide a Certificate of Analysis (CoA) detailing the purity of the compound, typically determined by methods like NMR or HPLC. The specified purity should meet the requirements of the intended application.
-
Consistency: Batch-to-batch consistency is paramount for the reproducibility of experimental results. A reliable supplier will have robust quality management systems to ensure this.
-
Documentation: Availability of comprehensive safety data sheets (SDS) is non-negotiable.[3][4][5] This documentation provides critical information on handling, storage, and emergency procedures.
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and addressing specific application-related queries.
-
Availability and Lead Times: The supplier's stock levels and delivery timelines should align with project schedules to avoid unnecessary delays.
Supplier Selection Workflow
The following diagram outlines a logical workflow for qualifying a chemical supplier.
Caption: Workflow for selecting and qualifying a chemical supplier.
Comparison of Commercially Available Options
| Supplier | Product Number (Example) | Purity | Available Sizes | Storage Temp. |
| Sigma-Aldrich | AMBH93E4C7E6 (Ambeed) | 95% | - | Inert atmosphere, room temp |
| Achmem | AMCS021029 | 95% | 250 mg, 500 mg, 1 g, 5 g | Inert atmosphere, room temp[1] |
| BLD Pharm | 1330063-41-6 | - | - | -[6] |
| MySkinRecipes | #53926 | 95% | 100 mg | Room temperature |
Note: Availability and product details are subject to change. Researchers should always verify information directly with the supplier.
Safety, Handling, and Storage Protocols
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the chemical's integrity. The following protocols are synthesized from publicly available Safety Data Sheets.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: N1-methylbutane-1,4-diamine dihydrochloride and related diamines can cause skin irritation and serious eye damage/irritation.[3][5] May cause respiratory irritation.[4][5] It is crucial to avoid breathing dust.[3]
-
Required PPE:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles.[7][8]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][5]
-
Storage Protocol
The stability of the compound is dependent on proper storage conditions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3][5] The compound may be air-sensitive and is noted as hygroscopic (absorbs moisture from the air).[3]
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5]
-
Temperature: Room temperature storage is generally recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][8]
Protocol for Preparation of a Stock Solution (e.g., 100 mM in DMSO)
This protocol describes the preparation of a stock solution, a common first step in many experimental workflows.
-
Pre-Weighing Preparation:
-
Equilibrate the sealed container of N1-methylbutane-1,4-diamine dihydrochloride to room temperature before opening to minimize moisture condensation.
-
Perform all operations in a chemical fume hood.
-
-
Weighing:
-
Tare a sterile, conical tube on an analytical balance.
-
Carefully weigh the desired amount of the solid into the tube (e.g., 17.51 mg for 1 mL of a 100 mM solution). Causality: Weighing directly into the final tube minimizes material loss during transfers.
-
-
Solubilization:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO or sterile water, depending on the downstream application) to the tube.
-
Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. Causality: Sonication provides energy to break up solid aggregates and aids in rapid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. A recommended storage guideline for similar compounds in solvent is 6 months at -80°C or 1 month at -20°C.[4]
-
-
Quality Control:
-
Clearly label all aliquots with the compound name, concentration, date, and solvent.
-
Ensure the solid is fully dissolved before storage. Any precipitate upon thawing may indicate saturation or degradation.
-
Application Notes: Use in Synthetic Chemistry
N1-methylbutane-1,4-diamine dihydrochloride is an excellent starting material for creating molecules with a defined diamine backbone. Its differential N-substitution (primary vs. secondary amine) can be exploited for selective functionalization.
General Experimental Workflow
The diagram below illustrates a typical workflow when using this reagent in a synthetic reaction.
Caption: A typical experimental workflow for organic synthesis.
Representative Protocol: N-Acylation Reaction
This protocol provides a generalized procedure for acylating the primary amine in the presence of the secondary amine. The dihydrochloride form requires the use of a base to liberate the free amine for reaction.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add N1-methylbutane-1,4-diamine dihydrochloride (1.0 eq).
-
Add a suitable dry solvent (e.g., Dichloromethane or THF).
-
Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2-3.0 eq) to neutralize the HCl salts and scavenge the acid produced during the reaction. Causality: At least two equivalents of base are required to deprotonate both ammonium salts to form the free diamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
-
Addition of Acylating Agent:
-
Dissolve the acylating agent (e.g., an acid chloride or anhydride, 1.0 eq) in the reaction solvent.
-
Add the acylating agent solution dropwise to the reaction flask, typically at 0°C, to control the exothermic reaction. Causality: The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for preferential acylation under controlled conditions.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (e.g., 2-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired acylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
-
References
-
PubChem. N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]
-
Kyrkou, S. G., et al. (2021). Synthesis of N1,N1-bis(pyridin-2-ylmethyl)butane-1,4-diamine. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1,4-butanediamine.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]
-
University of Bath. (n.d.). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Retrieved from [Link]
-
ChemBK. (n.d.). N1,N1-Dimethylbutane-1,4-diamine dihydrochloride. Retrieved from [Link]
-
Kloubert, T., et al. (2001). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc(II) Chloride Complex. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N1-Methylbutane-1,4-diamine dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 1,4-diaminobutane.
Sources
- 1. achmem.com [achmem.com]
- 2. N1-Methylbutane-1,4-diamine dihydrochloride [myskinrecipes.com]
- 3. fishersci.ca [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 1330063-41-6|N1-Methylbutane-1,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
N1-methylbutane-1,4-diamine dihydrochloride stability and storage conditions
Technical Support Center: N1-methylbutane-1,4-diamine dihydrochloride
A Guide to Ensuring Stability, Proper Storage, and Experimental Success
Welcome to the technical support guide for N1-methylbutane-1,4-diamine dihydrochloride (also known as N-Methylputrescine dihydrochloride). This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound. Adherence to these guidelines is critical for ensuring reagent integrity, which is the foundation of reproducible and reliable experimental outcomes.
As a dihydrochloride salt of a diamine, the primary stability concern for this compound is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1][2] Improper handling can lead to physical changes, degradation, and significant errors in concentration, ultimately compromising your results. This guide offers field-proven insights and protocols to mitigate these risks.
Quick Reference: Recommended Storage Conditions
For ease of access, the key storage parameters are summarized below. The rationale and troubleshooting for deviations are discussed in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Room Temperature | Consistent with supplier recommendations for the solid salt.[3] Avoid excessive heat.[4] |
| Atmosphere | Store in a dry, inert atmosphere | The compound is hygroscopic.[2][5] Storage in a desiccator or under a dry inert gas like nitrogen or argon is crucial to prevent moisture absorption.[1][6] |
| Light | Protect from light | Some related amine compounds are light-sensitive.[7] As a precaution, storing in an opaque or amber vial is recommended to prevent potential photodegradation. |
| Container | Tightly sealed, appropriate material | The original manufacturer's container is ideal. If transferring, use a glass vial with a secure, tight-fitting cap to create a barrier against atmospheric moisture.[6][8] |
| Compatibility | Avoid strong oxidizing agents | Diamines can react with strong oxidizers.[6] Ensure it is not stored in proximity to such chemicals. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N1-methylbutane-1,4-diamine dihydrochloride?
A1: The compound should be stored at room temperature in a tightly sealed container, protected from light and, most importantly, moisture.[3][8] The key to long-term stability is maintaining a dry environment. This is best achieved by placing the sealed container inside a desiccator with an active desiccant (e.g., silica gel or Drierite) or by storing it within a glove box with a controlled low-humidity atmosphere.[1][9]
Q2: You emphasize that the compound is hygroscopic. Why is this a critical issue?
A2: Hygroscopicity, or the tendency to absorb moisture from the air, presents two major experimental problems.[1]
-
Inaccurate Weighing: When the compound absorbs water, its measured weight is no longer that of the pure substance. This leads to the preparation of solutions with a lower-than-intended concentration, causing significant errors in downstream applications.
-
Chemical Degradation: The absorbed water can act as a medium for chemical reactions or cause the solid to deliquesce (dissolve in the absorbed water), which may accelerate degradation.[9] For amine salts, excess moisture can affect the compound's crystalline structure and solubility characteristics.
Q3: How can I tell if my N1-methylbutane-1,4-diamine dihydrochloride has been compromised by moisture?
A3: The physical appearance is the first indicator. A pure, dry sample should be a free-flowing crystalline solid. If the compound has absorbed significant moisture, it will appear clumpy, sticky, or may have even turned into a dense, wet-looking paste.[1] If you open a container and the material is not a dry, loose solid, its integrity should be questioned.
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (dry, dark, tightly sealed), N1-methylbutane-1,4-diamine dihydrochloride is a stable compound with a long shelf-life, often several years. The shelf-life is primarily determined by how well it is protected from atmospheric moisture. Always refer to the manufacturer's expiration date on the certificate of analysis for lot-specific information.
Q5: Are there any chemicals that should not be stored near this compound?
A5: Yes. Avoid storing it with strong oxidizing agents, as they are chemically incompatible.[6] It is also good laboratory practice to store amines and their salts away from strong acids, acid chlorides, and anhydrides, as reactions can be exothermic.
Troubleshooting Guide
Problem: My compound has become clumpy and is difficult to weigh accurately. Can I still use it?
-
Causality: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2] The clumps are formed as water molecules are adsorbed onto the surface of the crystals, causing them to stick together.
-
Solution:
-
Assess the extent: If clumping is minor, you may be able to break up the clumps gently with a spatula inside a low-humidity environment (like a glove bag or glove box) and weigh it quickly.[10]
-
Drying: For more significant moisture contamination, the material can sometimes be dried under a high vacuum for several hours. Place the powder in a vacuum desiccator or use a vacuum oven at a mild temperature (e.g., 30-40°C) to remove the adsorbed water.
-
Verification: After drying, the material should return to a free-flowing powder. However, it is impossible to be certain that no degradation has occurred without analytical testing (e.g., NMR, LC-MS).
-
Recommendation: For quantitative experiments where concentration is critical, it is strongly advised to use a new, unopened vial of the compound. Using a compromised reagent risks introducing a significant and unknown variable into your experiments.
-
Problem: My experimental results are inconsistent, and I suspect a reagent issue. Could it be the N1-methylbutane-1,4-diamine dihydrochloride?
-
Causality: Absolutely. Inconsistent results are a common consequence of using a reagent that has degraded or is of variable purity. If your vial has been opened multiple times in an uncontrolled atmosphere, moisture absorption could lead to inconsistent weighing and, therefore, fluctuating concentrations in your experiments.
-
Solution Workflow:
-
Visual Inspection: First, visually inspect the solid as described above. Does it appear clumpy or sticky?
-
Prepare a Fresh Stock: Prepare a new solution from an unopened vial of the compound, following the rigorous handling protocol for hygroscopic materials outlined below.
-
Run a Control Experiment: Repeat a key experiment comparing the results obtained using the old solution versus the freshly prepared one. If the results with the fresh stock are consistent and match expectations, it strongly implicates the degradation of your original reagent stock.
-
Implement Best Practices: To prevent recurrence, aliquot the solid into smaller, single-use vials under an inert atmosphere upon receiving a new bottle.[9] This minimizes the number of times the main stock is exposed to the atmosphere.
-
Workflow for Assessing Reagent Integrity
The following diagram outlines the decision-making process when reagent stability is .
Caption: Workflow for troubleshooting experimental inconsistency.
Experimental Protocols
Protocol: Handling and Weighing a Hygroscopic Compound
This protocol minimizes atmospheric exposure during weighing, ensuring the accuracy of your stock solutions.
-
Preparation:
-
Allow the sealed container of N1-methylbutane-1,4-diamine dihydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare all necessary tools: spatulas, weigh paper or a weigh boat, and your receiving container (e.g., a volumetric flask).
-
If available, perform the entire procedure inside a glove box or glove bag with low humidity.[10] If not, work efficiently and quickly.
-
-
Weighing by Difference:
-
Place the sealed vial of the compound on the analytical balance and tare it.
-
Remove the vial from the balance. Quickly open the cap, use a clean spatula to transfer an approximate amount of the solid to your receiving container, and immediately reseal the vial.
-
Place the sealed vial back on the tared balance. The negative number displayed is the exact mass of the solid you transferred. This method is faster and exposes the bulk material to air for a shorter time than direct weighing.
-
-
Post-Weighing:
-
Tightly reseal the main container. Wrap the cap junction with Parafilm® for an extra barrier against moisture.
-
Place the container back into a desiccator for storage.[9]
-
-
Dissolution:
-
Immediately add your solvent to the receiving container with the weighed solid and proceed with dissolution to prevent the weighed powder from absorbing moisture while waiting.
-
By integrating these practices into your laboratory workflow, you can significantly enhance the reliability of your experiments involving N1-methylbutane-1,4-diamine dihydrochloride.
References
-
PubChem. N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. [Link]
-
Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: 1,4-Diaminobutane. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]
- Google Patents. (2009).
-
HepatoChem, Inc. How do you handle hygroscopic salts?. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. [Link]
-
Loba Chemie. (Date not available). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]
-
Carl ROTH. (Date not available). Safety Data Sheet: Hexamethylene diamine. [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. fishersci.ca [fishersci.ca]
- 3. achmem.com [achmem.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: N1-methylbutane-1,4-diamine dihydrochloride
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to ensure the purity of N1-methylbutane-1,4-diamine dihydrochloride for their experiments. This guide is structured to offer not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and maintain the integrity of your research.
Introduction
N1-methylbutane-1,4-diamine dihydrochloride is a key building block in various scientific applications, from pharmaceutical development to materials science. Its bifunctional nature, possessing both a primary and a secondary amine, makes it a versatile linker and synthetic intermediate. However, the very reactivity that makes it valuable also presents challenges in maintaining its purity. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available N1-methylbutane-1,4-diamine dihydrochloride?
A1: Given that a common synthetic route to N-alkylated diamines is reductive amination, impurities often stem from this process. Potential organic impurities can include:
-
Unreacted starting materials: Such as 4-aminobutanal or methylamine.
-
Over-alkylation products: For example, N,N-dimethylbutane-1,4-diamine.
-
By-products from side reactions: Depending on the specific synthetic pathway, other related amines or aldehydes may be present.
-
Residual Solvents: Solvents used during synthesis and purification.
Inorganic impurities may include residual catalysts or salts from the synthesis and purification process[1].
Q2: How should I properly store N1-methylbutane-1,4-diamine dihydrochloride to maintain its purity?
A2: N1-methylbutane-1,4-diamine dihydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Room temperature storage is generally acceptable for the solid dihydrochloride salt, which is more stable than its free-base form.
Q3: My experiment is failing, and I suspect an issue with my N1-methylbutane-1,4-diamine dihydrochloride. What should I do first?
A3: Before troubleshooting complex experimental parameters, it is crucial to verify the purity of your starting material. The presence of even minor impurities can have a significant impact on your reaction's outcome. We recommend performing a purity analysis using one of the methods detailed in the "Purity Determination Protocols" section of this guide, such as quantitative NMR (qNMR) or HPLC.
Troubleshooting Guide
This section addresses specific issues you might encounter in your experiments and links them to potential purity-related causes.
Scenario 1: Inconsistent or Low Yields in Peptide Synthesis
-
Problem: You are using N1-methylbutane-1,4-diamine dihydrochloride as a linker or scaffold in solid-phase peptide synthesis (SPPS), and you observe low yields, or your final product contains deletion sequences.
-
Potential Cause: A likely culprit is the presence of a mono-functional amine impurity. If your diamine is contaminated with a significant amount of a monoamine, this impurity will act as a capping agent, terminating the peptide chain extension.
-
Troubleshooting Workflow:
-
Expert Insight: The presence of amine impurities in reagents used for peptide synthesis is a well-documented issue. For instance, dimethylamine impurity in DMF is known to cause premature deprotection of Fmoc groups, leading to the formation of deletion and insertion peptide impurities.[2] A similar principle applies here, where a mono-functional amine impurity can lead to truncated peptide sequences.[3]
Scenario 2: Variable Cross-linking Density in Polymer Synthesis
-
Problem: When using N1-methylbutane-1,4-diamine dihydrochloride as a cross-linker in polymerization reactions, you observe batch-to-batch variability in the material properties of the resulting polymer (e.g., swelling ratio, mechanical strength).
-
Potential Cause: The effective cross-linking density is highly dependent on the purity of the diamine. The presence of non-reactive impurities will lower the concentration of the active cross-linker, while mono-functional amine impurities will act as chain terminators, both leading to a lower cross-linking density.
-
Explanation of Causality: In a cross-linking reaction, the diamine is intended to form links between polymer chains. If a mono-functional amine is present, it will react with a functional group on a polymer chain but cannot form a second linkage, thus terminating the cross-linking at that site. This leads to a less densely cross-linked network with altered physical properties.[4]
-
Preventative Measure: Always quantify the purity of your N1-methylbutane-1,4-diamine dihydrochloride before use in polymerization reactions where cross-linking density is a critical parameter. qNMR is an excellent technique for this purpose as it provides an absolute purity value.
Purity Determination Protocols
To ensure the reliability of your experiments, it is essential to have robust methods for assessing the purity of your N1-methylbutane-1,4-diamine dihydrochloride.
Method 1: High-Performance Liquid Chromatography (HPLC)
Direct analysis of this highly polar, non-UV active compound by standard reversed-phase HPLC is challenging. We present two approaches: a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a pre-column derivatization method.
Approach A: HILIC for Direct Analysis
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds.[5][6][7][8][9]
-
Step-by-Step Protocol:
-
Column: Use a HILIC column (e.g., a zwitterionic or unbonded silica phase).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 20 mM Ammonium formate, pH 3.0
-
-
Gradient:
-
Start with a high percentage of Solvent A (e.g., 90%) and run a gradient to increase the percentage of Solvent B.
-
-
Flow Rate: 0.5 mL/min
-
Detection: Since the analyte lacks a chromophore, use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) can also be used for detection and identification of impurities.
-
Sample Preparation: Dissolve the N1-methylbutane-1,4-diamine dihydrochloride in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Approach B: Pre-column Derivatization with UV/Fluorescence Detection
Derivatization introduces a chromophore or fluorophore onto the amine groups, allowing for sensitive detection by UV-Vis or fluorescence detectors.[1][10][11] Dansyl chloride is a common derivatizing agent for amines.[1]
-
Step-by-Step Protocol:
-
Derivatization:
-
Prepare a solution of your sample in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.5).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60 °C) for a specified time.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).
-
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Run a gradient from a low to a high percentage of Solvent B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for the dansyl derivative (e.g., 254 nm) or a fluorescence detector.
-
Method 2: Quantitative ¹H NMR (qNMR)
qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[12][13]
-
Step-by-Step Protocol:
-
Internal Standard Selection: Choose an internal standard that is stable, has a simple NMR spectrum with signals that do not overlap with your analyte's signals, and is of high, certified purity (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the N1-methylbutane-1,4-diamine dihydrochloride into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both compounds completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
-
Visualization of qNMR Workflow:
Figure 2. Workflow for purity determination by qNMR.
Method 3: Mass Spectrometry (MS)
Mass spectrometry is an invaluable tool for confirming the identity of your compound and identifying potential impurities.
-
Step-by-Step Protocol:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.
-
Analysis:
-
In full scan mode, the protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the free base (C₅H₁₄N₂), which has a molecular weight of 102.18 g/mol .
-
Look for other signals in the mass spectrum that could correspond to potential impurities.
-
-
Tandem MS (MS/MS):
-
Fragment the molecular ion to obtain a characteristic fragmentation pattern that can confirm the structure. Common fragmentation pathways for amines involve alpha-cleavage.
-
-
-
Expected Fragmentation:
| Putative Fragment | Structure | m/z |
| [M+H]⁺ | [CH₃NH₂(CH₂)₄NH₂]⁺ | 103.1 |
| Alpha-cleavage | [CH₂=NHCH₃]⁺ | 44.1 |
| Alpha-cleavage | [CH₂=NH(CH₂)₃NH₂]⁺ | 87.1 |
Summary of Analytical Techniques
| Technique | Pros | Cons | Best For |
| HPLC (HILIC) | Direct analysis, good for polar compounds | Requires specialized column and detector (ELSD/CAD/MS) | Routine quality control, separation of polar impurities |
| HPLC (Derivatization) | High sensitivity with UV/Fluorescence detection | Indirect method, derivatization can be complex | Trace impurity analysis |
| qNMR | Absolute quantification, no analyte reference standard needed | Lower sensitivity than HPLC, requires careful setup | Accurate purity determination of the bulk material |
| Mass Spectrometry | High sensitivity and specificity, structural information | Not inherently quantitative without standards | Identification of unknown impurities, structural confirmation |
References
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Cai, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Alayunt, N. Ö. (2025). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Processes, 13(4), 941. [Link]
-
PubChem. (n.d.). N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. [Link]
-
Van, J. K. (2016). Part 1: Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry. eScholarship, University of California. [Link]
- Google P
-
RSC Publishing. (2025). Synthesis of triamine-functionalized rigid crosslinkers for materials science. [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Analysis & Separations. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
-
PMC. (2014). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. [Link]
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
MDPI. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. [Link]
-
PMC. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound C (MS, m/z ) 426) from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. actascientific.com [actascientific.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Synthesis of triamine-functionalized rigid crosslinkers for materials science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00098J [pubs.rsc.org]
Technical Support Center: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diamine. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and reproducible synthesis.
Structure and Design Philosophy
This guide is structured to address problems as they arise during the synthetic workflow. Instead of a rigid, linear format, we present a modular, problem-oriented approach. You can navigate directly to the section that addresses your specific issue, from reaction setup to final product characterization. Our philosophy is grounded in explaining the "why" behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective mono-methylation of 1,4-diaminobutane (putrescine)?
A1: Direct methylation of putrescine is notoriously difficult to control and often leads to a mixture of mono-, di-, and even quaternary ammonium salts. The most robust and widely accepted strategy is to use a protecting group to differentiate the two primary amines. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions. The general strategy involves mono-Boc protection of putrescine, followed by methylation of the remaining free amine, and subsequent deprotection and salt formation.
Q2: I am observing significant amounts of the di-methylated byproduct, N,N'-dimethylbutane-1,4-diamine. What is the likely cause?
A2: The formation of the di-methylated byproduct is a classic example of over-methylation. This typically occurs when a direct methylation approach is attempted without the use of a protecting group. Even with a protecting group strategy, issues can arise if the protection step is incomplete, leaving residual unprotected putrescine that can be di-methylated.
Q3: My final product is an oil or a sticky solid, not the expected crystalline dihydrochloride salt. How can I induce crystallization?
A3: N1-methylbutane-1,4-diamine dihydrochloride is hygroscopic and can be challenging to crystallize. The presence of residual solvent (especially water) or impurities can inhibit crystallization. Ensure your material is as pure as possible before attempting crystallization. A common technique is to dissolve the crude product in a minimal amount of a polar solvent like ethanol or methanol and then slowly add a less polar anti-solvent, such as diethyl ether or acetone, until turbidity is observed. Allowing the solution to stand at a low temperature (e.g., in a refrigerator or freezer) can promote the formation of crystals.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H NMR spectroscopy is invaluable for confirming the structure, including the presence of the N-methyl group and the correct integration of all protons. Mass spectrometry (MS) will confirm the molecular weight of the free base. Elemental analysis (CHN) is a good method to assess the purity of the dihydrochloride salt.
Troubleshooting Guide: A Problem-Oriented Approach
Problem 1: Low Yield of Mono-Boc Protected Putrescine
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material (putrescine) and/or the di-Boc protected byproduct.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Stoichiometry of (Boc)2O | Using an excess of di-tert-butyl dicarbonate ((Boc)2O) will favor the formation of the di-protected product. Conversely, too little will result in unreacted starting material. | Carefully control the stoichiometry. A slight excess of the diamine is often used to favor mono-protection. A common starting point is to use approximately 0.9 equivalents of (Boc)2O relative to putrescine. |
| Reaction Conditions | The reaction is typically run at a low temperature to control reactivity. Adding the (Boc)2O solution too quickly can lead to localized high concentrations and di-protection. | Dissolve the (Boc)2O in a suitable solvent (e.g., dichloromethane or THF) and add it dropwise to a cooled, stirring solution of excess putrescine. Monitor the reaction progress by TLC or LC-MS. |
| Inefficient Work-up | The mono-Boc protected product has both a free amine and a protected amine, giving it unique solubility properties that can make extraction challenging. | A carefully controlled acid-base workup is crucial. The di-Boc product will be less water-soluble than the mono-Boc product and the unreacted putrescine. |
Problem 2: Incomplete Reductive Amination or Low Yield of N-methylated Product
Symptoms:
-
1H NMR or LC-MS analysis shows the presence of the starting material (N-Boc-1,4-diaminobutane) or the intermediate imine/enamine.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Choice and Activity of Reducing Agent | Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for reductive amination.[1] Sodium borohydride (NaBH4) can also be used, but it is less selective and can reduce the aldehyde starting material. The reducing agent may have degraded if not stored properly. | Use a fresh, high-quality bottle of sodium triacetoxyborohydride. Ensure it is handled under anhydrous conditions as it is moisture-sensitive. Consider adding the reducing agent in portions to maintain its concentration throughout the reaction. |
| Reaction pH | The formation of the intermediate iminium ion is acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH for reductive amination is typically between 4 and 6. | The reaction can be buffered with acetic acid. If the reaction is sluggish, a small amount of glacial acetic acid can be added to facilitate iminium ion formation. |
| Inefficient Imine Formation | The reaction between the amine and formaldehyde (or its equivalent, paraformaldehyde) to form the imine can be slow. | Allow sufficient time for the amine and formaldehyde to stir together before adding the reducing agent. Gentle heating (e.g., to 40-50 °C) can sometimes promote imine formation, but be cautious of potential side reactions. |
Problem 3: Difficult Purification and Isolation of the Dihydrochloride Salt
Symptoms:
-
The final product is an oil or sticky solid that refuses to crystallize.
-
The isolated solid is highly hygroscopic and difficult to handle.
-
The product is contaminated with residual solvent or starting materials.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Water | The dihydrochloride salt is very water-soluble. Even small amounts of water can prevent crystallization and lead to the formation of an oil. | Ensure all solvents used in the final steps are anhydrous. After the deprotection with HCl, thoroughly remove all volatile solvents under high vacuum. Co-evaporation with an anhydrous solvent like toluene can help to azeotropically remove residual water. |
| Impurities | Even small amounts of impurities can disrupt the crystal lattice and inhibit crystallization. | If the product oils out, try to purify it further. If possible, redissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it again. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization. |
| Incorrect Solvent System for Crystallization | The choice of solvent is critical for successful crystallization. | A common and effective method is to dissolve the crude salt in a minimal amount of hot ethanol and then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.[2] Allow the mixture to cool slowly to room temperature and then in the refrigerator. Other solvent systems to explore include methanol/acetone or isopropanol/diethyl ether. |
Experimental Protocols
Workflow Overview
The recommended synthetic route involves three main stages:
-
Mono-Boc Protection: Selective protection of one of the primary amines of 1,4-diaminobutane.
-
Reductive Amination: Methylation of the remaining free amine.
-
Deprotection and Salt Formation: Removal of the Boc group and formation of the dihydrochloride salt.
Caption: Synthetic workflow for N1-methylbutane-1,4-diamine dihydrochloride.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-1,4-diaminobutane
-
Expertise & Experience: This procedure utilizes a large excess of putrescine to statistically favor mono-protection and minimize the formation of the di-protected byproduct. The slow, controlled addition of (Boc)2O at low temperature is critical to prevent localized high concentrations of the acylating agent.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diaminobutane (5.0 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)2O, 1.0 equivalent) in DCM.
-
Add the (Boc)2O solution dropwise to the stirred diamine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the (Boc)2O.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to separate the mono-Boc product from excess putrescine and the di-Boc byproduct. This will involve careful extraction with an organic solvent at a specific pH.
-
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N'-methyl-1,4-diaminobutane
-
Trustworthiness: This one-pot reductive amination protocol is a reliable method for the methylation of primary amines.[3] Sodium triacetoxyborohydride is chosen for its selectivity for the iminium ion over the aldehyde.
-
Protocol:
-
Dissolve N-(tert-butoxycarbonyl)-1,4-diaminobutane (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (37 wt. %, 1.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 3: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
-
Authoritative Grounding: The use of ethereal or dioxane solutions of HCl is a standard and effective method for the deprotection of Boc groups and the simultaneous formation of the hydrochloride salt.[4]
-
Protocol:
-
Dissolve the crude N-(tert-butoxycarbonyl)-N'-methyl-1,4-diaminobutane in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2 M, 2.5 equivalents) with vigorous stirring.
-
A white precipitate should form.
-
Stir the suspension at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to obtain the crude N1-methylbutane-1,4-diamine dihydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) for further purification.
-
Characterization Guide
Expected 1H NMR Data
-
Compound: N1-methylbutane-1,4-diamine dihydrochloride
-
Solvent: D2O
-
Expected Chemical Shifts (δ, ppm) and Multiplicities:
-
~3.2 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the primary amine (-CH2-NH3+).
-
~3.0 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the secondary amine (-CH2-NH2+-CH3).
-
~2.7 ppm (s, 3H): Singlet for the three protons of the N-methyl group (-NH2+-CH3).
-
~1.8 ppm (m, 4H): Multiplet for the four protons of the two central methylene groups in the butane chain (-CH2-CH2-).
-
Caption: Predicted 1H NMR signals for the target compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
PubChem Compound Summary for CID 2777244, N1-methylbutane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link].
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
-
Mahrath, A. J. (2014, March 8). How to purify/recrystallize N-chlorosuccinimide? ResearchGate. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]
-
Sibi, M. P., & Venkatraman, L. (2004). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 45(46), 8571-8574. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help improve reaction yields and product purity.
Introduction
N1-methylbutane-1,4-diamine is a key building block in the synthesis of various biologically active molecules. Its successful and high-yield synthesis is crucial for many research and development projects. This guide will walk you through common synthetic routes, potential pitfalls, and strategies for optimization, ensuring a robust and reproducible process.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of N1-methylbutane-1,4-diamine dihydrochloride.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A: Low or no yield in the N-methylation of a diamine like putrescine can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Let's break down the common methods and their potential failure points.
Scenario A: Reductive Amination
Reductive amination is a popular method for this transformation.[1][2] It involves the reaction of a primary amine (putrescine) with an aldehyde or ketone (formaldehyde) to form an imine intermediate, which is then reduced to the desired secondary amine.
-
Inefficient Imine Formation: The equilibrium between the reactants and the imine might not favor the imine.
-
Solution: Ensure your reaction is set up to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. However, the use of dehydrating agents should be avoided if possible to improve the greenness of the reaction.[1]
-
-
Incorrect pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which activate the carbonyl group of formaldehyde. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.
-
Solution: Buffer the reaction mixture or add a catalytic amount of a weak acid like acetic acid.
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial for success.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde (formaldehyde) before it has a chance to form the imine, leading to low yields of the desired product.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that preferentially reduces the imine over the carbonyl group.[2] It is often the reagent of choice for reductive aminations.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice, particularly for less reactive ketones, and it is less toxic than NaBH₃CN.[3]
-
Solution: If you are using NaBH₄, consider switching to NaBH₃CN or NaBH(OAc)₃ for better selectivity and yield.
-
Scenario B: Direct Alkylation with a Methylating Agent (e.g., Methyl Iodide)
Direct alkylation of amines is often plagued by over-methylation, leading to a mixture of the desired secondary amine, the tertiary amine (N,N'-dimethyl-1,4-butanediamine), and even the quaternary ammonium salt.[4]
-
Over-alkylation: The product, N1-methylbutane-1,4-diamine, is also nucleophilic and can react further with the methylating agent.
-
Solution 1: Use a Large Excess of the Starting Diamine: By using a large excess of putrescine, you increase the statistical probability that the methylating agent will react with the starting material rather than the product. However, this makes purification more challenging.
-
Solution 2: Use a Protecting Group: A more elegant solution is to use a protecting group strategy. You can protect one of the amino groups of putrescine, for example, as a tert-butoxycarbonyl (Boc) derivative.[5] This allows for the selective methylation of the unprotected amine. The protecting group can then be removed to yield the desired mono-methylated product.
-
Scenario C: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[6][7] It is known for its high yields and for stopping at the tertiary amine stage, thus avoiding quaternization.[6]
-
Incomplete Reaction: The reaction may not go to completion if the temperature is too low or the reaction time is too short.
-
Solution: The Eschweiler-Clarke reaction is typically run at elevated temperatures (reflux).[8] Ensure your reaction is heated sufficiently and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
-
Side Reactions: At high temperatures, side reactions such as the formation of N-formyl derivatives can occur.[8]
-
Solution: Careful control of the reaction temperature and stoichiometry of the reagents can minimize these side reactions.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Product is Impure, Contains Multiple Spots on TLC or Peaks in GC-MS
Q: My final product is not pure. I see multiple spots on my TLC plate or several peaks in my GC-MS analysis. What are these impurities and how can I get rid of them?
A: The presence of multiple products is a common issue, especially with methylation reactions of diamines. Here are the likely culprits and how to address them:
-
Unreacted Starting Material (Putrescine): This is a common impurity if the reaction has not gone to completion.
-
Identification: Putrescine will have a different Rf value on TLC and a distinct retention time and mass spectrum in GC-MS.
-
Solution: Ensure your reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. If you still have unreacted starting material, it can often be removed by column chromatography or by careful crystallization.
-
-
Over-methylated Products: As mentioned earlier, the most common side products are the di- and tri-methylated derivatives of putrescine.
-
Identification: These will have different Rf values and mass spectra. For example, N,N'-dimethylbutane-1,4-diamine will have a molecular weight of 116.22 g/mol , while N,N,N',N'-tetramethyl-1,4-butanediamine has a molecular weight of 144.27 g/mol .[9]
-
Solution: The best way to avoid these is to use a mono-protection strategy. If they have already formed, they can be challenging to separate from the desired product due to similar polarities. Careful column chromatography with a shallow solvent gradient may be effective.
-
-
N-formyl Impurities (from Eschweiler-Clarke): If you used the Eschweiler-Clarke reaction, you might have N-formyl-N'-methyl-1,4-butanediamine as a byproduct.
-
Identification: This will have a different mass spectrum, showing the addition of a formyl group (CHO).
-
Solution: Optimize the reaction conditions to favor methylation over formylation (see Problem 1). These impurities can often be removed by chromatography.
-
-
Solvent and Reagent Adducts: Depending on your workup and purification, you may have adducts with solvents or other reagents.
-
Identification: These can be identified by careful analysis of your NMR and mass spectrometry data.
-
Solution: Ensure your workup procedure is robust and that you are using high-purity solvents for extraction and purification.
-
Problem 3: Difficulty with Product Isolation and Crystallization
Q: I am having trouble isolating my product as the dihydrochloride salt. It either remains an oil or the crystals are of poor quality.
A: The isolation of diamine dihydrochlorides can be tricky due to their hygroscopic nature and high solubility in polar solvents.
-
Product is an Oil: This can happen if there are impurities present that inhibit crystallization, or if the product is wet.
-
Solution 1: Ensure Anhydrous Conditions: During the salt formation step, it is crucial to use anhydrous HCl (e.g., a solution of HCl in isopropanol or diethyl ether). The presence of water can lead to lower yields due to the solubility of the hydrochloride salt in water.[7]
-
Solution 2: Trituration: Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization.
-
Solution 3: Re-purification: If the oil persists, it is likely due to impurities. Re-purify the free base by column chromatography before attempting the salt formation again.
-
-
Poor Crystal Quality: This can also be due to impurities or rapid crystallization.
-
Solution 1: Slow Crystallization: Allow the crystals to form slowly at a low temperature (e.g., in a refrigerator or freezer).
-
Solution 2: Recrystallization: Recrystallize the crude product from a suitable solvent system. A common choice for amine hydrochlorides is a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like diethyl ether or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing N1-methylbutane-1,4-diamine dihydrochloride on a lab scale?
A1: For lab-scale synthesis where high purity is critical, a reductive amination using a mono-protected putrescine derivative is often the most reliable method. This approach offers excellent control over the degree of methylation and generally results in a cleaner product that is easier to purify. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. You will need to use a suitable developing solvent system and a visualization agent (e.g., ninhydrin stain for primary and secondary amines).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the reaction mixture. It allows you to identify the starting materials, products, and any side products by their retention times and mass spectra.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You can take a small aliquot of the reaction mixture, remove the solvent, and dissolve it in a deuterated solvent to obtain an NMR spectrum. This will give you detailed structural information about the components of the mixture.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for N1-methylbutane-1,4-diamine dihydrochloride?
-
¹H NMR (in D₂O):
-
~3.1-3.3 ppm (multiplet, 2H, -CH₂-NH₂⁺-)
-
~2.8-3.0 ppm (multiplet, 2H, -CH₂-NHCH₃⁺-)
-
~2.6 ppm (singlet, 3H, -NHCH₃⁺)
-
~1.7-1.9 ppm (multiplet, 4H, -CH₂-CH₂-)
-
-
¹³C NMR (in D₂O):
-
~48-50 ppm (-CH₂-NHCH₃⁺)
-
~38-40 ppm (-CH₂-NH₂⁺-)
-
~33-35 ppm (-NHCH₃⁺)
-
~24-26 ppm (-CH₂-CH₂-)
-
Q4: How should I store the final N1-methylbutane-1,4-diamine dihydrochloride product?
A4: Amine dihydrochloride salts are often hygroscopic and can be sensitive to light.[13][14] Therefore, the product should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Reductive Amination of Mono-Boc-Putrescine
This protocol is a reliable method for the synthesis of high-purity N1-methylbutane-1,4-diamine.
Step 1: Synthesis of N-Boc-1,4-diaminobutane
A facile method for the mono-Boc protection of diamines involves the initial mono-protonation of the diamine with one equivalent of HCl.[5]
-
Dissolve 1,4-diaminobutane (putrescine) in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a solution of HCl in methanol.
-
Stir for 30 minutes.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by removing the solvent and partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution).
-
Dry the organic layer and concentrate to obtain N-Boc-1,4-diaminobutane.
Step 2: Reductive Amination
-
Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Add aqueous formaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain N-Boc-N'-methyl-1,4-butanediamine.
Step 3: Deprotection and Salt Formation
-
Dissolve the Boc-protected product in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., 4M HCl in dioxane) until the solution is acidic.
-
The N1-methylbutane-1,4-diamine dihydrochloride will precipitate.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 2: Eschweiler-Clarke Reaction
This is a one-pot method that can be effective but may require more careful optimization to avoid side products.
-
To a round-bottom flask, add 1,4-diaminobutane (putrescine) (1 equivalent).
-
Add aqueous formaldehyde (at least 2.2 equivalents).
-
Add formic acid (at least 2.2 equivalents).
-
Heat the reaction mixture to reflux (90-100 °C) and maintain for several hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and carefully make it basic by the addition of a strong base (e.g., NaOH pellets or a concentrated solution).
-
Extract the free amine product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain the crude N1-methylbutane-1,4-diamine.
-
Purify the free base by distillation or column chromatography.
-
Form the dihydrochloride salt as described in Protocol 1, Step 3.
Data Summary
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Reductive Amination with Protecting Group | Putrescine, Boc₂O, Formaldehyde, NaBH(OAc)₃ | High purity, excellent control of methylation | Multi-step process | Good to Excellent |
| Direct Alkylation | Putrescine, Methyl Iodide | One-step reaction | Prone to over-alkylation, difficult purification | Poor to Moderate |
| Eschweiler-Clarke Reaction | Putrescine, Formaldehyde, Formic Acid | One-pot, avoids quaternization | Can form N-formyl byproducts, requires high temperatures | Good to Excellent |
Visualizations
Reaction Pathway: Reductive Amination of Mono-Boc-Putrescine
Caption: Synthetic pathway via reductive amination.
References
- CN101735067A - Synthesis method of 1,4-butanediamine - Google P
-
Secor, H. V., Izac, R. R., Hassam, S. B., & Frisch, A. F. (1994). Synthesis of [methyl-14C]-N-methylputrescine. Journal of Labelled Compounds and Radiopharmaceuticals, 34(5), 435-441. (URL: [Link])
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Chemical synthesis of N-methylputrescine. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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putrescine dihydrochloride - Organic Syntheses Procedure. (URL: [Link])
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Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])
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Reductive Amination - Wordpress. (URL: [Link])
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(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. (URL: [Link])
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Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (URL: [Link])
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Eschweiler–Clarke reaction - Grokipedia. (URL: [Link])
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Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
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N-Methylputrescine | C5H14N2 | CID 439791 - PubChem - NIH. (URL: [Link])
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Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. (URL: [Link])
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Proposed reaction mechanism for the mono‐selective N‐methylation of... - ResearchGate. (URL: [Link])
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (URL: [Link])
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Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF - ResearchGate. (URL: [Link])
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Organic & Biomolecular Chemistry - -ORCA - Cardiff University. (URL: [Link])
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A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) - MDPI. (URL: [Link])
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Comparative study on the effects of putrescine and spermidine pre-treatment on cadmium stress in wheat - PubMed. (URL: [Link])
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
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1 Protection Reactions - Wiley-VCH. (URL: [Link])
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Putrescine treatment has a higher effect on 5mC DNA methylation profile of wheat leaves under white than under blue light conditions - ResearchGate. (URL: [Link])
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Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (URL: [Link])
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1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate - Organic Syntheses Procedure. (URL: [Link])
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Showing metabocard for Putrescine (HMDB0001414) - Human Metabolome Database. (URL: [Link])
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. (URL: [Link])
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Comparison of current methods for genome-wide DNA methylation profiling - PubMed. (URL: [Link])
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The Research Progress of DNA Methylation in the Development and Function of the Porcine Placenta - MDPI. (URL: [Link])
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(PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS) - ResearchGate. (URL: [Link])
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The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. (URL: [Link])
-
Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Sean M. - The Royal Society of Chemistry. (URL: [Link])
-
Showing metabocard for N-Methylputrescine (HMDB0003661). (URL: [Link])
-
Epigenetic effect of putrescine supplementation during in vitro maturation of oocytes on offspring in mice - PubMed. (URL: [Link])
-
Eschweiler-Clarke Reaction - YouTube. (URL: [Link])
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - MDPI. (URL: [Link])
-
Introduction of Functional Groups into Peptides via N -Alkylation - ResearchGate. (URL: [Link])
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Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc ( II ) Chloride Complex - ResearchGate. (URL: [Link])
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Technical Support Center: Stabilizing N1-methylbutane-1,4-diamine dihydrochloride in Solution
Welcome to the technical support center for N1-methylbutane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the integrity of this compound in solution. As a diamine, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides not only procedural recommendations but also the underlying chemical principles to empower you to make informed decisions in your research.
Understanding the Molecule: Chemical Properties
N1-methylbutane-1,4-diamine dihydrochloride, also known as N-methylputrescine dihydrochloride, is a salt with the chemical formula C5H16Cl2N2 and a molecular weight of approximately 175.10 g/mol .[1][2] The presence of both a primary and a secondary amine group makes it a versatile building block, but also introduces vulnerabilities to degradation. The dihydrochloride salt form generally offers improved stability and solubility in aqueous solutions compared to the free base.
Core Principles of Degradation
The degradation of aliphatic amines like N1-methylbutane-1,4-diamine in solution is primarily driven by two mechanisms: oxidative degradation and thermal degradation.[3] These processes can lead to a variety of issues including solvent loss, formation of by-products, foaming, increased viscosity, and corrosion of equipment.[3][4]
-
Oxidative Degradation: This is often the most significant pathway at typical laboratory temperatures. It is initiated by the presence of dissolved oxygen, which can lead to the formation of radicals. This process can be catalyzed by trace metal ions and exposure to light. For amines, this can lead to dealkylation, oxidation to amino acids, and the formation of aldehydes and carboxylic acids.
-
Thermal Degradation: At elevated temperatures, amines can undergo degradation even in the absence of oxygen.[3] For diamines, a common pathway involves the formation of a carbamate (in the presence of CO2, which can be absorbed from the atmosphere), followed by intermolecular cyclization to form cyclic ureas (imidazolidinones) or reaction with another amine to form urea compounds.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of N1-methylbutane-1,4-diamine dihydrochloride solutions.
Q1: What is the recommended solvent for dissolving N1-methylbutane-1,4-diamine dihydrochloride?
For most applications, the use of high-purity, degassed water or buffered aqueous solutions is recommended. The dihydrochloride salt is expected to have good solubility in water. If organic solvents are required, consider polar aprotic solvents. However, always perform a small-scale solubility test first. The free base form is noted to be a flammable liquid, suggesting that if the salt is converted to the free base in solution, it may have different solubility and handling requirements.[7]
Q2: What are the optimal storage conditions for a stock solution?
Based on general guidelines for similar compounds, stock solutions should be stored at low temperatures. A safety data sheet for the parent compound, N1-Methylbutane-1,4-diamine, suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C, with protection from light being crucial.[7] We recommend adhering to these guidelines for the dihydrochloride salt as a best practice. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and potential contaminants.
Q3: My solution has turned yellow/brown. What does this mean and is it still usable?
Discoloration is a common indicator of degradation, likely due to oxidation.[8] The formation of oxidized by-products can lead to a colored solution. We strongly advise against using a discolored solution, as the presence of impurities can significantly impact experimental results. It is best to discard the solution and prepare a fresh one, taking extra precautions to minimize oxygen exposure.
Q4: I observe precipitation in my solution after storage. What could be the cause?
Precipitation can occur for several reasons:
-
Change in pH: If the solution absorbs atmospheric CO2, it can lead to a decrease in pH, potentially affecting the solubility of the compound or leading to the formation of less soluble carbonate salts.
-
Degradation Products: Some degradation by-products may be less soluble than the parent compound, leading to their precipitation over time.
-
Concentration and Temperature: If the solution was prepared at a higher temperature, cooling it for storage might cause the compound to crystallize out if it is near its saturation point.
If precipitation is observed, it is generally not recommended to simply redissolve it by heating, as this may accelerate degradation. Preparing a fresh solution is the safest approach.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with N1-methylbutane-1,4-diamine dihydrochloride solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation due to exposure to air (oxygen) and/or light. Contamination with metal ions that can catalyze oxidation. | 1. Discard the solution. 2. Prepare a fresh solution using: - High-purity, degassed solvent (e.g., by sparging with nitrogen or argon). - Amber glass or opaque tubes to protect from light. 3. Work in an inert atmosphere (glove box) if possible, especially when preparing stock solutions. 4. Store aliquots under an inert gas overlay (nitrogen or argon). |
| Precipitate Formation | Change in pH (e.g., from CO2 absorption). Exceeding solubility limit at storage temperature. Formation of insoluble degradation products. | 1. Verify the pH of the solution. If it has shifted, consider using a buffered solvent system appropriate for your experiment. 2. Ensure the concentration is not too high for the storage temperature. 3. Filter the solution through a 0.22 µm filter to remove any particulate matter before storage. 4. If the issue persists, prepare a fresh, less concentrated solution. |
| Loss of Compound Activity / Inconsistent Results | Chemical degradation of the amine groups. Incorrect initial concentration due to weighing errors or incomplete dissolution. | 1. Perform analytical validation (e.g., HPLC, LC-MS) to confirm the concentration and purity of your stock solution. 2. Prepare a fresh stock solution , paying close attention to accurate weighing and ensuring complete dissolution. 3. Follow strict storage and handling protocols to prevent degradation over time. 4. Consider using a freshly prepared solution for each experiment if the compound proves to be highly unstable under your experimental conditions. |
| Foaming or Increased Viscosity | Formation of degradation by-products that act as surfactants.[9] | 1. This is a strong indicator of significant degradation. The solution should be discarded. 2. Review and improve the preparation and storage procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. To minimize dissolved oxygen, degas the water by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Weighing: Accurately weigh the required amount of N1-methylbutane-1,4-diamine dihydrochloride in a clean, dry container.
-
Dissolution: Add the degassed water to the solid compound. Mix gently by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking, which can introduce air into the solution.
-
Filtration (Optional but Recommended): For long-term storage, filter the solution through a sterile 0.22 µm syringe filter to remove any potential microbial or particulate contamination.
-
Aliquoting: Dispense the solution into small, single-use volumes in amber glass vials or opaque polypropylene tubes.
-
Inert Gas Overlay: Before sealing, flush the headspace of each aliquot with an inert gas.
-
Storage: Immediately store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Protect from light at all times.[7][10][11]
Protocol 2: Quality Control Check of the Stock Solution
It is good practice to periodically check the integrity of your stock solution, especially if it has been stored for an extended period.
-
Visual Inspection: Before use, visually inspect the aliquot for any signs of discoloration or precipitation.
-
pH Measurement: Measure the pH of the solution to ensure it has not changed significantly from the expected value.
-
Analytical Validation (Recommended): Use a suitable analytical method such as HPLC with UV or MS detection to confirm the concentration and purity of the compound. Compare the results to a freshly prepared standard.
Visualizing Degradation and Prevention
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for N1-methylbutane-1,4-diamine based on established principles of amine chemistry.
Caption: Potential degradation pathways for N1-methylbutane-1,4-diamine.
Recommended Workflow for Solution Preparation and Storage
This workflow diagram summarizes the key steps to ensure the stability of your solutions.
Caption: Workflow for preparing stable solutions.
By understanding the chemical vulnerabilities of N1-methylbutane-1,4-diamine dihydrochloride and implementing these rigorous handling and storage protocols, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your experimental data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777244, N1-methylbutane-1,4-diamine dihydrochloride. Retrieved from [Link].
-
ChemBK (n.d.). N1,N1-Dimethylbutane-1,4-diamine dihydrochloride. Retrieved from [Link].
-
Carl ROTH (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link].
-
Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link].
-
Covestro (n.d.). Aliphatic Diisocyanate Monomers. Retrieved from [Link].
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Ali, M., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Energies. Retrieved from [Link].
-
ResearchGate (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... Retrieved from [Link].
-
International Isocyanate Institute (n.d.). MDI and TDI: Safety, Health and the Environment. Retrieved from [Link].
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AmmoniaKnowHow (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45039769, N-Methylbutane-1,4-diamine, Dihydrochloride. Retrieved from [Link].
-
ResearchGate (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link].
-
American Chemistry Council (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link].
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link].
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025). Retrieved from [Link].
-
UW-Milwaukee (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Retrieved from [Link].
-
Refining Community (2010). Contamination in Amine Systems. Retrieved from [Link].
-
American Chemistry Council (n.d.). Guidance for Working with Aliphatic Diisocyanates. Retrieved from [Link].
-
Fisher Scientific (2025). SAFETY DATA SHEET: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link].
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- 2. N-Methylbutane-1,4-diamine, Dihydrochloride | C5H16Cl2N2 | CID 45039769 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Technical Support Center: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.
Introduction to the Synthesis
N1-methylbutane-1,4-diamine is a key building block in the synthesis of various biologically active molecules. A common and effective method for its preparation is the reductive amination of putrescine (butane-1,4-diamine) with formaldehyde. This method, while straightforward in principle, can present challenges in controlling selectivity and achieving high purity. The primary side product of concern is the over-methylated N,N'-dimethylbutane-1,4-diamine. This guide will focus on understanding and mitigating the formation of this and other potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of N1-methylbutane-1,4-diamine dihydrochloride via reductive amination?
A1: The most prevalent side product is the di-methylated analog, N,N'-dimethylbutane-1,4-diamine. This arises from the reaction of the desired mono-methylated product with another equivalent of formaldehyde and the reducing agent. Other potential impurities include unreacted putrescine and residual reagents from the reaction and workup.
Q2: How can I control the selectivity of the reaction to favor the mono-methylated product?
A2: Controlling selectivity is crucial. The key is to carefully manage the stoichiometry of your reactants. Using a slight excess of putrescine relative to formaldehyde can help minimize the formation of the di-methylated product. Additionally, a slow, controlled addition of the formaldehyde to the reaction mixture containing putrescine can maintain a low concentration of the aldehyde, further favoring mono-methylation. The choice of reducing agent can also play a role; milder and more selective reducing agents are preferred.
Q3: What is the best reducing agent for this reaction?
A3: While sodium borohydride (NaBH₄) can be used, it is a strong reducing agent and can also reduce the starting aldehyde.[1] A more selective choice is a weaker reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These reagents are more selective for the reduction of the intermediate imine/iminium ion over the carbonyl group of formaldehyde, which can lead to a cleaner reaction profile.[1]
Q4: My final product is an oil, but I expected a solid. What could be the reason?
A4: N1-methylbutane-1,4-diamine as a free base is a liquid at room temperature. The dihydrochloride salt is typically a solid. If you are obtaining an oil, it could be due to the presence of impurities, residual solvent, or water. It is also possible that the product has not fully converted to the dihydrochloride salt. Ensure you are using a sufficient amount of hydrochloric acid during the salt formation step and that your purification and drying procedures are thorough.
Q5: How can I effectively purify the desired N1-methylbutane-1,4-diamine dihydrochloride from the di-methylated side product?
A5: Purification can be challenging due to the similar properties of the mono- and di-methylated products. Fractional crystallization can be an effective method, as the dihydrochloride salts of the two compounds may have different solubilities in certain solvent systems. Experimenting with different solvent mixtures (e.g., ethanol/isopropanol, methanol/ether) is recommended. In some cases, column chromatography on silica gel can be employed for the free bases before converting them to their hydrochloride salts, although this can be complicated by the basic nature of the amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure sufficient reaction time and appropriate temperature. - Check the quality and stoichiometry of your reagents, especially the reducing agent. |
| Side reactions dominating. | - Re-evaluate the stoichiometry; use a slight excess of putrescine. - Add formaldehyde slowly to the reaction mixture. | |
| High Percentage of Di-methylated Side Product | Excess formaldehyde or prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of formaldehyde to be the limiting reagent. - Consider a lower reaction temperature and monitor the reaction progress closely by TLC or GC-MS. |
| Presence of Unreacted Putrescine in Final Product | Insufficient formaldehyde or reducing agent. | - Check the stoichiometry and purity of your starting materials. - Ensure the reducing agent is active. |
| Difficulty in Isolating the Dihydrochloride Salt as a Solid | Presence of impurities or residual solvent/water. | - Ensure thorough drying of the free base before salt formation. - Use anhydrous solvents for the salt formation and crystallization. - Try different crystallization solvents or techniques (e.g., slow evaporation, addition of an anti-solvent). |
| Inconsistent NMR or GC-MS Results | Impure sample or incorrect sample preparation for analysis. | - Ensure the sample is properly purified and dried before analysis. - For GC-MS, derivatization of the amines may be necessary to improve volatility and separation.[2][3] |
Experimental Protocol: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
This protocol is a representative procedure for the mono-N-methylation of putrescine via reductive amination.
Materials:
-
Putrescine (butane-1,4-diamine)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (concentrated and in a solvent like diethyl ether or isopropanol)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve putrescine (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Formation of Imine: Slowly add a solution of formaldehyde (0.9 eq) in methanol from the dropping funnel to the cooled putrescine solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature at 0 °C.
-
Reduction: After the addition is complete, continue stirring at 0 °C for another 30 minutes. Then, add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3) to decompose the excess reducing agent. Caution: This step may produce toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any non-polar impurities.
-
Make the aqueous layer strongly basic (pH > 12) by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification of the Free Base (Optional): The crude N1-methylbutane-1,4-diamine can be purified by distillation under reduced pressure if necessary.
-
Formation of the Dihydrochloride Salt:
-
Dissolve the dried organic extract (or the distilled free base) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
-
The N1-methylbutane-1,4-diamine dihydrochloride will precipitate as a white solid.
-
-
Final Purification and Drying:
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Dry the final product under vacuum to obtain pure N1-methylbutane-1,4-diamine dihydrochloride.
-
Visualization of the Reaction Pathway
The following diagram illustrates the reaction pathway for the synthesis of N1-methylbutane-1,4-diamine, highlighting the formation of the desired product and the common side product.
Caption: Reaction scheme for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride.
Analytical Characterization
Proper characterization of the final product and reaction intermediates is essential to ensure purity and confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool to distinguish between the mono- and di-methylated products. The N-methyl group in N1-methylbutane-1,4-diamine will appear as a singlet, and the integration of this peak relative to the methylene protons of the butane backbone can help determine the purity. In the di-methylated product, the signal for the two equivalent N-methyl groups will have a larger integration value.
-
¹³C NMR: The carbon NMR will also show distinct signals for the methyl and methylene carbons, providing further structural confirmation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is an excellent technique for separating and identifying the components of the reaction mixture.[2][3] The mono- and di-methylated products will have different retention times. The mass spectrum of each peak will show a characteristic molecular ion and fragmentation pattern, allowing for unambiguous identification. Derivatization of the amines with reagents like pentafluoropropionic anhydride may be required to improve their volatility and chromatographic behavior.[2]
-
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC. [Link]
-
Hanff, E., et al. (2020). GC–MS measurement of spermidine and putrescine in serum of elderly subjects: intriguing association between spermidine and homoarginine. Amino Acids, 52(2), 275-289. [Link]
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Technical Support Center: Optimizing Reaction Conditions for N1-methylbutane-1,4-diamine Dihydrochloride
Welcome to the technical support center for the synthesis and optimization of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to its synthesis. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal results in your experiments.
Introduction
N1-methylbutane-1,4-diamine, a mono-methylated derivative of putrescine, is a crucial polyamine involved in various biological processes.[1] Its dihydrochloride salt is a stable and commonly used form in research and development. The synthesis of this compound, while conceptually straightforward, often presents challenges in achieving high yield and purity. This guide will focus on the widely used Eschweiler-Clarke reaction for the selective mono-N-methylation of putrescine, providing a detailed protocol, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N1-methylbutane-1,4-diamine dihydrochloride. Each problem is followed by a step-by-step troubleshooting workflow to identify and resolve the issue.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. This can be attributed to several factors, from reagent quality to reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps & Explanations:
-
Verify Reagent Quality:
-
Putrescine: Ensure the putrescine used is of high purity and has been stored correctly, as it can be hygroscopic.
-
Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can also be used but may require slightly different reaction conditions to ensure complete depolymerization.
-
Formic Acid: The formic acid should be of a high grade. The presence of water can influence the reaction, although the Eschweiler-Clarke reaction is typically performed in an aqueous environment.
-
-
Scrutinize Reaction Conditions:
-
Temperature: The Eschweiler-Clarke reaction is typically heated.[2] A common temperature is around 80°C.[2] Insufficient heating can lead to an incomplete reaction, while excessive heat may promote side reactions or degradation.
-
Reaction Time: The reaction is often run for several hours (e.g., 18 hours).[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: The ratio of reagents is critical. An excess of formic acid and formaldehyde is typically used to drive the reaction to completion.[2][3][4] However, a large excess of formaldehyde might increase the likelihood of N,N'-dimethylation.
-
-
Evaluate the Work-up Procedure:
-
Basification: After the reaction, the mixture is acidic due to the presence of formic acid. It is crucial to basify the solution (e.g., to pH 11) to deprotonate the amine product and allow for its extraction into an organic solvent.[2]
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM).[2] Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
-
Analyze for Side Products:
-
The primary side product of concern is the N,N'-dimethylbutane-1,4-diamine. Analyze the crude product by techniques like NMR or Mass Spectrometry to identify the presence of this and other potential impurities.
-
Problem 2: Formation of Significant Amounts of N,N'-dimethylated Byproduct
The presence of two primary amine groups in putrescine makes it susceptible to dimethylation. Minimizing this side product is key to obtaining a pure sample of the desired mono-methylated product.
Control Strategy:
Caption: Strategy to control N,N'-dimethylation.
Detailed Steps & Explanations:
-
Modify Reagent Ratios: Carefully control the molar ratio of formaldehyde to putrescine. While an excess is needed, a large excess will favor the formation of the dimethylated product. A slight excess of formaldehyde (e.g., 1.1 equivalents per amine group to be methylated) is a good starting point.[2]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. The goal is to stop the reaction once the formation of the desired mono-methylated product is maximized and before significant amounts of the di-methylated product appear.
-
Alternative Synthetic Routes: For applications requiring extremely high purity, consider a multi-step synthesis involving a protecting group strategy to selectively methylate only one of the amine groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Eschweiler-Clarke reaction for the methylation of putrescine?
A1: The Eschweiler-Clarke reaction proceeds through a two-step mechanism for each methylation.[5] First, the primary amine of putrescine reacts with formaldehyde to form an iminium ion.[2][5] This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to the iminium ion, resulting in the methylated amine and carbon dioxide.[5] This process can then occur a second time on the other primary amine group if conditions are not controlled.
Q2: What is the optimal temperature for this reaction?
A2: The reaction is typically heated to drive it to completion. A common temperature range is 80-100°C.[2] It is advisable to start at the lower end of this range and monitor the reaction progress.
Q3: How can I purify the final product, N1-methylbutane-1,4-diamine dihydrochloride?
A3: After the reaction and work-up, the crude product can be purified by column chromatography on silica gel.[2] The free base is then converted to the dihydrochloride salt by treating a solution of the amine with hydrochloric acid (e.g., HCl in ethanol or ether). The resulting salt can then be further purified by recrystallization.[6][7] A common solvent system for recrystallization is a mixture of ethanol and ether.[8]
Q4: How do I confirm the identity and purity of my final product?
A4: The identity and purity of N1-methylbutane-1,4-diamine dihydrochloride should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the methyl group, the methylene groups of the butane chain, and the amine protons.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.
-
Melting Point: The melting point of the purified dihydrochloride salt should be sharp and consistent with literature values.
Q5: Can I use other reducing agents for this reaction?
A5: While the Eschweiler-Clarke reaction specifically uses formic acid, other reductive amination procedures can be employed using different reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[3] However, the Eschweiler-Clarke reaction is often preferred for methylation as it avoids the use of metal hydrides and the reagents are inexpensive.[9]
Experimental Protocol: Synthesis of N1-methylbutane-1,4-diamine Dihydrochloride
This protocol is a representative procedure for the synthesis of N1-methylbutane-1,4-diamine dihydrochloride via the Eschweiler-Clarke reaction.
Materials:
-
Putrescine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated or as a solution in ethanol/ether)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine putrescine (1.0 eq), formic acid (excess, e.g., 5-10 eq), and formaldehyde (2.2 eq).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution to pH > 11 with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-methylbutane-1,4-diamine.
-
Salt Formation: Dissolve the crude product in a minimal amount of ethanol. Slowly add a solution of hydrochloric acid in ethanol or ether until the solution is acidic.
-
Purification: The dihydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization from an ethanol/ether mixture.[8]
-
Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point analysis.
Data Presentation:
| Parameter | Optimized Value/Range | Rationale |
| Temperature | 80-90°C | Ensures a reasonable reaction rate without significant side product formation. |
| Reaction Time | 12-18 hours | Typically sufficient for complete conversion of the starting material. |
| Formaldehyde | 2.2 equivalents | A slight excess to drive the reaction, but controlled to minimize dimethylation. |
| Formic Acid | 5-10 equivalents | Acts as both a catalyst and the hydride source; an excess is required. |
| Work-up pH | > 11 | Ensures the amine product is in its free base form for efficient extraction. |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for N1-methylbutane-1,4-diamine dihydrochloride.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021. Available from: [Link]
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The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction. 2024. Available from: [Link]
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Wikipedia. Putrescine N-methyltransferase. Available from: [Link]
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YouTube. Eschweiler-Clarke reaction. 2025. Available from: [Link]
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PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
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Reddit. Methylation of NH2 Troubleshooting? 2023. Available from: [Link]
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V-Learning. Recrystallization. Available from: [Link]
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PubMed Central. Putrescine Upregulates Melanogenesis Through Modulation of MITF Transcription Factor in B16F1 Mouse Melanoma Cells. Available from: [Link]
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Organic Syntheses. putrescine dihydrochloride. Available from: [Link]
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? 2025. Available from: [Link]
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PubMed. Putrescine N-methyltransferases--a Structure-Function Analysis. 2007. Available from: [Link]
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ChemRxiv. N-Phenylputrescine (NPP): A Natural Product Inspired Amine Donor for Biocatalysis. Available from: [Link]
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ResearchGate. Molecular Cloning of N-methylputrescine Oxidase from Tobacco. 2025. Available from: [Link]
- Google Patents. Synthesis method of 1,4-butanediamine.
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DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. 2019. Available from: [Link]
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bioRxiv. Putrescine acetyltransferase (PAT/SAT1) dependent GABA synthesis in astrocytes. 2023. Available from: [Link]
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National Institutes of Health. Putrescine and Its Metabolic Precursor Arginine Promote Biofilm and c-di-GMP Synthesis in Pseudomonas aeruginosa. 2022. Available from: [Link]
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SciSpace. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. 2013. Available from: [Link]
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recrystallization, filtration and melting point. Available from: [Link]
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ResearchGate. Formation of putrescine by acetylpolyamine amidohydrolases. (A)... 2022. Available from: [Link]
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Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]
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Catalysis Science & Technology. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Available from: [Link]
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PubChem. N-Methylputrescine. Available from: [Link]
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ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Available from: [Link]
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bioRxiv. Putrescine acetyltransferase (PAT/SAT1) dependent GABA synthesis in astrocytes. 2023. Available from: [Link]
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recrystallization-2.doc.pdf. Available from: [Link]
-
PubMed. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc ( II ) Chloride Complex. 2025. Available from: [Link]
-
PubMed. Putrescine and Cadaverine Formation in Vacuum Packed Beef. Available from: [Link]
-
Frontiers. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. 2013. Available from: [Link]
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Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]
- Google Patents. Preparation method of norbornane dimethylamine.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N1-methylbutane-1,4-diamine dihydrochloride
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the realm of small molecule characterization, a thorough understanding of spectroscopic data is paramount for confirming structure, assessing purity, and ensuring the reliability of experimental outcomes. This guide provides an in-depth analysis of the spectroscopic data for N1-methylbutane-1,4-diamine dihydrochloride, a compound of interest in various research and development applications.
This guide is structured to offer not just data, but a comparative analysis that provides context and deeper understanding. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our target compound and compare it with its parent compound, 1,4-butanediamine dihydrochloride, and its symmetrically substituted analogue, N,N'-dimethylbutane-1,4-diamine dihydrochloride. This comparative approach is designed to highlight the subtle yet significant spectral differences that arise from N-alkylation, providing a robust framework for the characterization of this class of compounds.
Introduction to N1-methylbutane-1,4-diamine dihydrochloride
N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a naturally occurring polyamine involved in various biological processes.[1] Its dihydrochloride salt is a stable, water-soluble form that is convenient for experimental use. Accurate spectroscopic characterization is essential to distinguish it from other related diamines and to ensure its identity and purity in experimental settings.
Spectroscopic Data for N1-methylbutane-1,4-diamine dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N1-methylbutane-1,4-diamine dihydrochloride, both ¹H and ¹³C NMR will provide a unique fingerprint.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | t | 2H | -CH₂-NH₃⁺ |
| ~2.9 | t | 2H | -CH₂-NH₂⁺-CH₃ |
| ~2.6 | s | 3H | -NH₂⁺-CH₃ |
| ~1.8 | m | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~48 | -CH₂-NH₂⁺-CH₃ |
| ~39 | -CH₂-NH₃⁺ |
| ~34 | -NH₂⁺-CH₃ |
| ~24 | -CH₂-CH₂- |
| ~23 | -CH₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The dihydrochloride salt form will significantly influence the N-H stretching region.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretching (primary and secondary ammonium salts) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (primary ammonium) |
| ~1500 | Medium | N-H bending (secondary ammonium) |
| 1470-1430 | Medium | C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method, which will typically show the protonated free base.
Predicted ESI-MS Data
| m/z | Interpretation |
| 103.12 | [M+H]⁺ of the free base (C₅H₁₄N₂) |
Comparative Spectroscopic Data
To better understand the spectroscopic features of N1-methylbutane-1,4-diamine dihydrochloride, it is instructive to compare its data with that of its parent compound and a symmetrically substituted analog.
1,4-Butanediamine Dihydrochloride (Putrescine Dihydrochloride)
This is the unsubstituted parent compound, providing a baseline for understanding the impact of N-methylation.
Experimental ¹H NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | t | 4H | -CH₂-NH₃⁺ |
| ~1.8 | m | 4H | -CH₂-CH₂- |
Experimental ¹³C NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~39 | -CH₂-NH₃⁺ |
| ~24 | -CH₂-CH₂- |
Experimental FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretching (primary ammonium salt) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (primary ammonium) |
| 1470-1430 | Medium | C-H bending |
Experimental ESI-MS Data
| m/z | Interpretation |
| 89.12 | [M+H]⁺ of the free base (C₄H₁₂N₂) |
N,N'-Dimethylbutane-1,4-diamine Dihydrochloride
This symmetrically dimethylated analog provides insight into the effect of methylation on both ends of the molecule.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 | t | 4H | -CH₂-NH₂⁺-CH₃ |
| ~2.7 | s | 6H | -NH₂⁺-CH₃ |
| ~1.8 | m | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~48 | -CH₂-NH₂⁺-CH₃ |
| ~34 | -NH₂⁺-CH₃ |
| ~23 | -CH₂-CH₂- |
Predicted ESI-MS Data
| m/z | Interpretation |
| 117.15 | [M+H]⁺ of the free base (C₆H₁₆N₂) |
Comparative Analysis: The Signature of N-Methylation
The comparison of these three compounds reveals the distinct spectroscopic signature of N-methylation.
-
¹H NMR: The most significant difference is the appearance of a singlet peak for the methyl protons (-NH₂⁺-CH₃ ) in both N1-methyl and N,N'-dimethyl analogs, which is absent in the parent diamine. In N1-methylbutane-1,4-diamine dihydrochloride, the asymmetry of the molecule results in two distinct methylene proton signals adjacent to the nitrogen atoms, whereas the parent and the N,N'-dimethyl analog show only one such signal due to symmetry.
-
¹³C NMR: Similarly, the asymmetry of N1-methylbutane-1,4-diamine dihydrochloride leads to five distinct carbon signals. In contrast, the symmetrical 1,4-butanediamine dihydrochloride shows only two signals, and the symmetrical N,N'-dimethylbutane-1,4-diamine dihydrochloride is expected to show three. The methyl carbon signal is a clear indicator of N-methylation.
-
IR Spectroscopy: The IR spectra of all three compounds are dominated by the broad N-H stretching of the ammonium salts. However, the N-H bending region can provide clues. The presence of both primary and secondary ammonium groups in N1-methylbutane-1,4-diamine dihydrochloride will result in a more complex pattern of N-H bending vibrations compared to the parent diamine (only primary) and the N,N'-dimethyl analog (only secondary).
-
Mass Spectrometry: The molecular ion peak in the ESI-MS spectrum is the most direct way to differentiate these compounds, with an increase of 14 Da for each methyl group added to the parent diamine.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the diamine dihydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., 1024-4096 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy (ATR Method)
Caption: Workflow for ATR-FTIR data acquisition.
Protocol:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid diamine dihydrochloride sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically process the data, performing a Fourier transform and ratioing against the background spectrum to generate the final absorbance or transmittance spectrum.
ESI-Mass Spectrometry
Caption: Workflow for ESI-MS data acquisition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the compound class.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
Conclusion
The spectroscopic characterization of N1-methylbutane-1,4-diamine dihydrochloride is a clear example of how a multi-technique, comparative approach can provide unambiguous structural confirmation. By understanding the predictable effects of N-methylation on NMR, IR, and MS data, researchers can confidently identify this compound and distinguish it from its closely related analogs. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of your research.
References
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PubChem. N1-methylbutane-1,4-diamine dihydrochloride. [Link]. Accessed January 22, 2026.[2][3]
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National Institute of Standards and Technology. 1,4-Butanediamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]. Accessed January 22, 2026.[4][5][6]
-
PubChem. N,N'-dimethylbutane-1,4-diamine. [Link]. Accessed January 22, 2026.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Wikipedia. Electrospray ionization. [Link]. Accessed January 22, 2026.[7]
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A Senior Application Scientist's Guide to the Chromatographic Analysis of N¹-methylbutane-1,4-diamine dihydrochloride
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of N¹-methylbutane-1,4-diamine dihydrochloride, a key polyamine analogue, is critical for understanding its biological roles and ensuring quality in pharmaceutical formulations. This guide provides an in-depth comparison of chromatographic techniques for the analysis of this compound, grounded in established principles and supported by experimental data for analogous compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC), offering insights into the rationale behind methodological choices to empower you to select and implement the most suitable analytical strategy for your research needs.
The Analytical Challenge: Properties of N¹-methylbutane-1,4-diamine
N¹-methylbutane-1,4-diamine, also known as N-methylputrescine, is a small, polar, and highly basic molecule. Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions. These physicochemical properties present specific challenges for chromatographic analysis:
-
Low Volatility: The salt form is non-volatile, and the free base has limited volatility, making direct analysis by Gas Chromatography difficult without derivatization.
-
Lack of a Strong Chromophore: The molecule does not possess a significant chromophore, resulting in poor sensitivity with UV-Vis detection in HPLC.
-
High Polarity: Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns and potential peak tailing.
To overcome these challenges, various chromatographic strategies have been developed, each with its own set of advantages and limitations. This guide will compare three primary approaches: Reversed-Phase HPLC with pre-column derivatization, Gas Chromatography with derivatization, and Ion-Exchange Chromatography.
Comparative Analysis of Chromatographic Methodologies
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a comparative overview of the most common chromatographic techniques for the analysis of N¹-methylbutane-1,4-diamine and similar polyamines.
| Parameter | RP-HPLC with Pre-column Derivatization | GC-MS with Derivatization | Ion Chromatography (IC) |
| Principle | Introduction of a chromophoric or fluorophoric tag to enhance detection and retention on a reversed-phase column. | Conversion to a volatile, thermally stable derivative for separation in the gas phase and detection by mass spectrometry. | Separation of the protonated amine on a cation-exchange column with conductivity or electrochemical detection. |
| Derivatization | Mandatory. Common reagents include Dansyl Chloride, OPA (for primary amines), and FMOC-Cl. | Mandatory. Common reagents include chloroformates (e.g., propyl chloroformate) and silylating agents (e.g., MSTFA). | Generally not required, allowing for direct analysis of the aqueous sample. |
| Sensitivity | High to very high, especially with fluorescence detection (picomole to femtomole range). | Very high, with the high selectivity of mass spectrometry enabling low detection limits. | Moderate to high, dependent on the detector and sample matrix. |
| Selectivity | Good, determined by both the chromatography and the specificity of the derivatization reagent. | Excellent, with mass spectrometry providing structural confirmation and high selectivity. | Good, based on ion-exchange interactions. Potential for interference from other cations. |
| Sample Throughput | Moderate; derivatization step can be time-consuming but is amenable to automation. | Moderate; derivatization and sample extraction can be multi-step processes. | High; direct injection of aqueous samples simplifies the workflow. |
| Instrumentation | HPLC with UV or Fluorescence detector. | Gas Chromatograph coupled with a Mass Spectrometer. | Ion Chromatography system with a conductivity or electrochemical detector. |
| Key Advantages | Widely available instrumentation, high sensitivity with fluorescence. | High selectivity and structural confirmation from MS. | Simple sample preparation, direct analysis of aqueous samples. |
| Key Limitations | Derivatization can be complex and introduce variability. | Derivatization is required, and the process can be sensitive to moisture. | Lower sensitivity compared to derivatization-based methods for some applications; potential for matrix interference. |
In-Depth Methodologies and Experimental Protocols
Reversed-Phase HPLC with Pre-column Dansylation
This is a robust and widely adopted method for the quantification of polyamines. Derivatization with dansyl chloride introduces a highly fluorescent tag, enabling sensitive detection.
Causality Behind Experimental Choices:
-
Derivatization Reagent: Dansyl chloride reacts with both primary and secondary amines, making it suitable for N¹-methylbutane-1,4-diamine. The resulting dansylated derivative is hydrophobic, which improves retention on a C18 column, and highly fluorescent, providing excellent sensitivity.
-
Reaction Conditions: A basic pH (typically carbonate buffer, pH ~9.5-10) is required to deprotonate the amine groups, facilitating their nucleophilic attack on the dansyl chloride. The reaction is typically carried out at an elevated temperature (e.g., 60°C) to ensure complete derivatization.
-
Column Choice: A C18 reversed-phase column is ideal for separating the relatively nonpolar dansylated derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly used to effectively separate the dansylated amines from reagent byproducts and other sample components.
-
Detection: Fluorescence detection offers high sensitivity and selectivity, with typical excitation and emission wavelengths around 340 nm and 515 nm, respectively.
Experimental Protocol: Dansylation of N¹-methylbutane-1,4-diamine for HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of N¹-methylbutane-1,4-diamine dihydrochloride in 0.1 M HCl.
-
For samples, perform a protein precipitation step if necessary (e.g., with perchloric acid) followed by centrifugation.
-
-
Derivatization Procedure:
-
To 100 µL of standard or sample, add 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Add 100 µL of a proline solution (e.g., 100 mg/mL) to quench the excess dansyl chloride. Vortex and incubate for 30 minutes.
-
Extract the dansylated amines with 1 mL of toluene.
-
Centrifuge and transfer the upper organic layer to a clean tube.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL of acetonitrile/water 50:50).
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 515 nm.
-
Caption: Workflow for HPLC analysis with dansylation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and definitive identification. However, derivatization is essential to make N¹-methylbutane-1,4-diamine sufficiently volatile and thermally stable.
Causality Behind Experimental Choices:
-
Derivatization: Acylation with chloroformates (e.g., ethyl chloroformate or propyl chloroformate) is a common and effective strategy. This reaction converts the polar amine groups into less polar, more volatile carbamates. The reaction is typically performed in an aqueous basic medium.
-
Extraction: After derivatization, the derivatives are extracted into an organic solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for separating the derivatized amines.
-
Temperature Program: A temperature gradient is necessary to elute the derivatized analytes in a reasonable time with good peak shape.
-
MS Detection: Mass spectrometry provides high selectivity through selected ion monitoring (SIM) or full scan analysis for structural confirmation.
Experimental Protocol: GC-MS Analysis via Ethyl Chloroformate Derivatization
-
Standard and Sample Preparation:
-
Prepare aqueous standards of N¹-methylbutane-1,4-diamine dihydrochloride.
-
Adjust the pH of standards and samples to be alkaline (e.g., with NaOH).
-
-
Derivatization and Extraction:
-
To 1 mL of the aqueous sample/standard, add 0.5 mL of a suitable buffer (e.g., sodium bicarbonate).
-
Add 100 µL of ethyl chloroformate.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of hexane and vortex for another minute to extract the derivatives.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a GC vial.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or SIM mode for target ions.
-
Caption: Workflow for GC-MS analysis with derivatization.
Ion Chromatography (IC)
Ion chromatography is a powerful alternative that often circumvents the need for derivatization, simplifying the analytical workflow.
Causality Behind Experimental Choices:
-
Principle: In an acidic eluent, the amine groups of N¹-methylbutane-1,4-diamine will be protonated, carrying a positive charge. This allows for its retention and separation on a cation-exchange column.
-
Column: A weak cation-exchange column is typically used for the separation of amines.
-
Eluent: An acidic eluent, such as methanesulfonic acid, is used to ensure the analyte is in its cationic form and to elute it from the column.
-
Detection: Suppressed conductivity detection is a common choice for ion chromatography.[1] A suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.[1]
Experimental Protocol: Direct Analysis by Ion Chromatography
-
Standard and Sample Preparation:
-
Prepare standards of N¹-methylbutane-1,4-diamine dihydrochloride in deionized water.
-
Dilute aqueous samples as needed and filter through a 0.45 µm filter.
-
-
IC Conditions:
-
Column: A suitable cation-exchange column for amine analysis (e.g., Dionex IonPac CS19).
-
Eluent: Methanesulfonic acid gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Method Validation and Trustworthiness
To ensure the reliability of any analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the chosen chromatographic method, researchers can have confidence in the integrity and reproducibility of their results.
Conclusion
The chromatographic analysis of N¹-methylbutane-1,4-diamine dihydrochloride can be effectively achieved through several techniques, each with distinct advantages.
-
RP-HPLC with pre-column derivatization , particularly with fluorescent tags like dansyl chloride, offers excellent sensitivity and is well-suited for trace-level quantification in complex biological matrices.
-
GC-MS with derivatization provides unparalleled selectivity and structural confirmation, making it a powerful tool for identification and quantification, especially when dealing with complex mixtures.
-
Ion Chromatography presents a simplified workflow with direct analysis of aqueous samples, making it an attractive option for routine analysis where high sample throughput is desired and derivatization is to be avoided.
The optimal choice of method will depend on the specific analytical requirements of the study. It is imperative that the selected method is thoroughly validated to ensure the generation of reliable and defensible data for advancing research and drug development.
References
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Gomez-Alvarez, A. G., Gionfriddo, E., & Poole, J. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
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- VandenHeuvel, W. J. A., Smith, J. L., & Cohen, J. S. (1970). A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines.
- Legaz, M. E., & Escribano, M. I. (1988). High performance liquid chromatography of the dansyl derivatives of putrescine, spermidine, and spermine. Plant physiology, 87(2), 519–522.
- Tai, H. C., Chen, Y. C., & Chen, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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- Al-Huniti, M. H., Al-Sayah, M. A., & El-Haj, B. M. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC advances, 13(38), 26738–26747.
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Zheng, S., Thapa, M., Mitchell, J., & Li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2024). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?. Retrieved from [Link]
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American Chemical Society. (n.d.). Cation chromatography with a conductivity detector. Retrieved from [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run.
-
ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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A Comparative Guide to the Efficacy of N1-methylbutane-1,4-diamine dihydrochloride and Other Diamines
This guide provides a comprehensive comparison of the biological efficacy of N1-methylbutane-1,4-diamine dihydrochloride, the salt form of N-methylputrescine, against other structurally related diamines, primarily putrescine and cadaverine. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the activities of these molecules.
Introduction: The Significance of Polyamines and Their Analogs
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and survival.[1] The primary natural polyamines in mammalian cells are putrescine, spermidine, and spermine, which are synthesized through a tightly regulated pathway.[1][2] Given their critical role in cellular proliferation, the polyamine biosynthesis pathway is a key target for therapeutic intervention, particularly in oncology. N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a methylated derivative of putrescine.[3][4] While structurally similar to natural polyamines, this modification can significantly alter its biological activity and metabolic fate. This guide will explore these differences in efficacy, providing a framework for selecting the appropriate diamine for specific research applications.
Comparative Efficacy: N-methylputrescine vs. Putrescine and Cadaverine
The introduction of a methyl group to the putrescine backbone can influence several aspects of its biological function, from enzyme inhibition to its role as a biosynthetic precursor.
1. Inhibition of Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, converting ornithine to putrescine.[2][5] Its activity is crucial for cell growth and proliferation. N-methylputrescine has been shown to act as an inhibitor of insulin-induced ODC activity in H-35 hepatoma cells.[3] This inhibitory effect on a key enzyme in polyamine synthesis suggests that N-methylputrescine could function as an antiproliferative agent. In contrast, putrescine itself is the product of this enzyme and participates in a feedback inhibition loop, while cadaverine is not a direct modulator of ODC.
2. Role in Alkaloid Biosynthesis
In the plant kingdom, N-methylputrescine is a key intermediate in the biosynthesis of nicotine and tropane alkaloids like scopolamine.[6][7][8] The enzyme putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to form N-methylputrescine, the committed step in this pathway.[8][9] This highlights a significant divergence in the metabolic roles of putrescine and its methylated form in different biological systems.
3. Substrate for Diamine Oxidase (DAO)
Diamine oxidase (DAO) is an enzyme responsible for the degradation of polyamines, including histamine, putrescine, and cadaverine.[10][11][12] The substrate specificity of DAO can vary depending on its origin.[13] While putrescine and cadaverine are known substrates for DAO, the efficiency of N-methylputrescine degradation by this enzyme is less characterized. The methylation may alter its affinity for the active site, potentially leading to a longer biological half-life.
Data Summary: Comparative Properties of Diamines
| Property | N1-methylbutane-1,4-diamine (N-methylputrescine) | Putrescine | Cadaverine |
| Primary Function | Inhibitor of ODC activity[3], precursor for alkaloids in plants.[6][7] | Precursor for spermidine and spermine[1], involved in cell proliferation.[2] | Involved in acid stress response in bacteria[14][15], plant growth and development.[14][16][17] |
| Interaction with ODC | Inhibitor.[3] | Product, feedback inhibition. | Not a direct modulator. |
| Substrate for DAO | Potential substrate, but affinity may be altered by methylation. | Yes.[10] | Yes.[10][11] |
Experimental Protocols
To empirically compare the efficacy of these diamines, the following experimental workflows are recommended.
1. Ornithine Decarboxylase (ODC) Activity Assay
This assay quantifies the enzymatic activity of ODC by measuring the release of ¹⁴CO₂ from [¹⁴C]-ornithine. This allows for the determination of the inhibitory potential of N-methylputrescine compared to controls.[18]
-
Principle: ODC catalyzes the decarboxylation of ornithine. By using radiolabeled ornithine, the amount of released ¹⁴CO₂ is proportional to enzyme activity.
-
Step-by-Step Protocol:
-
Prepare cell lysates or purified ODC enzyme.
-
Prepare a reaction mixture containing phosphate buffer, EDTA, pyridoxal phosphate, and [1-¹⁴C]-L-ornithine.[18]
-
Add the test compounds (N-methylbutane-1,4-diamine dihydrochloride, putrescine, cadaverine) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate in a sealed vial with a paper disc impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide).[18]
-
Stop the reaction by adding acid (e.g., sulfuric or citric acid).[18]
-
Allow for complete trapping of the released ¹⁴CO₂.
-
Transfer the paper disc to a scintillation vial with scintillation fluid and measure radioactivity using a liquid scintillation counter.[18]
-
Calculate the percentage of inhibition relative to a vehicle control.
-
2. Cell Proliferation Assay (MTT or EdU-based)
This assay assesses the impact of the diamines on the proliferation of a selected cell line (e.g., a cancer cell line known to be dependent on polyamines).
-
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[19]
-
EdU Assay: Measures DNA synthesis by the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine), which is then detected via a click chemistry reaction.[20]
-
-
Step-by-Step Protocol (MTT): [19]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of N1-methylbutane-1,4-diamine dihydrochloride, putrescine, and cadaverine for a predetermined time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Add a solubilization solution to dissolve the formazan crystals.[19]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Quantification of Intracellular Polyamines by HPLC
-
Principle: Polyamines are extracted from cells, derivatized to make them fluorescent, and then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[21]
-
Step-by-Step Protocol:
-
Culture cells and treat with the test diamines for a specified period.
-
Harvest and lyse the cells.
-
Deproteinize the cell lysates (e.g., with perchloric acid).[23]
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.[21]
-
Separate the polyamines using a suitable gradient elution.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).[21]
-
Quantify the polyamines by comparing their peak areas to those of known standards.[24]
-
Visualizing the Pathways
Polyamine Biosynthesis Pathway
Caption: Workflow for the comparative analysis of diamine efficacy using enzymatic, cell-based, and analytical chemistry assays.
Conclusion
N1-methylbutane-1,4-diamine dihydrochloride presents a distinct pharmacological profile compared to its parent compound putrescine and the related diamine cadaverine. Its ability to inhibit ODC suggests potential as an antiproliferative agent, a characteristic not shared by the other diamines in the same manner. However, its efficacy will be highly dependent on the specific biological context, including the expression levels of polyamine-metabolizing enzymes and the cellular uptake machinery. The provided experimental protocols offer a robust framework for researchers to dissect these differences and to determine the most suitable diamine for their specific research or drug development objectives.
References
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Metabocard for N-Methylputrescine (HMDB0003661). Human Metabolome Database. [Link]
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Scopolamine. Wikipedia. [Link]
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Putrescine N-methyltransferase. Wikipedia. [Link]
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Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 260. [Link]
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N-Methylputrescine. PubChem. [Link]
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Polyamines Biosynthesis and Catabolic Pathway. ResearchGate. [Link]
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McGrath, A. P., et al. (2009). The structure and inhibition of human diamine oxidase. The Journal of biological chemistry, 284(42), 28893–28902. [Link]
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Li, J., Li, W., & Li, W. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in molecular biology (Clifton, N.J.), 1180, 25–34. [Link]
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Jancewicz, A. L., Gibbs, N. M., & Masson, P. H. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in plant science, 7, 870. [Link]
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Decarboxylase Broth Protocol. American Society for Microbiology. [Link]
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Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]
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Kumar, A., et al. (2015). Cadaverine: a lysine catabolite involved in plant growth and development. Physiology and Molecular Biology of Plants, 21(4), 499-507. [Link]
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The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. Frontiers. [Link]
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Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate. [Link]
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The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. MDPI. [Link]
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Diamine Oxidase Reactivity: Exploring Its Role and Influence. SeeBeyond Medicine. [Link]
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The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia. [Link]
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Active Ornithine Decarboxylase (ODC). Cloud-Clone Corp. [Link]
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Advances in Cadaverine Bacterial Production and Its Applications. Chinese Journal of Biotechnology. [Link]
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Minguet, E. G., Vera-Sirera, F., & Blázquez, M. A. (2012). Evolutionary diversification in polyamine biosynthesis. Molecular biology and evolution, 29(1), 177–187. [Link]
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Polyamine. Wikipedia. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Cadaverine Is a Bacterial Ligand for a Specific Histamine Receptor. ResearchGate. [Link]
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Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.). National Institutes of Health. [Link]
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Polyamines determination by TLC and HPLC. ResearchGate. [Link]
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DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. National Institutes of Health. [Link]
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Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. MDPI. [Link]
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Green chemical and biological synthesis of cadaverine: recent development and challenges. Green Chemical Engineering. [Link]
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Ornithine decarboxylase test. Virtual Microbiology Lab Simulator Software - VUMIE. [Link]
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Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]
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A Senior Application Scientist's Guide to Comparative In Vitro Assays for N1-methylbutane-1,4-diamine dihydrochloride Activity
Introduction: Targeting the Polyamine Pathway
Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of the polyamine metabolic pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3]
The biosynthesis of polyamines begins with the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4][5] Consequently, inhibitors of ODC are of significant research interest. N1-methylbutane-1,4-diamine, also known as N-methylputrescine, is a naturally occurring polyamine analogue that has been identified as an inhibitor of ODC activity.[6]
This guide provides a comparative framework for evaluating the in vitro activity of N1-methylbutane-1,4-diamine dihydrochloride. We will compare its performance against α-difluoromethylornithine (DFMO), the classical, FDA-approved irreversible inhibitor of ODC.[4][7] This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare inhibitors of polyamine biosynthesis through robust, self-validating experimental designs.
Mechanism of Action: Inhibition of Ornithine Decarboxylase
The primary mechanism of action for both N1-methylbutane-1,4-diamine and DFMO is the inhibition of ODC, which blocks the production of putrescine and subsequently depletes the downstream polyamines, spermidine and spermine. This depletion leads to a cytostatic effect, arresting cell proliferation.
Below is a diagram illustrating the core polyamine biosynthesis pathway and the points of inhibition for our compounds of interest.
Caption: The mammalian polyamine biosynthesis pathway highlighting the inhibitory action of N1-methylbutane-1,4-diamine and DFMO on Ornithine Decarboxylase (ODC).
Part 1: Direct Enzyme Inhibition Assay
The most direct method to quantify and compare the inhibitory potential of N1-methylbutane-1,4-diamine and DFMO is through a cell-free enzymatic assay using purified ODC. The classic and most reliable method is the radiometric assay, which measures the enzymatic release of ¹⁴CO₂ from a radiolabeled substrate.[8]
Causality and Experimental Choice
Why a Radiometric Assay? The radiometric assay is considered the gold standard for measuring ODC activity due to its high sensitivity, specificity, and low background signal.[8] It directly quantifies the catalytic event—the decarboxylation of ornithine. While non-radiometric colorimetric or fluorometric kits are available, they often rely on coupled enzymatic reactions to measure the product (putrescine), which can introduce artifacts and are susceptible to interference from compounds that affect the coupling enzyme.[9][10] For a rigorous head-to-head comparison of inhibitor potency (IC₅₀), the direct radiometric approach is superior.
Trustworthiness through Self-Validation: This protocol is designed to be self-validating by including:
-
Negative Control (No Enzyme): Establishes the background signal from non-enzymatic substrate degradation.
-
Positive Control (No Inhibitor): Represents 100% enzyme activity.
-
Reference Inhibitor (DFMO): Provides a benchmark for comparing the potency of the test article.
-
Dose-Response Curves: Essential for accurately determining the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: ODC Radiometric Assay
Caption: Workflow for the radiometric ODC enzyme inhibition assay.
Detailed Protocol: ODC Radiometric Inhibition Assay
Materials:
-
Recombinant human ODC enzyme
-
L-[1-¹⁴C]ornithine (specific activity 50-60 mCi/mmol)
-
Pyridoxal-5-phosphate (PLP)
-
Dithiothreitol (DTT)
-
N1-methylbutane-1,4-diamine dihydrochloride
-
DFMO (α-difluoromethylornithine)
-
2 M Sulfuric Acid
-
Scintillation vials and fluid
-
Filter paper discs impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM PLP.
-
Prepare Inhibitor Dilutions: Create a 10-point serial dilution series for both N1-methylbutane-1,4-diamine dihydrochloride and DFMO in the assay buffer. Recommended starting concentration is 1 mM.
-
Assay Setup: In sealable reaction vials, add the components in the following order:
-
Assay Buffer
-
Inhibitor dilution (or buffer for positive control)
-
ODC Enzyme (e.g., 50-100 ng). For the negative control, add buffer instead of enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the vials for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate Reaction: Add L-[1-¹⁴C]ornithine to each vial to a final concentration of ~20 µM. Immediately seal the vials with caps containing the CO₂-trapping filter paper. Ensure the paper does not touch the liquid.
-
Enzymatic Reaction: Incubate for 60 minutes at 37°C. The reaction must be within the linear range of product formation.
-
Stop Reaction & Capture CO₂: Inject 200 µL of 2 M sulfuric acid through the cap septum to stop the reaction and facilitate the release of dissolved ¹⁴CO₂.
-
Capture Phase: Continue incubation for an additional 60 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Quantification: Carefully remove the filter paper discs, place them into scintillation vials with 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Expected Outcomes
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (CPM_Inhibitor - CPM_Negative) / (CPM_Positive - CPM_Negative))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value for each compound.
| Compound | Expected IC₅₀ Range | Mechanism |
| N1-methylbutane-1,4-diamine | To be determined | Competitive/Non-competitive |
| DFMO (Comparator) | ~10-50 µM | Irreversible (Suicide Inhibitor) |
Part 2: Cell-Based Potency Assay
While an enzyme assay measures direct interaction, a cell-based assay provides crucial information on cell permeability, metabolic stability, and the ultimate downstream effect on cell viability. The inhibition of polyamine biosynthesis is primarily cytostatic, not cytotoxic, so a proliferation assay is the most relevant cellular endpoint.[3]
Causality and Experimental Choice
Why a Proliferation Assay? Inhibiting ODC depletes polyamines, which are essential for cell division.[1] This leads to an arrest of cell proliferation. Measuring this endpoint provides a physiologically relevant confirmation of the compound's activity within a cellular context. We will use a human cancer cell line known to be sensitive to polyamine depletion, such as the OVCAR-3 ovarian cancer cell line.[2]
Trustworthiness through Self-Validation:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO or media) used to dissolve the compounds.
-
Positive Control (DFMO): A well-characterized inhibitor to validate assay sensitivity.
-
Dose-Response Analysis: Critical for determining the GI₅₀ (concentration for 50% growth inhibition).
-
Time-Course: Assessing proliferation over several days (e.g., 72-96 hours) is necessary to observe the effects of cytostatic agents.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for a cell-based growth inhibition assay.
Detailed Protocol: Cell Proliferation (Growth Inhibition) Assay
Materials:
-
OVCAR-3 human ovarian cancer cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well clear-bottom cell culture plates
-
N1-methylbutane-1,4-diamine dihydrochloride
-
DFMO
-
Cell proliferation reagent (e.g., PrestoBlue™, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed OVCAR-3 cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 18-24 hours.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of N1-methylbutane-1,4-diamine and DFMO in complete growth medium.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve a final 1x concentration. Include vehicle-only wells as the 100% growth control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure Viability:
-
For PrestoBlue™: Add 20 µL of the reagent to each well. Incubate for 1-2 hours. Read fluorescence (Ex: 560 nm, Em: 590 nm) on a plate reader.
-
For MTT: Add MTT reagent, incubate for 2-4 hours, solubilize the formazan crystals with DMSO or SDS solution, and read absorbance at 570 nm.
-
-
Data Processing: Normalize the data to the vehicle control wells.
Data Analysis and Comparative Metrics
-
Calculate Percent Growth Inhibition:
-
% Growth Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Determine GI₅₀: Plot the % Growth Inhibition against the logarithm of the inhibitor concentration and fit to a 4PL curve to determine the GI₅₀ value.
| Compound | Expected GI₅₀ Range | Key Insights |
| N1-methylbutane-1,4-diamine | To be determined | Indicates cell permeability and potency in a biological system. |
| DFMO (Comparator) | ~1-5 mM in OVCAR-3 | Establishes a benchmark for cellular activity.[2][7] |
Summary and Conclusion
This guide outlines a two-tiered approach for the comprehensive in vitro evaluation of N1-methylbutane-1,4-diamine dihydrochloride.
-
The Radiometric ODC Inhibition Assay provides a direct, quantitative measure of the compound's ability to inhibit the target enzyme. This is the definitive assay for determining intrinsic inhibitory potency (IC₅₀) and comparing it directly to the benchmark inhibitor, DFMO.
-
The Cell-Based Proliferation Assay offers a functional readout of the compound's activity in a living system. The resulting GI₅₀ value integrates crucial pharmacological properties such as cell membrane permeability and metabolic stability, providing a more holistic view of its potential as a therapeutic agent.
By employing this comparative framework, researchers can rigorously and objectively characterize the activity of N1-methylbutane-1,4-diamine dihydrochloride, benchmark its performance against a known standard, and generate the robust data necessary for advancing drug discovery and development programs targeting the polyamine pathway.
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Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 260. [Link]
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A Comparative Guide to Animal Models for Studying N1-methylbutane-1,4-diamine dihydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to N1-methylbutane-1,4-diamine (N-methylputrescine)
N1-methylbutane-1,4-diamine, or N-methylputrescine, is a polyamine that plays a role in various fundamental cellular processes. It is formed from the methylation of putrescine by the enzyme putrescine N-methyltransferase.[1][2] Polyamines, including putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and survival.[3][4] Dysregulation of polyamine metabolism is a common feature in many cancers, making this pathway a rational target for therapeutic intervention.[3][4] N-methylputrescine has been shown to inhibit ornithine decarboxylase (ODC) activity, a key enzyme in polyamine biosynthesis, and can affect protein synthesis.[1] Given the integral role of polyamines in cellular proliferation, understanding the effects of compounds like N-methylputrescine is of significant interest, particularly in oncology.
The selection of an appropriate animal model is a critical decision in preclinical research. It directly impacts the translatability of findings to human physiology and disease. This guide will compare several key animal models, outlining their strengths, weaknesses, and specific applications in the context of studying N-methylputrescine's effects.
The Polyamine Metabolism Pathway: A Rationale for Model Selection
To effectively study N-methylputrescine, it is crucial to understand its place within the broader polyamine metabolic pathway. This pathway governs the synthesis, catabolism, and interconversion of polyamines.
Caption: Simplified Polyamine Metabolism Pathway.
Animal models used to study polyamine metabolism often involve genetic modifications of key enzymes in this pathway, such as Ornithine Decarboxylase (ODC) or Spermidine/spermine N1-acetyltransferase (SSAT).[5] Other models utilize carcinogen induction or xenografts to study the role of polyamines in cancer.[6][7]
Comparison of Key Animal Models
The choice of an animal model depends on the specific research question. Here, we compare three broad categories of rodent models relevant to studying the effects of N-methylputrescine.
| Model Type | Key Characteristics | Advantages | Disadvantages | Primary Applications for N-methylputrescine Research |
| Genetically Engineered Mouse Models (GEMMs) | Mice with targeted mutations (knockout or knock-in) or overexpression of genes in the polyamine pathway (e.g., ODC, SSAT, Arginase).[5][8] | Mechanistic insights into the role of specific genes. High reproducibility. Allows for tissue-specific and inducible gene expression.[9] | Can be time-consuming and expensive to generate. Disruption of key genes like ODC can be embryonically lethal.[5] May not fully recapitulate the heterogeneity of human diseases. | Investigating the interaction of N-methylputrescine with specific components of the polyamine pathway. Determining the effect of N-methylputrescine in the context of genetic predispositions to diseases like cancer. |
| Carcinogen-Induced Models | Tumors are induced by exposure to chemical carcinogens (e.g., N-methyl-N-nitrosourea (MNU), 3-methylcholanthrene).[10][11][12] | Mimics the multi-stage process of human carcinogenesis.[6] Can be used to study cancer initiation, promotion, and progression.[6] Relatively low cost and shorter latency period compared to some GEMMs. | Tumors may not have the same genetic mutations as spontaneous human cancers. Carcinogen exposure can have systemic effects.[13] Tumor incidence and location can be variable. | Evaluating the chemopreventive or therapeutic potential of N-methylputrescine in a specific cancer type. Studying the effect of N-methylputrescine on carcinogen-induced alterations in polyamine metabolism. |
| Xenograft Models | Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID).[14][15] | Allows for the study of human tumors in an in vivo environment. High-throughput screening of potential therapeutics.[16] Relatively short experimental timelines. | Lack of a competent immune system, which is crucial for tumor-stroma interactions and immunotherapy studies.[7] The subcutaneous microenvironment may not reflect the orthotopic site. | Assessing the direct anti-tumor efficacy of N-methylputrescine on human cancer cells. Studying the effect of N-methylputrescine on tumor growth, angiogenesis, and metastasis. |
Experimental Protocols
Protocol 1: Administration of N1-methylbutane-1,4-diamine dihydrochloride to Mice
The route of administration will depend on the experimental goals, such as desired bioavailability and target organ.
1. Intraperitoneal (IP) Injection:
-
Preparation: Dissolve N1-methylbutane-1,4-diamine dihydrochloride in sterile saline (0.9% NaCl) to the desired concentration.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn.
-
Inject the solution slowly. A single intraperitoneal injection of a substance like N-methyl-N-nitrosourea (MNU) has been used in carcinogenicity studies in mice.[10][11]
-
2. Oral Gavage:
-
Preparation: Dissolve or suspend the compound in a suitable vehicle (e.g., water, corn oil).
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the needle from the tip of the nose to the last rib to ensure proper placement in the stomach.
-
Pass the needle along the roof of the mouth and down the esophagus.
-
Administer the solution slowly.
-
3. Intranasal Administration:
-
This non-invasive method can be used to deliver therapeutics to the central nervous system.[17]
-
Procedure:
Protocol 2: Analysis of Polyamine Levels by HPLC
This protocol is essential for determining the effect of N-methylputrescine on endogenous polyamine pools.
-
Sample Preparation:
-
Homogenize tissue samples in a suitable acid (e.g., perchloric acid).
-
Centrifuge to pellet precipitated proteins.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Employ an ion-pair reverse-phase HPLC method.
-
Utilize postcolumn derivatization with o-phthalaldehyde for detection. This method has been previously described for analyzing polyamines in mouse tissues.[8]
-
Protocol 3: Xenograft Tumor Growth Assessment
This protocol is for evaluating the anti-cancer effects of N-methylputrescine in vivo.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment with N-methylputrescine or vehicle control via the chosen administration route.[14]
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, polyamine levels).
-
Visualization of Experimental Workflow
Caption: Xenograft Model Experimental Workflow.
Conclusion and Future Directions
The selection of an appropriate animal model is paramount for elucidating the biological effects of N1-methylbutane-1,4-diamine dihydrochloride. Genetically engineered models are invaluable for mechanistic studies, carcinogen-induced models are well-suited for chemoprevention studies, and xenograft models provide a platform for assessing direct anti-tumor activity.[5][6][14] The choice should be guided by a clear experimental hypothesis. Future research could explore the use of more complex models, such as patient-derived xenografts (PDX) or humanized mice, to better predict clinical outcomes. Additionally, combining N-methylputrescine with other therapeutic agents in these models could reveal synergistic effects and new treatment strategies.
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Ho, J. C. M., et al. (2020). Targeting polyamine as a novel therapy in xenograft models of malignant pleural mesothelioma. Lung Cancer, 148, 107-115. [Link]
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Morton, D., et al. (2008). N-Methyl-N-Nitrosourea (MNU): A Positive Control Chemical for p53+/- Mouse Carcinogenicity Studies. Toxicologic Pathology, 36(7), 926-931. [Link]
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Feith, D. J., & Shantz, L. M. (2011). Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines. Journal of Skin Cancer, 2011, 839684. [Link]
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A Researcher's Guide to N¹-Methylbutane-1,4-diamine Dihydrochloride: A Comparative Analysis of its Potential Interaction with Polyamine Oxidase
This guide provides an in-depth technical analysis of N¹-methylbutane-1,4-diamine dihydrochloride, also known as N¹-methylputrescine, as a potential modulator of polyamine oxidase (PAO) activity. For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of compounds that interact with the polyamine metabolic pathway is critical for developing novel therapeutics. This document moves beyond a simple product description to offer a comparative framework, positioning N¹-methylputrescine against well-characterized substrates and inhibitors of PAO. We will explore the enzymatic landscape, compare kinetic data of established ligands, and provide a robust experimental protocol to empower researchers to validate these interactions in their own laboratories.
Section 1: The Polyamine Catabolic Pathway and the Role of Polyamine Oxidases
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, gene regulation, and stress response.[1] Their intracellular concentrations are meticulously controlled through a balance of biosynthesis, transport, and catabolism.[1][2] The catabolic arm of this regulation is primarily governed by two key flavoenzymes: spermine oxidase (SMOX) and acetylpolyamine oxidase (PAOX).[3][4]
These enzymes, while both classified as polyamine oxidases, exhibit distinct substrate preferences and subcellular localizations, which dictates their specific roles in polyamine homeostasis.
-
Spermine Oxidase (SMOX): Primarily cytoplasmic, SMOX directly oxidizes spermine back to spermidine, producing 3-aminopropanal and hydrogen peroxide (H₂O₂) as by-products.[3][5]
-
Acetylpolyamine Oxidase (PAOX): This peroxisomal enzyme acts on acetylated polyamines.[6] After spermine and spermidine are acetylated by spermidine/spermine N¹-acetyltransferase (SSAT), PAOX oxidizes N¹-acetylspermine and N¹-acetylspermidine to spermidine and putrescine, respectively, also generating H₂O₂.[6][7][8]
The fundamental reaction involves the FAD-dependent oxidation of a secondary amino group within the polyamine backbone, which is subsequently hydrolyzed to yield a primary amine, an amino-aldehyde, and H₂O₂.[9][10] This generation of reactive oxygen species (ROS) links polyamine catabolism to cellular signaling and oxidative stress.[6][11][12]
Section 2: Structural Evaluation of N¹-Methylbutane-1,4-diamine
N¹-methylbutane-1,4-diamine, or N¹-methylputrescine, is a methylated derivative of the diamine putrescine. Its structure is simple yet contains the key features that suggest a potential interaction with polyamine oxidases.
A critical structural requirement for PAO substrates is the presence of two positively charged amino groups separated by a carbon chain, with an alkyl substituent on one or both nitrogen atoms.[10] N¹-methylputrescine fits this description:
-
It possesses a primary amine at one terminus of the butane chain.
-
It has a secondary amine at the other terminus, bearing a methyl group.
This N-alkylation is crucial; for instance, the parent molecule putrescine (butane-1,4-diamine) is not a substrate for PAOX or SMOX. The methyl group on N¹-methylputrescine provides the necessary secondary amine for the enzymatic oxidation to occur. Based on this structural rationale, it is plausible that N¹-methylputrescine could serve as a substrate for a polyamine oxidase. However, its efficacy compared to natural substrates would depend on factors like chain length and overall conformation within the enzyme's active site.
Section 3: Comparative Analysis with Known PAO Substrates and Analogs
To predict the performance of N¹-methylputrescine, we must compare it to the well-studied natural substrates and synthetic analogs of PAO. The efficiency of a substrate is typically defined by its kinetic parameters: the Michaelis constant (Kₘ), which reflects binding affinity, and the catalytic rate (kcat). The ratio kcat/Kₘ represents the overall catalytic efficiency.
Natural Substrates: The natural substrates for PAOs are spermine, spermidine (for some isoforms), and their acetylated derivatives.[10] These molecules are longer and more flexible than N¹-methylputrescine, which likely facilitates optimal positioning within the active site.
Synthetic Analogs: Various N-alkylated polyamine analogs have been developed, primarily as antitumor agents.[13][14][15] Compounds like N¹,N¹²-bis(ethyl)spermine (BESPM) have been shown to be effective substrates for PAOX.[7][8] These studies confirm that N-alkylation is a key determinant of substrate suitability and that the enzyme can accommodate groups larger than a methyl substituent.
The table below summarizes kinetic data for various substrates with different polyamine oxidases, providing a benchmark against which N¹-methylputrescine could be measured.
| Substrate | Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| Spermine | Yeast (Fms1) | 118 ± 25 | 39.0 ± 1.5 | 330 ± 60 | [16] |
| N¹-Acetylspermine | Yeast (Fms1) | 10.9 ± 1.8 | 15.1 ± 0.4 | 1400 ± 200 | [16] |
| Spermidine | Yeast (Fms1) | 1660 ± 340 | 0.87 ± 0.06 | 0.52 ± 0.1 | [16] |
| Spermine | Maize (ZmPAO1) | 38 | 6 (µmol/min/µg) | - | [17] |
| Spermidine | Maize (ZmPAO1) | 40 | 70 (µmol/min/µg) | - | [17] |
| N¹-Acetylspermine | Maize (ZmPAO1) | 62 | 21 (µmol/min/µg) | - | [17] |
| N¹,N¹²-Bis(ethyl)spermine | Mouse (PAOX) | < 10 | ~0.3 | > 30 | [7] |
Causality Behind Substrate Specificity: The preference of PAOX for N¹-acetylated substrates and SMOX for spermine is rooted in the specific amino acid residues that line their respective active sites.[9] These residues form hydrogen bonds and electrostatic interactions that stabilize the substrate in a catalytically competent orientation. The shorter chain length of N¹-methylputrescine compared to spermine or spermidine may result in a lower binding affinity (higher Kₘ) as it would be unable to engage all the potential interaction points within the active site. However, its simplicity might allow for rapid catalysis if it binds effectively.
Section 4: Experimental Validation: A Protocol for Assessing PAO Activity
The following protocol provides a robust, self-validating system for determining if N¹-methylbutane-1,4-diamine is a substrate for polyamine oxidase and for quantifying its kinetic parameters. The method is based on the detection of H₂O₂, a stoichiometric product of the PAO reaction, using a coupled horseradish peroxidase (HRP) and luminol chemiluminescence assay.[18] This method is highly sensitive and avoids the use of radioactive materials.
Step-by-Step Methodology
1. Materials and Reagents:
-
Enzyme Source: Purified recombinant PAOX/SMOX or cell lysate from cells overexpressing the enzyme.[4]
-
Test Compound: N¹-methylbutane-1,4-diamine dihydrochloride.
-
Positive Control Substrate: N¹-acetylspermine (for PAOX) or spermine (for SMOX).
-
Assay Buffer: 50 mM Glycine-NaOH, pH 9.5 (optimal for many PAOX enzymes).[4] Note: pH optimum should be confirmed for the specific enzyme used.[7][16]
-
Detection Reagents: Luminol, Horseradish Peroxidase (HRP).
-
Plate: Opaque, white 96-well microplate suitable for luminescence.
-
Instrumentation: Plate-reading luminometer.
2. Experimental Procedure:
-
Preparation of Working Solutions:
-
Prepare a 2X detection reagent mix in assay buffer containing luminol and HRP at their optimal concentrations (to be determined empirically, but typically in the µM and ng/mL range, respectively).
-
Prepare a range of 2X substrate solutions in assay buffer. For N¹-methylbutane-1,4-diamine, a starting range of 10 µM to 5 mM is recommended. A similar range should be prepared for the positive control substrate.
-
Prepare a 2X enzyme solution in assay buffer. The concentration should be sufficient to generate a robust signal within the linear range of the assay.
-
-
Assay Setup (per well):
-
Add 50 µL of the 2X detection reagent mix to each well.
-
Add 25 µL of assay buffer (for no-enzyme blanks) or 25 µL of the 2X enzyme solution.
-
Controls are essential for a self-validating protocol:
-
No-Enzyme Control: Buffer + Substrate (to measure background substrate degradation/signal).
-
No-Substrate Control: Enzyme + Buffer (to measure endogenous H₂O₂ production or enzyme instability).
-
Positive Control: Enzyme + Known Substrate (to validate enzyme activity and assay performance).
-
-
Place the plate in the luminometer.
-
To initiate the reaction, inject 25 µL of the 2X substrate solution into each well.
-
Immediately begin kinetic measurement of luminescence at 37°C, recording every 30-60 seconds for 15-30 minutes.
-
3. Data Analysis and Interpretation:
-
For each substrate concentration, plot luminescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Subtract the slope of the no-enzyme control from the corresponding experimental velocities to obtain the net enzymatic rate.
-
Plot the net V₀ against the substrate concentration.
-
Fit this curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vmax. The kcat can be calculated if the exact molar concentration of the active enzyme is known (kcat = Vmax / [E]).
Conclusion and Future Directions
While N¹-methylbutane-1,4-diamine dihydrochloride lacks direct, extensive characterization in the literature as a polyamine oxidase modulator, its chemical structure aligns with the known requirements for PAO substrates.[10] It possesses the N-alkylated secondary amine that is the target of these FAD-dependent enzymes.
However, its performance relative to natural substrates like spermine or N¹-acetylspermine is likely to be lower due to its shorter carbon backbone, which may lead to suboptimal binding in the enzyme's active site. Direct experimental validation, as detailed in the provided protocol, is essential to confirm this hypothesis and precisely quantify its kinetic parameters.
For researchers in drug development, N¹-methylputrescine represents a simple scaffold. If found to be a substrate, it could serve as a starting point for designing more complex analogs with improved affinity or specificity. If it demonstrates inhibitory activity, it could inform the development of novel PAO inhibitors. Future studies should aim to not only perform the in vitro kinetic analysis described but also to evaluate its effects on polyamine pools in cellular models to understand its broader impact on polyamine homeostasis.
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Kim, J., et al. (2019). Expression of Polyamine Oxidase in Fibroblasts Induces MMP-1 and Decreases the Integrity of Extracellular Matrix. Biomolecules. [Link]
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Zafirova, R., et al. (2021). Polyamine Oxidase-Generated Reactive Oxygen Species in Plant Development and Adaptation: The Polyamine Oxidase—NADPH Oxidase Nexus. Antioxidants. [Link]
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UniProt Consortium. (2023). Paox - Peroxisomal N(1)-acetyl-spermine/spermidine oxidase - Mus musculus (Mouse). UniProtKB. [Link]
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Casero, R. A. Jr., et al. (1993). Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation. Biochemical Society Transactions. [Link]
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National Center for Biotechnology Information. Spermidine. PubChem Compound Database. [Link]
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Casero, R. A. Jr., & Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry. [Link]
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Arruabarrena-Aristorena, A., et al. (2024). Polyamines: Functions, Metabolism, and Role in Human Disease Management. International Journal of Molecular Sciences. [Link]
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Goodwin, A. C., et al. (2011). A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease. Methods in Molecular Biology. [Link]
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Igarashi, K., & Kashiwagi, K. (2024). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. International Journal of Molecular Sciences. [Link]
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Singh, R., et al. (2022). Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Pharmaceutics. [Link]
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Pledgie, A. M., et al. (2005). METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. The FASEB Journal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N1-methylbutane-1,4-diamine dihydrochloride
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N1-methylbutane-1,4-diamine dihydrochloride. The following protocols are grounded in established laboratory safety principles and data synthesized from analogous chemical structures to ensure a comprehensive and cautious approach. Given that the toxicological properties of N1-methylbutane-1,4-diamine dihydrochloride have not been fully investigated, a conservative approach to handling is paramount.[1]
Understanding the Hazard: A Proactive Stance on Safety
N1-methylbutane-1,4-diamine dihydrochloride is a diamine salt. While specific hazard data for this compound is limited, analogous compounds such as putrescine dihydrochloride and other diamine hydrochlorides are known to be irritants to the skin, eyes, and respiratory system.[2][3][4][5] Some related compounds can cause severe skin burns and eye damage.[6][7] Therefore, it is crucial to handle this chemical with the assumption that it poses similar risks.
Core Safety Principles:
-
Minimize Exposure: The primary goal is to prevent all contact with the chemical. This includes inhalation of dust, skin contact, and eye contact.[3][4]
-
Engineering Controls: Always handle N1-methylbutane-1,4-diamine dihydrochloride in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to mitigate dust inhalation.[1][3][8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. Its correct selection and consistent use are non-negotiable.
Mandatory Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of N1-methylbutane-1,4-diamine dihydrochloride. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat with tight-fitting cuffs- ANSI-approved safety goggles with side shields or a face shield- NIOSH-approved respirator (e.g., N95) | High risk of aerosolization and inhalation of fine powder. Full coverage is necessary to prevent skin and respiratory tract irritation.[1][8] |
| Solution Preparation | - Nitrile gloves- Chemical-resistant lab coat- ANSI-approved safety goggles with side shields | The risk of inhalation is reduced once the compound is in solution, but the potential for splashes and skin/eye contact remains.[8] |
| General Laboratory Operations | - Nitrile gloves- Lab coat- Safety glasses | Standard laboratory practice to protect against incidental contact.[8] |
A Note on Glove Selection: While nitrile gloves are generally recommended, it is best practice to consult a glove compatibility chart for the specific solvents being used in your procedure. Thicker gloves offer better protection, but dexterity may be compromised.[9] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[9][10]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11]
-
Store away from strong oxidizing agents.[3]
Handling and Use:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][11]
Spill Management:
In the event of a spill, a calm and methodical response is critical.
Caption: Workflow for managing a chemical spill.
For minor spills of solid material, avoid creating dust.[1] Carefully sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill before collection.[6]
Disposal:
All waste containing N1-methylbutane-1,4-diamine dihydrochloride should be considered hazardous.
-
Collect all contaminated materials (e.g., gloves, absorbent pads, and excess chemical) in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Emergency Procedures: A Rapid and Informed Response
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Always provide the Safety Data Sheet (SDS) of the compound or a similar compound to the responding medical personnel.
Conclusion: Fostering a Culture of Safety
The responsible use of N1-methylbutane-1,4-diamine dihydrochloride is contingent upon a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily workflow, you contribute to a safer laboratory environment for yourself and your colleagues.
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- N1,N1-Dimethyl-1-phenylethane-1,2-diamine Safety Data Sheet. (2022-05-15). Apollo Scientific.
- N1-Methylbutane-1,4-diamine hydrochloride. (n.d.). BLD Pharm.
- N1-methylbutane-1,4-diamine dihydrochloride. (n.d.). PubChem.
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- Safety Data Sheet: 1,4-Diaminobutane. (n.d.). Chemos GmbH&Co.KG.
- Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. (n.d.). Carl ROTH.
- Safety Data Sheet - (2S)-2-fluorobutane-1,4-diamine dihydrochloride. (n.d.). Enamine.
- Personal protective equipment for handling E6446 dihydrochloride. (n.d.). Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
